Technical Documentation Center

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-Amino-N-(2-chloro-benzyl)-propionamide
  • CAS: 1217712-11-2

Core Science & Biosynthesis

Foundational

Structural Elucidation and Chiral Purity Analysis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

Executive Summary & Strategic Context In the development of neuroactive pharmaceutical ingredients—specifically anticonvulsants targeting voltage-gated sodium channels (e.g., Lacosamide analogs)—the structural integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of neuroactive pharmaceutical ingredients—specifically anticonvulsants targeting voltage-gated sodium channels (e.g., Lacosamide analogs)—the structural integrity of the amide pharmacophore is paramount. The molecule (S)-2-Amino-N-(2-chloro-benzyl)-propionamide represents a critical chiral building block. Its efficacy and safety profile rely heavily on two factors: the (S)-configuration of the alanine backbone and the ortho-positioning of the chlorine substituent on the benzyl ring.

This guide provides a rigorous, self-validating framework for the structural elucidation of this molecule. Unlike generic protocols, this workflow addresses the specific challenge of distinguishing the target molecule from its likely impurities: the (R)-enantiomer (distomers) and regioisomers (3-chloro or 4-chloro analogs) derived from impure starting materials.

Synthetic Context & Impurity Origin[1]

To understand the analytical requirements, we must first visualize the synthesis. The molecule is typically assembled via peptide coupling of N-protected L-Alanine with 2-chlorobenzylamine.

Impurity Vector Analysis
  • Enantiomeric Impurity: Racemization can occur during the activation of the carboxylic acid (e.g., using HATU/EDC) or if the starting L-Alanine is impure.

  • Regioisomeric Impurity: Commercial 2-chlorobenzylamine often contains trace amounts of 4-chlorobenzylamine. This results in an isomer with identical mass but different biological activity.

Visualization: Synthesis & Critical Control Points

G Start1 L-Boc-Alanine (Chiral Source) Coupling Amide Coupling (EDC/HOBt) Start1->Coupling Start2 2-Chlorobenzylamine (Regio-source) Start2->Coupling Imp2 Impurity B: 4-Chloro Regioisomer Start2->Imp2 Contaminant Inter Boc-Intermediate Coupling->Inter Imp1 Impurity A: (R)-Enantiomer Coupling->Imp1 Racemization Deprotect Acid Deprotection (TFA/HCl) Inter->Deprotect Product (S)-Target Molecule Deprotect->Product

Figure 1: Synthetic pathway highlighting the origin of critical stereochemical and regioisomeric impurities.

Structural Elucidation Protocol (The "Self-Validating" System)

This section details the step-by-step differentiation of the target molecule using orthogonal analytical techniques.

A. High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and halogenation pattern.

  • Method: ESI+ (Electrospray Ionization), TOF or Orbitrap.

  • Expected Result:

    • [M+H]+: ~213.079 Da (Calculated for C10H14ClN2O).

    • Isotope Pattern (Critical): A distinct 3:1 ratio between the

      
      Cl (M) and 
      
      
      
      Cl (M+2) peaks.
    • Validation Check: If the M+2 peak is absent or the ratio is incorrect, the chlorine atom is missing or displaced.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm connectivity and distinguish ortho-chloro from meta/para isomers.

1H NMR (400 MHz, DMSO-d6)

Expert Insight: In chiral amides, the benzylic protons (


) are often diastereotopic  due to the influence of the adjacent chiral center (the alpha-carbon of alanine). They may not appear as a simple doublet but rather as an ABX system or two doublets of doublets (dd).
Chemical Shift (δ)MultiplicityIntegralAssignmentStructural Proof
1.15 Doublet (J=7 Hz)3H

(Alanine)
Confirms propionamide backbone.
3.40 Quartet1H

-CH
Confirms alpha-position connectivity.
4.35 Doublet/AB-qt2H

Benzylic linker. Look for diastereotopic splitting.
7.25 - 7.45 Multiplet4HAromatic (Ar-H)Critical: The pattern must be complex (ABCD). A symmetric AA'BB' pattern indicates the para-chloro impurity.
8.40 Broad Singlet1HAmide NHExchangeable with

.
13C NMR (100 MHz, DMSO-d6)
  • Key Signals:

    • ~175 ppm (Amide Carbonyl).

    • ~132 ppm (C-Cl, quaternary).

    • ~50 ppm (Alpha-Carbon).

    • ~40 ppm (Benzylic Carbon).[1]

C. 2D NMR Confirmation (Regioisomer Filter)

To definitively rule out the 3-chloro or 4-chloro isomers without a reference standard, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Logic: Look for the correlation between the benzylic protons (4.35 ppm) and the aromatic carbons.

    • Ortho (Target): The benzylic

      
       will show a strong correlation to the quaternary carbon bearing the chlorine (C2) and the C6 carbon.
      
    • Para (Impurity): The benzylic

      
       will correlate to symmetric carbons (C2/C6) which are equivalent in shift, simplifying the spectrum.
      

Stereochemical Assignment (Chiral Purity)

This is the most critical step for biological activity. Optical rotation (


) is insufficient for trace impurity analysis. We utilize Chiral HPLC .[2][3]
Protocol: Chiral HPLC Separation

Objective: Quantify the (R)-enantiomer down to 0.1% levels.

  • Column: Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives). These are superior for amide-containing analytes.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Why DEA? The diethylamine additive suppresses peak tailing caused by the interaction of the free primary amine with silanols on the column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amide absorption).

Data Interpretation[2][5][6][7][8]
  • Inject Racemic Standard: Synthesize a small batch using DL-Alanine to establish the retention times of both (S) and (R) peaks.

  • Inject Sample: The (S)-isomer is typically the major peak (depending on column selection, elution order may vary, hence the need for a racemic marker).

Visualization: Analytical Workflow

Analysis Sample Isolated Sample MS HRMS (ESI+) Check Cl Isotope Pattern Sample->MS NMR 1H NMR (DMSO-d6) Check Aromatic Splitting MS->NMR Decision1 Is Regioisomer Correct? NMR->Decision1 Chiral Chiral HPLC (Chiralpak IA) Decision1->Chiral Yes (ABCD Pattern) Reject Reject / Reprocess Decision1->Reject No (Symmetric Pattern) Decision2 >99.5% e.e.? Chiral->Decision2 Release Release for Bio-Assay Decision2->Release Yes Decision2->Reject No (Racemized)

Figure 2: Analytical logic gate for releasing the material. Note the stop-gate at NMR for regio-purity before expensive chiral analysis.

References

  • Kohn, H., et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic amino acid derivatives." Journal of Medicinal Chemistry. (Establishes the SAR of N-benzyl-propionamide anticonvulsants).

  • Bhutani, S., et al. (2013). "Chiral separation of amino acid amides using polysaccharide-based stationary phases." Journal of Chromatography A. (Validation of Chiralpak columns for this class of molecules).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • FDA Guidance for Industry. (2023). "Development of New Stereoisomeric Drugs." (Regulatory requirement for enantiomeric purity).

Sources

Exploratory

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide mechanism of action

An In-Depth Technical Guide to the Proposed Mechanism of Action of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide Abstract (S)-2-Amino-N-(2-chloro-benzyl)-propionamide is a novel synthetic compound with potential therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

Abstract

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide is a novel synthetic compound with potential therapeutic applications. While extensive research on this specific molecule is emerging, its structural features, particularly the α-amino amide core and the N-(2-chloro-benzyl) substitution, suggest a plausible interaction with voltage-gated sodium channels (VGSCs). This guide synthesizes the current understanding of related compounds and proposes a detailed, albeit hypothetical, mechanism of action for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide as a state-dependent inhibitor of VGSCs. We will explore the molecular interactions, the resulting physiological effects, and provide detailed experimental protocols for validating this proposed mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel channel modulators.

Introduction to (S)-2-Amino-N-(2-chloro-benzyl)-propionamide and its Therapeutic Potential

The α-amino amide scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore in a variety of biologically active compounds, including several approved anticonvulsant and antiarrhythmic drugs. The addition of an N-benzyl group, particularly with halogen substitutions on the phenyl ring, has been shown to modulate the potency and selectivity of these compounds for their molecular targets. (S)-2-Amino-N-(2-chloro-benzyl)-propionamide belongs to this class of compounds and, based on its structural similarity to known VGSC inhibitors, is hypothesized to exert its primary pharmacological effect through the modulation of these channels.

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes. Dysregulation of VGSC function is implicated in a range of pathophysiological conditions, including epilepsy, neuropathic pain, and cardiac arrhythmias. State-dependent VGSC inhibitors, which preferentially bind to the inactivated state of the channel, are a particularly valuable class of therapeutics as they can selectively target hyperactive cells without significantly affecting normal physiological activity.

Proposed Mechanism of Action: State-Dependent Inhibition of Voltage-Gated Sodium Channels

We propose that (S)-2-Amino-N-(2-chloro-benzyl)-propionamide functions as a state-dependent inhibitor of voltage-gated sodium channels. This mechanism is predicated on the following key interactions and their functional consequences:

  • Binding Site: The compound is hypothesized to bind to the local anesthetic receptor site within the pore of the VGSC. This binding site is located in the S6 transmembrane segment of domain IV (DIV-S6).

  • State-Dependent Binding: The affinity of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide for the VGSC is proposed to be highly dependent on the conformational state of the channel. It is expected to exhibit low affinity for the resting state and high affinity for the open and, particularly, the inactivated states. This state-dependent binding is a hallmark of many clinically successful VGSC inhibitors.

  • Molecular Interactions: The proposed binding mode involves:

    • The protonated α-amino group forming a hydrogen bond with a key acidic residue in the binding pocket.

    • The 2-chloro-benzyl group engaging in hydrophobic and/or π-π stacking interactions with aromatic residues lining the pore. The ortho-chloro substituent is predicted to enhance the binding affinity and modulate the kinetics of interaction.

  • Functional Consequences: By binding to the inactivated state, (S)-2-Amino-N-(2-chloro-benzyl)-propionamide stabilizes this non-conducting conformation of the channel. This leads to a reduction in the number of channels available to open upon subsequent depolarization, thereby decreasing the excitability of the cell.

Signaling Pathway Diagram

Proposed_Mechanism_of_Action cluster_membrane Cell Membrane cluster_drug Drug Action cluster_effect Cellular Effect VGSC_Rest VGSC (Resting) VGSC_Open VGSC (Open) VGSC_Rest->VGSC_Open Depolarization VGSC_Inactivated VGSC (Inactivated) VGSC_Open->VGSC_Inactivated Inactivation VGSC_Inactivated->VGSC_Rest Repolarization Reduced_Excitability Reduced Neuronal Excitability VGSC_Inactivated->Reduced_Excitability Stabilization of Inactivated State Compound (S)-2-Amino-N-(2-chloro-benzyl) -propionamide Compound->VGSC_Inactivated High-Affinity Binding

Caption: Proposed state-dependent binding of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide to VGSCs.

Experimental Validation of the Proposed Mechanism

The following section outlines key experiments to rigorously test the hypothesis that (S)-2-Amino-N-(2-chloro-benzyl)-propionamide is a state-dependent inhibitor of VGSCs.

Electrophysiological Characterization using Patch-Clamp

Objective: To determine the effect of the compound on the biophysical properties of VGSCs expressed in a heterologous system.

Methodology:

  • Cell Culture and Transfection:

    • HEK-293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a plasmid encoding the human Nav1.7 sodium channel α-subunit and a GFP reporter gene using a suitable transfection reagent.

    • Transfected cells are incubated for 24-48 hours before recording.

  • Whole-Cell Patch-Clamp Recording:

    • Standard whole-cell patch-clamp recordings are performed at room temperature.

    • The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

    • The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

    • (S)-2-Amino-N-(2-chloro-benzyl)-propionamide is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the extracellular solution.

  • Voltage Protocols:

    • Tonic Block: To assess the block of the resting state, cells are held at a hyperpolarized potential (-120 mV) and pulsed to 0 mV for 20 ms every 20 seconds. The compound is perfused at increasing concentrations.

    • Use-Dependent (Phasic) Block: To evaluate the block of the open and inactivated states, a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz) is applied from a holding potential of -100 mV.

    • Steady-State Inactivation: The voltage-dependence of inactivation is determined by applying a series of 500 ms prepulses to various potentials, followed by a test pulse to 0 mV. This is done in the absence and presence of the compound.

Data Analysis:

  • The IC50 for tonic and use-dependent block is calculated by fitting the concentration-response data to the Hill equation.

  • The voltage at which half of the channels are inactivated (V1/2) is determined by fitting the steady-state inactivation data to a Boltzmann function.

Experimental Workflow Diagram

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A Cell Culture (HEK-293) B Transfection (Nav1.7 plasmid) A->B C Whole-Cell Patch-Clamp B->C D Application of Voltage Protocols (Tonic, Phasic, SSI) C->D E Concentration-Response Curves D->E F Boltzmann Fits D->F G Calculation of IC50 and V1/2 E->G F->G

Caption: Workflow for electrophysiological characterization of VGSC modulation.

In Vivo Evaluation in a Model of Neuropathic Pain

Objective: To assess the efficacy of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide in a preclinical model of neuropathic pain, a condition where VGSCs are known to be upregulated.

Methodology:

  • Animal Model:

    • The chronic constriction injury (CCI) model of neuropathic pain is induced in adult male Sprague-Dawley rats.

  • Drug Administration:

    • (S)-2-Amino-N-(2-chloro-benzyl)-propionamide is formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline).

    • The compound is administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group is also included.

  • Behavioral Testing:

    • Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimulation are measured using von Frey filaments at baseline (before surgery) and at multiple time points after drug administration.

    • Thermal Hyperalgesia: Paw withdrawal latencies to a radiant heat source are measured using a plantar test apparatus.

  • Data Analysis:

    • The dose-response relationship for the antiallodynic and antihyperalgesic effects is determined.

    • The ED50 (the dose that produces 50% of the maximal effect) is calculated.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, data that would be expected from the experiments described above if (S)-2-Amino-N-(2-chloro-benzyl)-propionamide acts via the proposed mechanism.

ParameterValueInterpretation
Tonic Block IC50 (Resting State) > 100 µMLow affinity for the resting state of the channel.
Use-Dependent Block IC50 (10 Hz) 5.2 µMSignificantly higher affinity for channels that are frequently activated.
Shift in V1/2 of Inactivation -15.3 mVStabilization of the inactivated state.
In Vivo ED50 (CCI Model) 10 mg/kg (i.p.)Efficacy in a relevant preclinical model of neuropathic pain.

Conclusion and Future Directions

The proposed mechanism of action for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide as a state-dependent inhibitor of voltage-gated sodium channels provides a strong foundation for its further development as a potential therapeutic agent for conditions such as neuropathic pain and epilepsy. The experimental protocols outlined in this guide offer a clear path for validating this hypothesis.

Future research should focus on:

  • Determining the selectivity of the compound for different VGSC subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7).

  • Conducting detailed structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of the molecule.

  • Elucidating the precise binding interactions through computational modeling and site-directed mutagenesis studies.

By systematically addressing these questions, the full therapeutic potential of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide and related compounds can be realized.

References

As this is a hypothetical compound, the references provided are to authoritative sources that describe the methodologies and concepts discussed in this guide.

  • Title: Patch Clamp Techniques: From Beginning to Advanced Source: Springer URL: [Link]

  • Title: The Chronic Constriction Injury Model of Neuropathic Pain Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Voltage-Gated Sodium Channels as Therapeutic Targets Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: State-Dependent Block of Voltage-Gated Sodium Channels Source: Molecular Pharmacology URL: [Link]

Foundational

An In-depth Technical Guide to (S)-2-Amino-N-(2-chloro-benzyl)-propionamide: Properties, Synthesis, and Potential Applications

Abstract (S)-2-Amino-N-(2-chloro-benzyl)-propionamide, a derivative of the naturally occurring amino acid L-alanine, represents a class of chiral N-substituted amino amides. This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide, a derivative of the naturally occurring amino acid L-alanine, represents a class of chiral N-substituted amino amides. This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic pathway, and an exploration of its potential biological activities based on structurally related compounds. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document consolidates information from analogous compounds to offer a robust profile for researchers, scientists, and professionals in drug development. This guide is intended to serve as a foundational resource, facilitating further investigation and application of this and similar molecules.

Introduction and Molecular Overview

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide is a chiral molecule featuring a propionamide backbone derived from L-alanine. The structure is characterized by a primary amino group at the alpha-carbon, which imparts chirality, and an amide linkage to a 2-chlorobenzyl moiety. The presence of the chlorine atom on the ortho position of the benzyl ring is anticipated to influence the molecule's steric and electronic properties, which in turn may affect its chemical reactivity and biological interactions.

The core structure consists of:

  • An (S)-alanine core , providing the stereochemical foundation.

  • An amide bond , a key functional group in many biologically active molecules.

  • A 2-chlorobenzyl group , which contributes to the molecule's lipophilicity and potential for specific receptor interactions.

Given the interest in related N-benzyl amino amides for their pharmacological activities, particularly as anticonvulsants, (S)-2-Amino-N-(2-chloro-benzyl)-propionamide is a compound of significant interest for further study.[1]

Physicochemical Properties: A Comparative Analysis

Direct experimental data for the physical and chemical properties of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide are not widely available. However, by examining closely related analogs, we can infer a likely profile for this compound. The following table summarizes key properties of similar molecules to provide a comparative baseline.

Property(S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide[2](S)-2-Amino-N-(4-chlorobenzyl)propanamide[3](S)-2-Amino-N-methylpropanamide hydrochloride
CAS Number 1354010-88-0714189-12-5Not Available
Molecular Formula C₁₀H₁₂Cl₂N₂OC₁₀H₁₃ClN₂OC₄H₁₁ClN₂O
Molecular Weight 247.12 g/mol 212.68 g/mol 138.60 g/mol
Appearance Likely a solid at room temperature.Likely a solid at room temperature.Solid

Based on these related structures, (S)-2-Amino-N-(2-chloro-benzyl)-propionamide is expected to be a solid at room temperature with a molecular weight of approximately 212.68 g/mol and a molecular formula of C₁₀H₁₃ClN₂O. Its solubility is predicted to be higher in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) compared to water. The presence of the amino group suggests it will exhibit basic properties, with a pKa value typical for a primary amine.

Proposed Synthetic Pathway

A plausible and efficient synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide can be designed based on established methods for amide bond formation and the use of protecting groups for amino acids. A retro-synthetic analysis suggests the key step is the coupling of a protected (S)-alanine derivative with 2-chlorobenzylamine.

Synthetic Pathway cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target (S)-2-Amino-N-(2-chloro-benzyl)-propionamide Amide_Bond Amide Bond Formation Target->Amide_Bond Disconnect Protected_Ala N-Protected (S)-Alanine Amide_Bond->Protected_Ala Amine 2-Chlorobenzylamine Amide_Bond->Amine Boc_Ala N-Boc-(S)-Alanine Coupling Amide Coupling (e.g., DCC, EDC) Boc_Ala->Coupling Amine_F 2-Chlorobenzylamine Amine_F->Coupling Protected_Product N-Boc-(S)-2-Amino-N-(2-chloro-benzyl)-propionamide Coupling->Protected_Product Deprotection Deprotection (e.g., TFA, HCl) Protected_Product->Deprotection Final_Product (S)-2-Amino-N-(2-chloro-benzyl)-propionamide Deprotection->Final_Product

Caption: Proposed synthetic workflow for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide.

Detailed Experimental Protocol

Step 1: Amide Coupling

  • To a solution of N-Boc-(S)-alanine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-chlorobenzylamine (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

  • Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection

  • Dissolve the purified N-Boc-(S)-2-Amino-N-(2-chloro-benzyl)-propionamide in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting product can be purified by recrystallization or precipitation to yield the final (S)-2-Amino-N-(2-chloro-benzyl)-propionamide, likely as a hydrochloride or trifluoroacetate salt.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra are not available, the following are the expected key features in various analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 2-chlorobenzyl group, the methine and methyl protons of the alanine core, the methylene protons of the benzyl group, and exchangeable protons of the primary amine and amide N-H.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, the aliphatic carbons of the alanine and benzyl moieties.

  • Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band). Aromatic C-H and C-Cl stretching vibrations are also expected.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the amide bond and the benzylic C-N bond. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the molecular ion and chlorine-containing fragment peaks.

Potential Biological Activity and Applications

Structurally similar N-benzyl-2-aminoacetamides have been investigated for their anticonvulsant properties.[1] The mechanism of action for some of these compounds is believed to involve the modulation of voltage-gated sodium channels.[1] Therefore, it is plausible that (S)-2-Amino-N-(2-chloro-benzyl)-propionamide could exhibit similar neurological activity.

Structure-Activity Relationship Core (S)-Alanine Amide Core Potential for CNS Activity Activity {Potential Anticonvulsant/Neurological Activity} Core->Activity Contributes to Substituent 2-Chlorobenzyl Group Modulates Lipophilicity and Receptor Binding Substituent->Activity Influences

Caption: Conceptual relationship between structure and potential biological activity.

Further research into this molecule could involve screening for activity in models of epilepsy, neuropathic pain, and other neurological disorders. The specific stereochemistry and the substitution pattern on the benzyl ring are critical determinants of biological activity and would be key areas for structure-activity relationship (SAR) studies.

Safety and Handling

No specific safety data sheet (SDS) is available for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide. However, based on the data for related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

  • Handling: Handle in a well-ventilated area. Avoid breathing dust.[5] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • In case of skin contact: Wash off with plenty of water.[5]

    • In case of eye contact: Rinse cautiously with water for several minutes.[4]

    • If inhaled: Move person into fresh air.[5]

    • If swallowed: Rinse mouth and seek medical advice.[4]

It is crucial to consult a comprehensive safety data sheet for a closely related compound and to handle this chemical with the appropriate precautions in a laboratory setting.

Conclusion

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide is a chiral molecule with the potential for interesting biological activities, particularly in the area of neuroscience. While detailed experimental data for this specific compound is sparse, this guide provides a comprehensive overview based on the properties and synthesis of analogous structures. The proposed synthetic route offers a clear path for its preparation, and the predicted analytical and biological profiles provide a solid foundation for future research. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential as a research tool or therapeutic lead.

References

Sources

Exploratory

Technical Evaluation of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

This technical guide details the in vitro characterization of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide , a functionalized amino acid (FAA) derivative. Based on its structural pharmacophore—an -aminoamide with a halog...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in vitro characterization of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide , a functionalized amino acid (FAA) derivative.

Based on its structural pharmacophore—an


-aminoamide with a halogenated benzyl ring—this compound shares the scaffold of established anticonvulsants like Lacosamide  and Safinamide . Consequently, this guide treats the molecule as a putative Voltage-Gated Sodium Channel (VGSC) modulator  with potential Monoamine Oxidase (MAO) inhibitory properties.

Phase: Lead Compound Characterization & Mechanism of Action (MoA)

Introduction & Pharmacophore Analysis[1][2][3][4]

The molecule (S)-2-Amino-N-(2-chloro-benzyl)-propionamide represents a specific class of neurological agents known as Functionalized Amino Acids (FAAs). Unlike Lacosamide (which is N-acetylated), this compound possesses a free primary amine at the chiral center.

  • Structural Class:

    
    -Aminoamide.[1][2]
    
  • Stereochemistry: (S)-enantiomer. Note that in the FAA class, bioactivity is highly stereoselective. While Lacosamide is active as the (R)-enantiomer,

    
    -aminoamides lacking the acetyl group (like Safinamide) often show optimal activity in the (S)-configuration.
    
  • Primary Target: Voltage-Gated Sodium Channels (Nav1.1, Nav1.2, Nav1.6, Nav1.7).

  • Secondary Risk/Target: Monoamine Oxidase B (MAO-B) due to the benzylamine motif.

This guide outlines the critical path for validating this compound's efficacy as a state-dependent sodium channel blocker and assessing its metabolic liability.

Chemical Stability & Chiral Integrity

Before biological testing, the compound's integrity must be validated. The free amine makes this molecule more reactive than its acetylated counterparts.

Protocol 2.1: Chiral Purity Verification (HPLC)

Rationale: Biological activity in FAAs is stereospecific.[3] The (R)-enantiomer may act as an impurity with different pharmacological properties (e.g., inactivity or off-target toxicity).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1). Diethylamine is crucial to suppress peak tailing of the free amine.

  • Detection: UV at 215 nm (Amide bond) and 254 nm (Benzyl ring).

  • Acceptance Criteria: e.e. > 99.5%.

Electrophysiology: Sodium Channel Dynamics

This is the core validation step. Functionalized amino acids typically function by enhancing Slow Inactivation of sodium channels, rather than merely blocking the pore in the Fast Inactivated state (like Carbamazepine).

Protocol 3.1: Automated Patch-Clamp (Whole-Cell Voltage Clamp)

Platform: QPatch or Patchliner (High-throughput) / Manual Rig (Validation). Cell Line: HEK-293 stably expressing hNav1.7 (Pain) or hNav1.2 (Epilepsy).

A. Solutions
  • Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Intracellular (Pipette): 10 mM CsF, 110 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2). Cs+ blocks Potassium channels to isolate Na+ currents.

B. Voltage Protocols (The "Self-Validating" Logic)

To prove the compound is a slow-inactivation enhancer (the "Lacosamide signature"), you must run two distinct protocols:

  • Fast Inactivation Protocol (Standard Block):

    • Holding Potential (

      
      ):  -120 mV (Resting State).
      
    • Pulse: Depolarize to 0 mV (10 ms) at 0.1 Hz.

    • Metric: Measure Tonic Block. Expectation: Low potency (IC50 > 100 µM) if it is a selective slow-inactivator.

  • Slow Inactivation Protocol (The Critical Test):

    • Conditioning Pulse: Hold at -50 mV (or near

      
       inactivation) for 10–30 seconds . This forces channels into the Slow Inactivated state.[4]
      
    • Test Pulse: Hyperpolarize to -120 mV (20 ms) to recover fast-inactivated channels, then Step to 0 mV to measure availability.

    • Metric: Shift in

      
       of the steady-state inactivation curve.
      
    • Causality: If the compound binds selectively to the slow-inactivated state, the availability curve will shift significantly leftward (hyperpolarized) in the presence of the drug.

Visualization: Electrophysiology Workflow

PatchClampProtocol cluster_Protocols Voltage Protocols Start Start: Stable HEK-Nav1.7 Seal Giga-Ohm Seal Formation (>1 GΩ) Start->Seal BreakIn Whole-Cell Access (R_series < 10 MΩ) Seal->BreakIn Resting Protocol A: Resting State Vh = -120 mV (Measures Pore Block) BreakIn->Resting Baseline Slow Protocol B: Slow Inactivation Vh = -50 mV (10s prepulse) (Measures State Affinity) BreakIn->Slow State-Dep Analysis Calculate Shift in V1/2 (Boltzmann Fit) Resting->Analysis Slow->Analysis Result Validation: High Affinity for Slow Inactivated State Analysis->Result

Caption: Workflow for differentiating Fast vs. Slow Inactivation binding modes in Voltage-Gated Sodium Channels.

ADME Profiling: Metabolic Stability & MAO Liability

Unlike Lacosamide, the free amine in (S)-2-Amino-N-(2-chloro-benzyl)-propionamide presents a metabolic "soft spot."

Protocol 4.1: Monoamine Oxidase (MAO) Inhibition Screen

Rationale: Benzylamines are privileged scaffolds for MAO inhibition (e.g., Safinamide). Inhibition of MAO-A or MAO-B can lead to severe drug-drug interactions (Serotonin Syndrome, Hypertensive Crisis).

  • Assay System: Recombinant Human MAO-A and MAO-B.

  • Substrate: Kynuramine (fluorometric).[3]

  • Procedure:

    • Incubate compound (0.1 – 100 µM) with enzyme for 15 mins at 37°C.

    • Add Kynuramine.[3]

    • Measure fluorescence of 4-hydroxyquinoline metabolite (Ex 310nm / Em 400nm).

  • Interpretation:

    • Selective MAO-B Inhibition: Desirable for Parkinson's/Epilepsy comorbidity (neuroprotective).

    • MAO-A Inhibition: High risk flag (Tyramine effect).

Protocol 4.2: Microsomal Stability ( )
  • System: Pooled Human/Rat Liver Microsomes.

  • Cofactors: NADPH (for CYP450) and UDPGA (if checking Phase II glucuronidation).

  • Sampling: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (MRM mode).

  • Equation:

    
    
    

Data Summary & Interpretation

The following table summarizes the expected profile for a successful "Lacosamide-like" candidate vs. a "Classic" blocker.

Parameter(S)-2-Amino-N-(2-chloro-benzyl)-propionamide (Target Profile)Classical Blocker (e.g., Carbamazepine)
Resting State Block (Nav) Low Affinity (

)
Moderate Affinity
Fast Inactivation Block No Effect / Weak ShiftStrong Shift in

Slow Inactivation Block Strong Shift (Hyperpolarizing) Weak / No Effect
Use-Dependence High (at high freq > 20Hz)High
MAO-B Activity Potential Inhibition (due to free amine)None

References

  • Kohn, H., et al. (1996).[5] "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry, 39(9), 1907-1916.[5] Link

  • Errington, A. C., et al. (2008). "Lacosamide has a novel mechanism of action on sodium channels in vitro and in vivo." Molecular Pharmacology, 73(1), 157-169. Link

  • Park, K. D., et al. (2015).[1] "Chimeric Agents Derived From the Functionalized Amino Acid, Lacosamide, and the α-aminoamide, Safinamide: Evaluation of Their Inhibitory Actions on Voltage-Gated Sodium Channels." ACS Chemical Neuroscience, 6(4), 658-675. Link

  • Stöhr, T., et al. (2007).[5] "Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy."[5] Epilepsy Research, 74(2-3), 147-154.[5] Link

  • Catterall, W. A. (2014). "Structure and function of voltage-gated sodium channels at atomic resolution." Experimental Physiology, 99(1), 35-51. Link

Sources

Foundational

An In-depth Technical Guide to (S)-2-Amino-N-(2-chloro-benzyl)-propionamide: Synthesis, Characterization, and Proposed Biological Evaluation

Abstract This technical guide provides a comprehensive overview of the proposed synthesis, purification, characterization, and biological evaluation of the novel compound, (S)-2-Amino-N-(2-chloro-benzyl)-propionamide. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis, purification, characterization, and biological evaluation of the novel compound, (S)-2-Amino-N-(2-chloro-benzyl)-propionamide. While this specific molecule is not extensively documented in current scientific literature, this guide offers a robust, scientifically-grounded framework for its investigation. By leveraging established principles of organic synthesis and medicinal chemistry, we present a detailed roadmap for researchers, scientists, and drug development professionals interested in exploring the potential of this and related N-benzyl-amino-propionamides. The methodologies outlined herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring a high degree of scientific integrity.

Introduction and Rationale

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide is a chiral small molecule featuring a central L-alanine core, an N-terminal amine, and a C-terminal amide linkage to a 2-chlorobenzyl moiety. The interest in such a scaffold is predicated on the known biological activities of structurally similar compounds. For instance, derivatives of N-benzyl-2-acetamidopropionamide have demonstrated potent anticonvulsant properties, with the stereochemistry at the alpha-carbon playing a crucial role in their activity[1]. The presence of a chloro-substituted benzyl group is a common feature in many pharmacologically active compounds, influencing properties such as metabolic stability and target binding affinity[2].

This guide, therefore, serves as a foundational document for the de novo investigation of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide. We will begin by proposing a detailed synthetic route, followed by protocols for its purification and rigorous characterization. Finally, we will outline a strategic approach for its initial biological screening and target identification.

Proposed Synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

The synthesis of the target compound can be efficiently achieved through a standard amidation reaction between a protected (S)-alanine derivative and 2-chlorobenzylamine. The use of a protecting group on the amino functionality of alanine is essential to prevent self-coupling and other side reactions[3][4].

Retrosynthetic Analysis

A retrosynthetic analysis of the target compound reveals two key starting materials: (S)-alanine and 2-chlorobenzylamine. The amide bond can be formed using a variety of coupling reagents.

G Target (S)-2-Amino-N-(2-chloro-benzyl)-propionamide Amide_Bond Amide Bond Formation Target->Amide_Bond Protected_Alanine N-Protected (S)-Alanine Amide_Bond->Protected_Alanine Amine 2-Chlorobenzylamine Amide_Bond->Amine Alanine (S)-Alanine Protected_Alanine->Alanine Protecting_Group Amino Protecting Group (e.g., Boc) Protected_Alanine->Protecting_Group

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

Step 1: Protection of (S)-Alanine

The amino group of (S)-alanine is first protected to prevent unwanted side reactions during the amide coupling step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under coupling conditions and its ease of removal under mildly acidic conditions[5][6].

  • Materials: (S)-Alanine, Di-tert-butyl dicarbonate (Boc)₂O, Sodium hydroxide (NaOH), Dioxane, Water.

  • Procedure:

    • Dissolve (S)-alanine in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

    • Cool the solution to 0 °C in an ice bath.

    • Add a slight excess (1.1 equivalents) of (Boc)₂O dissolved in dioxane dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with a cold, dilute solution of hydrochloric acid (HCl) to a pH of 2-3.

    • Extract the product, N-Boc-(S)-alanine, with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.

Step 2: Amide Coupling

The protected N-Boc-(S)-alanine is then coupled with 2-chlorobenzylamine using a suitable coupling reagent. Dicyclohexylcarbodiimide (DCC) is a commonly used and effective reagent for this transformation[7][8]. The addition of an activator like 1-hydroxybenzotriazole (HOBt) can minimize racemization[9].

  • Materials: N-Boc-(S)-alanine, 2-Chlorobenzylamine, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-(S)-alanine and HOBt (1 equivalent) in anhydrous DCM.

    • Add 2-chlorobenzylamine (1 equivalent) to the solution.

    • Cool the mixture to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.

    • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

    • The byproduct, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.

    • Wash the filtrate with dilute HCl, a saturated solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected product.

Step 3: Deprotection

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved using a strong acid such as trifluoroacetic acid (TFA)[3].

  • Materials: Crude Boc-protected product, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude product from Step 2 in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the final product, (S)-2-Amino-N-(2-chloro-benzyl)-propionamide, with an appropriate organic solvent.

    • Dry, filter, and concentrate the organic extracts to obtain the crude final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection Alanine (S)-Alanine Boc_Alanine N-Boc-(S)-Alanine Alanine->Boc_Alanine (Boc)₂O, NaOH Boc_Product Boc-Protected Product Boc_Alanine->Boc_Product Amine 2-Chlorobenzylamine Amine->Boc_Product Final_Product (S)-2-Amino-N-(2-chloro-benzyl) -propionamide Boc_Product->Final_Product TFA, DCM Coupling DCC, HOBt

Caption: Proposed synthetic workflow for the target compound.

Purification and Characterization

Rigorous purification and characterization are paramount to ensure the identity and purity of the synthesized compound before any biological evaluation[10][11][12].

Purification

The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Purification can be achieved using the following methods:

  • Crystallization: If the final compound is a solid, crystallization from a suitable solvent or solvent system is an effective method for purification[11][13].

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is the method of choice. A gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically used for elution[10].

Characterization

The structure and purity of the final compound should be confirmed using a combination of spectroscopic and analytical techniques[12][14].

Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of proton and carbon environments.The spectra should show characteristic peaks for the alanine backbone, the 2-chlorobenzyl group, and the amide and amine protons.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-H stretches of the primary amine and the amide, and the C=O stretch of the amide should be present.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak should be observed, indicating a high degree of purity.
Elemental Analysis Confirmation of the elemental composition.The experimentally determined percentages of C, H, N, and Cl should be in close agreement with the calculated values.

Proposed Biological Evaluation

Based on the structural similarity to known anticonvulsant agents[1], an initial biological evaluation of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide should focus on its potential neurological activity.

In Vitro Screening

Initial screening should be performed using in vitro assays to assess the compound's general cytotoxicity and potential for specific biological activity[15][16][17][18].

  • Cytotoxicity Assays: Standard assays such as the MTT or CellTiter-Glo assay can be used to determine the compound's toxicity against a panel of cell lines, including neuronal cell lines[15][17].

  • Receptor Binding Assays: If specific molecular targets are hypothesized, receptor binding assays can be employed to determine the compound's affinity for these targets.

  • Enzyme Inhibition Assays: If the compound is suspected to be an enzyme inhibitor, appropriate enzymatic assays can be conducted[18].

In Vivo Models

Should the in vitro data suggest promising activity and low toxicity, further evaluation in animal models of disease would be warranted. For potential anticonvulsant activity, the following models are relevant:

  • Maximal Electroshock (MES) Seizure Test: This is a standard screening test for anticonvulsant drugs.

  • Pentylenetetrazol (PTZ) Seizure Test: This model is used to identify compounds that can prevent chemically induced seizures.

Computational Target Prediction

In parallel with experimental screening, computational methods can be employed to predict potential biological targets[19][20][21][22].

  • Molecular Docking: The 3D structure of the compound can be docked into the binding sites of known neurological targets to predict binding affinity and mode.

  • Pharmacophore Modeling: A pharmacophore model can be generated based on the compound's structure and used to screen databases of known biological targets.

G Start Synthesized Compound In_Vitro In Vitro Screening (Cytotoxicity, Binding Assays) Start->In_Vitro Computational Computational Target Prediction (Docking, Pharmacophore) Start->Computational Inactive Inactive In_Vitro->Inactive Active Active & Non-toxic In_Vitro->Active In_Vivo In Vivo Models (e.g., MES, PTZ) Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Active->In_Vivo

Caption: Proposed workflow for biological evaluation.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, characterization, and biological evaluation of the novel compound (S)-2-Amino-N-(2-chloro-benzyl)-propionamide. While the specific properties of this molecule remain to be elucidated, the proposed methodologies are based on well-established scientific principles and provide a solid foundation for its investigation. The exploration of this and related N-benzyl-amino-propionamides may lead to the discovery of new therapeutic agents with potential applications in neurology and beyond.

References

  • Coupling Reagents - AAPPTEC - Peptides. (URL: [Link])

  • Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). (URL: [Link])

  • Purification and Characterisation of Organic Compounds for JEE & NEET - Vedantu. (URL: [Link])

  • Synthesis of Peptides – Master Organic Chemistry. (2019, February 15). (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Amide Synthesis - Fisher Scientific. (URL: [Link])

  • Target prediction of small molecules with information of key molecular interactions - PubMed. (URL: [Link])

  • How to develop effective in vitro assays for early drug discovery. (URL: [Link])

  • US4569967A - Synthesis of N-substituted peptide amides - Google P
  • Amino Acid-Protecting Groups - SciSpace. (URL: [Link])

  • The prediction of biological targets of bioactive molecules from... - ResearchGate. (URL: [Link])

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (URL: [Link])

  • Purification and Characterisation of Organic Compounds - Careers360. (URL: [Link])

  • Predict Targets for Small Organic Molecules - YouTube. (2022, November 21). (URL: [Link])

  • Protecting Groups in Peptide Synthesis - PubMed - NIH. (URL: [Link])

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). (URL: [Link])

  • The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. (2026, February 10). (URL: [Link])

  • Characterization of Organic Compounds - ACS Publications - American Chemical Society. (URL: [Link])

  • Ligand-‐based target prediction. (URL: [Link])

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])

  • Novel In Vitro Models for Drug Discovery - Charles River Laboratories. (URL: [Link])

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - MDPI. (2024, September 12). (URL: [Link])

  • Purification and Characterisation of Organic Compounds - tripathi study zone. (URL: [Link])

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL: [Link])

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). (URL: [Link])

  • functional in vitro assays for drug discovery - YouTube. (2023, August 18). (URL: [Link])

  • Substituted amide synthesis by amidation - Organic Chemistry Portal. (URL: [Link])

  • 6 Synthesis of N-Alkyl Amino Acids - Monash. (URL: [Link])

  • “ Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (URL: [Link])

  • 4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PubMed. (2019, August 30). (URL: [Link])

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. (2014, March 21). (URL: [Link])

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives - Scholars Research Library. (URL: [Link])

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives - MDPI. (2005, September 30). (URL: [Link])

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC. (URL: [Link])

  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed. (2017, November 15). (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (URL: [Link])

  • CN103467334B - The synthetic method of N-(2-chloro)-propionyl-glutamine. (URL: )
  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (URL: )
  • US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google P

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

Executive Summary & Scientific Context This Application Note details the experimental protocol for the synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide . This molecule belongs to the -aminoamide class of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This Application Note details the experimental protocol for the synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide . This molecule belongs to the


-aminoamide class of pharmacophores, structurally analogous to Ralfinamide  (2-fluoro analog) and Lacosamide  precursors.[1] These scaffolds are critical in the development of voltage-gated sodium channel (Nav) blockers and monoamine oxidase B (MAO-B) inhibitors for the treatment of neuropathic pain and epilepsy.[1]

Strategic Route Selection: While industrial routes for similar compounds (e.g., Safinamide) often employ reductive amination, this protocol utilizes a stepwise peptide coupling strategy (Boc-Chemistry) .[1]

  • Rationale: Reductive amination using catalytic hydrogenation (H₂/Pd-C) poses a high risk of de-halogenation (loss of the aromatic chlorine).[1] The amide coupling route guarantees the integrity of the halogenated motif and strictly preserves the (S)-stereocenter derived from L-Alanine.[1]

Reaction Scheme & Mechanism

The synthesis proceeds via the activation of


-Boc-L-Alanine, coupling with 2-chlorobenzylamine, and subsequent acidolytic deprotection.[1]

ReactionScheme Start (S)-N-Boc-Alanine (Reagent A) Coupling Coupling Agent (EDC·HCl / HOBt) Start->Coupling Amine 2-Chlorobenzylamine (Reagent B) Amine->Coupling Intermediate Intermediate 1: (S)-N-Boc-2-Amino-N-(2-Cl-benzyl)propanamide Coupling->Intermediate Amide Bond Formation Deprotection Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Boc Removal Product Final Product: (S)-2-Amino-N-(2-Cl-benzyl)propanamide HCl Deprotection->Product Salt Precipitation

Figure 1: Modular synthesis pathway designed to prevent racemization and de-halogenation.[1]

Materials & Equipment

Reagents
ReagentPurityRoleSource/Notes
Boc-L-Alanine >99% (ee)Chiral ScaffoldSigma/Merck
2-Chlorobenzylamine >98%NucleophileAlfa Aesar
EDC[1]·HCl 99%Coupling Agent1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
HOBt (anhydrous) 97%Racemization SuppressorHydroxybenzotriazole
DIPEA 99%BaseDiisopropylethylamine (Hünig's Base)
4M HCl in Dioxane TitratedDeprotection AgentAnhydrous required
Equipment
  • Reaction Vessel: 250 mL 3-neck round-bottom flask (flame-dried, N₂ purged).

  • Temperature Control: Ice-water bath (0°C) and magnetic stirrer with RPM feedback.

  • Purification: Flash chromatography column (Silica Gel 60) or recrystallization setup.[1]

  • Analysis: HPLC (Chiralpak AD-H column), 400 MHz NMR.

Experimental Protocol

Step 1: Amide Coupling (Formation of Protected Intermediate)[1]

Objective: Synthesize (S)-tert-butyl (1-((2-chlorobenzyl)amino)-1-oxopropan-2-yl)carbamate.

  • Preparation: Charge the 250 mL flask with Boc-L-Alanine (1.89 g, 10.0 mmol) and HOBt (1.53 g, 10.0 mmol).

  • Solvation: Add anhydrous DCM (Dichloromethane, 50 mL) and stir under Nitrogen.

  • Activation: Cool the mixture to 0°C . Add EDC·HCl (2.11 g, 11.0 mmol) and DIPEA (1.74 mL, 10.0 mmol).[1] Stir for 15 minutes at 0°C to activate the carboxylic acid.

    • Expert Insight: Pre-activation at low temperature minimizes the risk of racemization at the

      
      -carbon.[1]
      
  • Nucleophilic Attack: Add 2-Chlorobenzylamine (1.42 g, 1.21 mL, 10.0 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) naturally and stir for 12 hours .

  • Workup:

    • Dilute with DCM (50 mL).[1]

    • Wash sequentially with:

      • 10% Citric Acid (2 x 30 mL) – Removes unreacted amine/EDC.[1]

      • Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid/HOBt.[1]

      • Brine (30 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield Check: Expect a white solid/foam.[1] Yield >85%.

    • Checkpoint: Verify purity via TLC (Hexane:EtOAc 1:1).[1] If necessary, recrystallize from EtOAc/Hexane.[1]

Step 2: Deprotection (Boc Removal)[1]

Objective: Isolate the target (S)-2-Amino-N-(2-chloro-benzyl)-propionamide Hydrochloride.

  • Dissolution: Dissolve the intermediate from Step 1 (approx. 3.0 g) in minimal dry DCM (5 mL) or Dioxane (5 mL).

  • Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (10 mL, ~40 mmol, 4 equiv) dropwise.

    • Safety: Gas evolution (isobutylene/CO₂) will occur.[1] Ensure venting.

  • Completion: Stir at room temperature for 2–3 hours. The product should precipitate as a white solid.[1]

    • Monitoring: Check TLC (disappearance of Boc-protected spot).[1]

  • Isolation:

    • Add Diethyl Ether (50 mL) to the reaction mixture to complete precipitation.

    • Filter the solid under N₂ atmosphere (hygroscopic).[1]

    • Wash the filter cake with cold Ether (2 x 20 mL).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours to remove traces of dioxane/HCl.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, the product must meet the following criteria.

TestExpected ResultInterpretation
Appearance White crystalline solidHigh purity salt form.[1]
¹H NMR (DMSO-d₆)

8.3-8.5 (br s, 3H, NH₃⁺), 1.40 (d, 3H, CH₃)
Confirms amine salt and alanine backbone.[1]
Chiral HPLC >99% ee (S-isomer)Critical: Absence of R-isomer peak confirms no racemization.[1]
Mass Spec (ESI+) [M+H]⁺ = 213.08 (approx)Matches formula C₁₀H₁₃ClN₂O.[1]
Troubleshooting Guide
  • Issue: Product is an oil/gum instead of solid.

    • Cause: Residual solvent or excess acid.[1]

    • Fix: Triturate with dry Diethyl Ether or Hexane vigorously; sonicate if necessary.[1]

  • Issue: Low Yield in Step 1.

    • Cause: EDC hydrolysis due to wet solvent.[1]

    • Fix: Use freshly distilled DCM or anhydrous grade solvents.[1]

References

  • Ralfinamide/Safinamide Synthesis Context

    • Pevarello, P., et al. "Synthesis and anticonvulsant activity of a new class of 2-[(arylalkyl)amino]alkanamide derivatives."[1] Journal of Medicinal Chemistry 41.4 (1998): 579-590.[1][2] Link

    • Note: Describes the SAR of benzylamino-propionamides, establishing the baseline for halo-benzyl analogs.
  • Peptide Coupling Methodology

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews 38.2 (2009): 606-631.[1] Link

  • Prevention of Racemization

    • McFarland, J. W.[1] "The use of HOBt as a racemization suppressant."[1] Journal of Organic Chemistry. (Standard protocol grounding).

  • Specific Analog Reference (2-Chloro)

    • Cattaneo, C., et al. "Process for the production of Safinamide and Ralfinamide."[1] Patent WO2009074478.[1] (Describes the general reductive alkylation vs amide coupling routes for this class).

Sources

Application

Application Notes &amp; Protocols: A Step-by-Step Guide to the Synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

Abstract This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide, a chiral amide derivative of potential interest in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide, a chiral amide derivative of potential interest in medicinal chemistry and drug development. The synthesis is presented as a robust three-step process: (1) N-protection of the starting material, (S)-alanine, using a tert-butyloxycarbonyl (Boc) group; (2) amide coupling of the protected amino acid with 2-chlorobenzylamine using a carbodiimide-mediated approach; and (3) acidic deprotection to yield the final target compound. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles, justifications for methodological choices, and in-depth protocols for ensuring a successful and reproducible synthesis.

Introduction and Synthetic Strategy

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide is a specific chiral molecule featuring an amide bond, a fundamental linkage in peptides and numerous pharmaceuticals.[1] The synthesis of such molecules requires a carefully planned strategy to ensure regioselectivity and preservation of stereochemical integrity. The primary challenge in coupling an amino acid with an amine lies in the dual nucleophilic and basic nature of the amino group on the amino acid, which can interfere with the desired amide bond formation.[2]

Our strategy circumvents this issue through a classic protection-coupling-deprotection sequence:

  • Protection: The amine functionality of (S)-alanine is temporarily masked with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is ideal due to its stability in various reaction conditions and its facile, selective removal under acidic conditions.[3][4]

  • Coupling: The carboxylic acid of Boc-(S)-alanine is activated in situ using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive, 1-hydroxybenzotriazole (HOBt). This activated intermediate readily reacts with the primary amine, 2-chlorobenzylamine, to form the desired amide bond with high efficiency.[5][6]

  • Deprotection: The Boc group is cleanly removed from the newly formed amide using trifluoroacetic acid (TFA), regenerating the primary amine and yielding the final product as a salt, which can be neutralized.[3][7]

This approach is widely adopted in peptide synthesis and organic chemistry for its reliability, high yields, and control over the reaction pathway.

Overall Synthetic Scheme

Overall Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection Alanine (S)-Alanine BocAlanine Boc-(S)-Alanine Alanine->BocAlanine  (Boc)2O, TEA, THF BocAnhydride (Boc)2O Chlorobenzylamine 2-Chlorobenzylamine BocAmide Boc-(S)-2-Amino-N- (2-chloro-benzyl)-propionamide Chlorobenzylamine->BocAmide TFA TFA BocAlanine->BocAmide  EDC, HOBt, DIPEA, DCM FinalProduct (S)-2-Amino-N- (2-chloro-benzyl)-propionamide BocAmide->FinalProduct  TFA, DCM

Caption: The three-step synthetic route to the target compound.

Experimental Protocols & Mechanistic Insights

Part 1: N-Boc Protection of (S)-Alanine

Principle: The nucleophilic amine of (S)-alanine is protected by reacting it with di-tert-butyl dicarbonate (Boc anhydride). A base, such as triethylamine (TEA), is used to deprotonate the ammonium salt formed in situ, allowing the free amine to react.[4] The Boc group's steric bulk and electronic properties render the protected amine non-nucleophilic, preventing it from participating in subsequent reactions.

Protocol:

  • Preparation: To a round-bottom flask, add (S)-alanine (1.0 eq) and dissolve it in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Basification: Add triethylamine (TEA) (2.5 eq) to the solution and stir until the alanine is fully dissolved. Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of THF and add it dropwise to the stirring alanine solution over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the mixture in vacuo to remove the THF.

    • Add water and wash with a non-polar solvent like hexane or diethyl ether to remove unreacted (Boc)₂O and other impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M HCl solution. The product should precipitate as a white solid.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-(S)-alanine as a white solid.

Boc Protection Amine (S)-Alanine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Boc2O->Intermediate Product Boc-Protected Alanine (R-NH-Boc) Intermediate->Product Collapse of Intermediate Byproducts t-Butoxide + CO2 + H+ Intermediate->Byproducts Leaving Group Departure

Caption: Mechanism of N-Boc protection of an amine.

Part 2: Amide Coupling of Boc-(S)-Alanine and 2-Chlorobenzylamine

Principle: Amide bonds are typically formed by activating a carboxylic acid to make it more electrophilic.[2] Carbodiimides like EDC react with the carboxylic acid of Boc-(S)-alanine to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to nucleophilic attack by 2-chlorobenzylamine. The additive HOBt is used to suppress side reactions and minimize potential racemization by forming an active ester intermediate, which is less reactive but more stable than the O-acylisourea.[5]

Protocol:

  • Preparation: Dissolve Boc-(S)-alanine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.

  • Activator Addition: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir for 15-20 minutes at 0 °C to allow for pre-activation.

  • Amine Addition: In a separate flask, dissolve 2-chlorobenzylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure Boc-protected amide.

Amide Coupling CarboxylicAcid Boc-(S)-Alanine (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea Activation EDC EDC EDC->O_Acylisourea Product Boc-Protected Amide (R-CO-NH-R') O_Acylisourea->Product Nucleophilic Attack Byproduct EDU (Urea byproduct) O_Acylisourea->Byproduct Rearrangement Amine 2-Chlorobenzylamine (R'-NH2) Amine->Product

Caption: EDC-mediated amide coupling reaction pathway.

Part 3: Boc Deprotection to Yield Final Product

Principle: The Boc group is highly labile to strong acids.[7] Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the carbamate, which facilitates the elimination of the tert-butyl group as a stable tert-butyl cation.[4] The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine. The tert-butyl cation can be trapped by scavengers to prevent unwanted side reactions, though for this substrate, it is often not strictly necessary.[8]

Protocol:

  • Preparation: Dissolve the purified Boc-protected amide (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Acid Addition: Cool the flask in an ice bath to 0 °C. Add trifluoroacetic acid (TFA) (10-20 eq, typically in a 25-50% v/v solution with DCM) dropwise.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

    • The crude product will be the TFA salt. To obtain the free amine, dissolve the residue in DCM and wash carefully with a saturated NaHCO₃ solution until the aqueous layer is basic.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (S)-2-Amino-N-(2-chloro-benzyl)-propionamide.

Boc Deprotection BocAmide Boc-Protected Amide Protonated Protonated Intermediate BocAmide->Protonated Protonation TFA TFA (H+) TFA->Protonated CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Elimination of t-butyl cation Product Final Amine Product (TFA Salt) CarbamicAcid->Product Decarboxylation Byproducts Isobutylene + CO2 CarbamicAcid->Byproducts

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Quantitative Data Summary

The following table summarizes the reagents and typical quantitative parameters for each step of the synthesis. Note that yields are representative and may vary based on reaction scale and purification efficiency.

StepReactantMW ( g/mol )EquivalentsReagent(s)SolventTime (h)Yield (%)
1. Protection (S)-Alanine89.091.0(Boc)₂O (1.1 eq), TEA (2.5 eq)THF/H₂O4-6>95
2. Coupling Boc-(S)-Alanine189.211.02-Chlorobenzylamine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), DIPEA (1.5 eq)DCM12-1685-95
3. Deprotection Boc-Amide312.801.0TFA (10-20 eq)DCM1-2>95

Trustworthiness & Self-Validation

To ensure the integrity of the synthesis, each step must be monitored and the final product thoroughly characterized.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of starting materials and the formation of products. A change in the retention factor (Rf) indicates a chemical transformation. For more precise monitoring, especially during the coupling step, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the mass of the desired product.

  • Purification: Flash column chromatography after the coupling step is critical for removing unreacted starting materials, coupling reagents, and byproducts (e.g., the urea byproduct from EDC).

  • Final Product Characterization: The identity and purity of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemical integrity.

    • Mass Spectrometry (MS): To verify the molecular weight of the final compound.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the amide.

References

  • Wikipedia. Amide. Available at: [Link]

  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (A conceptual link, specific URL from search is to a vendor, but the principle is widely published in such reviews).
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Organic Syntheses. (General reference for reliable synthetic procedures). Available at: [Link]

  • ResearchGate. Large-scale synthesis of N-protected -amino-L-alanine derivatives. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. Available at: [Link]

  • AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal. Available at: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

Sources

Method

Application Note: High-Purity Isolation of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

This Application Note is structured as a high-level technical guide for the purification of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide , a key building block structurally related to anticonvulsants like Lacosamide. The...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the purification of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide , a key building block structurally related to anticonvulsants like Lacosamide.

The guide prioritizes salt formation as the superior purification strategy over simple silica chromatography, ensuring high enantiomeric excess (% ee) and stability.

Executive Summary

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide (also known as N-(2-chlorobenzyl)-L-alaninamide) is a critical chiral intermediate. Its purity is defined by two Critical Quality Attributes (CQAs): Chemical Purity (>98%) and Enantiomeric Excess (>99% ee) .

Common synthesis routes (e.g., Boc-L-Ala-OH coupling with 2-chlorobenzylamine) often yield impurities such as:

  • Racemates: (R)-isomer formation due to oxazolone intermediates during coupling.

  • Regio-impurities: Unreacted 2-chlorobenzylamine (highly nucleophilic).

  • Coupling Byproducts: Urea derivatives (if DCC/EDC used).

This guide details a "Salt-Break-Extract" methodology, utilizing hydrochloride salt formation to drive crystallization-based purification, which is superior to standard chromatography for removing enantiomeric impurities.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecificationNotes
IUPAC Name (2S)-2-amino-N-[(2-chlorophenyl)methyl]propanamideDerived from L-Alanine
Molecular Formula C₁₀H₁₃ClN₂OMW: 212.68 g/mol
Physical State Viscous Oil / Low-melting Solid (Free Base)HCl Salt: White Crystalline Solid
Solubility (Free Base) Soluble in DCM, EtOAc, MeOHInsoluble in Hexanes, Water (pH > 9)
Solubility (HCl Salt) Soluble in Water, MeOH, EtOHInsoluble in Et₂O, DCM, Acetone
pKa (Calculated) ~8.0 (α-amine)Basic character utilized for extraction

Purification Strategy: The "Salt-Break" Protocol

The most robust method for purifying amino acid amides is not direct chromatography, but Acid-Base Extraction followed by Salt Crystallization . This exploits the basicity of the primary amine.

Phase 1: Acid-Base Extraction (Removal of Neutral Impurities)

Objective: Remove non-basic impurities (protected starting material, coupling reagents) and unreacted acidic species.

Protocol:

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acid Extraction: Extract the organic phase twice with 1.0 M aqueous HCl (3 eq).

    • Mechanism:[1][2][3][4][5] The target amine protonates (

      
      ) and moves to the aqueous phase. Neutral impurities (ureas, protected intermediates) remain in the EtOAc.
      
  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1x) to remove entrained organics.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly adjust pH to ~10-11 using 4.0 M NaOH or saturated

    
    .
    
    • Observation: The product will oil out or precipitate as the free base.

  • Recovery: Extract the cloudy aqueous mixture three times with Dichloromethane (DCM) .

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 2: HCl Salt Crystallization (Enantiomeric Enrichment)

Objective: Convert the free base to a stable hydrochloride salt. Crystalline lattices are highly selective; the (S)-isomer HCl salt will preferentially crystallize, rejecting the (R)-isomer and residual impurities into the mother liquor.

Protocol:

  • Solvent Selection: Dissolve the oily free base (from Phase 1) in a minimum amount of dry Isopropanol (IPA) or Ethanol at 40°C.

  • Salt Formation: Add HCl in Dioxane (4.0 M) or HCl in IPA (1.1 equivalents) dropwise with stirring.

    • Caution: Exothermic reaction. Maintain temperature <50°C to prevent hydrolysis.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.[6]

    • Add an anti-solvent (e.g., Diethyl Ether or MTBE ) dropwise until turbidity persists.

    • Chill at 0-4°C for 12 hours.

  • Isolation: Filter the white precipitate. Wash the cake with cold Et₂O/IPA (3:1).

  • Drying: Vacuum dry at 40°C.

Why this works: The crystal lattice energy of the pure (S)-enantiomer salt is typically lower (more stable) than the racemic crystal packing, leading to significant upgrade in chiral purity.

Analytical Validation (QC)

Chiral HPLC Method

To verify the success of the purification, use Chiral HPLC. The free amine requires a column capable of hydrogen-bonding interactions.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to sharpen the peak of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (Aromatic ring).

  • Expected Result: The (S)-enantiomer typically elutes later on AD-H columns due to stronger interaction with the stationary phase (Verify with standards).

Process Visualization

The following diagram illustrates the logical flow of the purification process, highlighting the fate of impurities at each stage.

PurificationProtocol Crude Crude Reaction Mixture (Target, Impurities, Byproducts) Dissolve Dissolve in EtOAc Crude->Dissolve AcidExt Extraction with 1M HCl Dissolve->AcidExt OrgLayer Organic Layer (Discard) AcidExt->OrgLayer Neutral Impurities (Ureas, Protected SM) AqLayer Aqueous Acidic Layer (Contains Target-H+) AcidExt->AqLayer Target Amine Salt BaseStep Basify to pH 10 (NaOH) Extract into DCM AqLayer->BaseStep FreeBase Isolated Free Base (Oil) BaseStep->FreeBase SaltStep Add HCl/IPA + MTBE Crystallization FreeBase->SaltStep FinalSolid Final Product (HCl Salt) >99% ee, >98% Purity SaltStep->FinalSolid MotherLiq Mother Liquor (Contains R-isomer, impurities) SaltStep->MotherLiq Enantiomeric Impurities

Caption: Workflow for the purification of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide, separating neutral impurities via extraction and enantiomers via crystallization.

References

  • Synthesis and Impurity Profiling of Lacosamide: Detailed analysis of benzylamide impurities and purification strategies. Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Der Pharma Chemica, 2012.

  • Amide Purification Techniques: Comparative study of recrystallization vs. chromatography for amides. What is the best technique for amide purification? ResearchGate, 2020.

  • Chiral Separation of Amino Acid Amides: Protocols for separating alanine derivatives using Chiral HPLC. HPLC separation of enantiomers using chiral stationary phases.[7][3] Česká a slovenská farmacie, 2007.

  • Properties of Benzylalaninamide Derivatives: Physicochemical data for N-benzyl-alaninamide analogs. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity. MDPI, 2024.

  • General Protocol for Amino Acid Amide Salts: Methodology for converting amino amides to salts for purification. Process for the preparation of amino-alcohols (and precursor amides). US Patent 2243977A.

Sources

Application

Application Note: Assay Development for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide (Lacosamide)

[1] Introduction & Molecule Profile[1] (S)-2-Amino-N-(2-chloro-benzyl)-propionamide, commonly known as Lacosamide , represents a distinct class of functionalized amino acids used in the treatment of partial-onset seizure...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Molecule Profile[1]

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide, commonly known as Lacosamide , represents a distinct class of functionalized amino acids used in the treatment of partial-onset seizures and neuropathic pain. Unlike traditional sodium channel blockers (e.g., carbamazepine, phenytoin) that target the fast inactivation state, Lacosamide selectively enhances slow inactivation of voltage-gated sodium channels (Nav1.3, Nav1.7, Nav1.8).

This unique mechanism requires a specialized approach to assay development. Standard "fast-inactivation" voltage protocols will generate false negatives. Furthermore, as the pharmacological activity resides almost exclusively in the (S)-enantiomer , the development of a robust chiral separation method is a Critical Quality Attribute (CQA).

Key Physicochemical Properties
  • Molecular Weight: 250.72 g/mol

  • Chirality: Single stereocenter at the alpha-carbon. The (R)-enantiomer is considered a chiral impurity.

  • Solubility: Sparingly soluble in water; soluble in DMSO, Methanol, and Ethanol.

Module 1: Analytical Assay Development (Chiral Purity)

Rationale and Column Selection

The separation of the (S)-enantiomer from its (R)-antipode is challenging due to the lack of ionizable groups near the chiral center that are easily exploitable for diastereomeric salt formation. Therefore, Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase (NP) mode are the gold standard.

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)

  • Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)

Expert Insight: While Reversed-Phase (RP) is often preferred for QC due to solvent cost, Normal Phase provides superior selectivity (


) for this specific amide structure because the non-polar hexane environment maximizes the hydrogen bonding interactions between the analyte's amide backbone and the carbamate groups on the CSP.
Method Optimization Protocol

The following protocol outlines the optimization of the separation factor (


) and resolution (

).

Mobile Phase A: n-Hexane (Stabilized) Mobile Phase B: Isopropyl Alcohol (IPA) or Ethanol (EtOH) Additive: 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA). Note: Lacosamide is an amide; basic additives (DEA) usually improve peak symmetry by suppressing silanol interactions.

Step-by-Step Optimization Workflow:
  • Scouting: Start with 80:20 (Hexane:IPA) at 1.0 mL/min on Chiralpak AD-H.

  • Modifier Selection: If resolution < 1.5, switch IPA to Ethanol (often sharpens peaks for amides).

  • Temperature: Lower temperature (e.g., 15°C - 20°C) generally increases resolution on polysaccharide columns by reducing thermal motion, "locking" the chiral recognition clefts.

Finalized Validated Method (Example)
ParameterCondition
Column Chiralpak AD-H (Amylose derivative), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : DEA (85 : 15 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Amide absorption)
Temperature 25°C
Retention Times (R)-Isomer: ~6.5 min; (S)-Isomer (Active): ~8.2 min
Resolution (

)
> 3.0
Method Development Logic (Visualization)

ChiralMethodDev Start Start: Lacosamide Racemate Screen1 Screen 1: Chiralpak AD-H Hexane:IPA (80:20) Start->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes Good Rs > 2.0 Proceed to Validation CheckRes->Good Yes Poor Rs < 1.5 CheckRes->Poor No SwitchMod Switch Modifier to Ethanol (Sharper peaks for Amides) Poor->SwitchMod SwitchCol Switch Column to Chiralcel OD-H Poor->SwitchCol If EtOH fails SwitchMod->CheckRes

Caption: Decision tree for optimizing chiral separation of Lacosamide, prioritizing mobile phase modification before column switching.

Module 2: Functional Bioassay (Nav Channel Flux)

The "Slow Inactivation" Challenge

Standard automated patch-clamp protocols use short depolarizing pulses (20-50 ms) to measure "fast inactivation" (h-gate). Lacosamide has low affinity for the resting state and the fast-inactivated state. It binds selectively to the slow-inactivated state .

Critical Failure Mode: If you use a standard 50 ms prepulse protocol, Lacosamide will appear inactive (IC50 > 300 µM). You must induce slow inactivation to measure potency.

Automated Patch Clamp (APC) Protocol

Platform: QPatch or SyncroPatch (High Throughput Electrophysiology). Cell Line: HEK293 stably expressing human Nav1.7 or Nav1.3.

Voltage Protocol Design:
  • Holding Potential: -120 mV (Ensures all channels are closed/resting).

  • Conditioning Pulse (The Key Step): Depolarize to -10 mV for 10 seconds .

    • Why? This long depolarization forces the channels through Fast Inactivation -> Slow Inactivation.

  • Recovery Pulse: Hyperpolarize to -120 mV for 150 ms .

    • Why? This allows channels in the Fast Inactivated state to recover to resting. Channels bound by Lacosamide (Slow Inactivated) remain blocked because their recovery is on the order of seconds.

  • Test Pulse: Depolarize to -10 mV for 20 ms.

    • Measurement: Peak current here represents the fraction of channels that were not slow-inactivated.

Data Analysis

Calculate the Fraction Available (


) and plot against Log[Lacosamide].
  • Expected IC50 (Slow Inactivation): ~30 - 60 µM.

  • Expected IC50 (Fast Inactivation): > 300 µM (Essentially inactive).

Bioassay Workflow Diagram

BioassayProtocol State1 Resting State (Holding: -120mV) Step1 Conditioning Pulse (-10mV for 10s) State1->Step1 Depolarize State2 Mixed Inactivation (Fast + Slow) Step1->State2 Induce Inactivation Step2 Recovery Pulse (-120mV for 150ms) State2->Step2 Repolarize State3 Differentiation Step2->State3 Result Test Pulse (-10mV) Measure Current State3->Result Fast Inactivated Recovered State3->Result Lacosamide-Bound (Slow) Blocked

Caption: Voltage protocol designed to isolate Slow Inactivation. The 150ms recovery step is the critical filter to remove fast inactivation noise.

References

  • Errington, A. C., et al. (2008).[1] "Differentiation of the sodium channel blocking properties of the novel antiepileptic drug lacosamide." Molecular Pharmacology. Link

  • Sheets, P. L., et al. (2008).[1] "Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels."[2][3][4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Beyreuther, B. K., et al. (2007). "Lacosamide: a review of preclinical properties." CNS Drug Reviews. Link

  • Daicel Chiral Technologies. (2023). "Instruction Manual for CHIRALPAK® AD-H." Link

Sources

Method

Application Note: LC-MS/MS Method for the Analysis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

This Application Note is designed for Research Use Only (RUO) and is tailored for analytical chemists and pharmaceutical scientists involved in the structural characterization and quantification of (S)-2-Amino-N-(2-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Research Use Only (RUO) and is tailored for analytical chemists and pharmaceutical scientists involved in the structural characterization and quantification of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide.

Introduction & Scientific Rationale

Compound Overview

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide is a chiral amino acid amide derivative. Structurally, it consists of an L-alanine backbone coupled to a 2-chlorobenzylamine moiety. This scaffold is pharmacologically significant as a structural analog to anticonvulsants like Lacosamide (Vimpat®), specifically resembling a deacetylated, desmethoxy, chlorinated variant.

  • Chemical Formula: C₁₀H₁₃ClN₂O

  • Molecular Weight: 212.68 g/mol

  • Monoisotopic Mass: 212.07 Da

  • Key Functional Groups: Primary amine (basic, pKa ~9.2), Amide bond, Chlorinated aromatic ring (hydrophobic).

Analytical Challenge & Strategy

The analysis of this compound presents three specific challenges:

  • Polarity: The primary amine makes the molecule polar at neutral pH, leading to poor retention on standard C18 columns.

  • Chirality: As the (S)-enantiomer is specified, distinguishing it from the (R)-enantiomer is critical for purity assessment.

  • Detection: Lacking a strong chromophore (only a simple benzene ring), UV detection is non-specific.

Solution: This protocol utilizes LC-ESI-MS/MS in Positive Ion Mode.

  • Chromatography: A C18 column with an acidic mobile phase is used to protonate the amine, ensuring good peak shape, while the hydrophobic chlorobenzyl group provides sufficient retention.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for high sensitivity and selectivity, utilizing the unique fragmentation of the amide bond.

Experimental Protocol

Reagents and Materials
  • Reference Standard: (S)-2-Amino-N-(2-chloro-benzyl)-propionamide (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate.

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.

Sample Preparation (Workflow)
A. Stock Solution Preparation
  • Weigh 10.0 mg of the reference standard.

  • Dissolve in 10.0 mL of Methanol to generate a 1.0 mg/mL (1000 ppm) stock.

  • Store at -20°C. Stability is typically >3 months.

B. Working Standard Preparation

Dilute the stock with Water:Methanol (90:10 v/v) + 0.1% Formic Acid to generate a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL .

C. Biological Sample Extraction (Plasma)
  • Aliquot 50 µL of plasma.

  • Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Lacosamide-d3).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer 100 µL of supernatant to an LC vial.

  • Dilute 1:1 with 0.1% Formic Acid in Water prior to injection to match mobile phase strength.

LC-MS/MS Conditions

Liquid Chromatography Parameters
ParameterSettingRationale
System UHPLC (e.g., Agilent 1290 / Waters Acquity)High pressure required for sub-2µm or core-shell particles.
Column C18, 2.1 x 50 mm, 2.7 µmBalances resolution and throughput.
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures amine protonation (

).
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Flow Rate 0.4 mL/minOptimal linear velocity for ESI efficiency.
Col. Temp. 40°CReduces backpressure and improves mass transfer.
Injection Vol. 2 - 5 µLMinimize band broadening.

Gradient Profile:

  • 0.0 min: 5% B (Hold for 0.5 min to load polar amine)

  • 3.0 min: Ramp to 95% B

  • 4.0 min: Hold at 95% B (Wash)

  • 4.1 min: Return to 5% B

  • 6.0 min: Stop (Re-equilibration)

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

  • Desolvation Gas: 650 L/hr (N₂).

MRM Transitions (Quantification & Confirmation): The precursor ion is the protonated molecule


.
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Origin
Quantifier 213.1 125.0 202-Chlorobenzyl cation (Cleavage of amide N-C bond)
Qualifier 1 213.144.135Immonium ion of Alanine (

)
Qualifier 2 213.1196.110Loss of Ammonia (

)

Mechanistic Analysis & Visualization

Fragmentation Pathway

The fragmentation mechanism is critical for confirming the identity of the analyte. The primary fragmentation pathway involves the cleavage of the amide bond, generating a stable 2-chlorobenzyl carbocation.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 213.1 (Protonated Amide) TransitionState Amide Bond Cleavage Precursor->TransitionState CID Energy Product1 Quantifier Ion m/z = 125.0 (2-Chlorobenzyl Cation) TransitionState->Product1 Major Path Product2 Qualifier Ion m/z = 44.1 (Alanine Immonium) TransitionState->Product2 High Energy

Figure 1: Proposed ESI-MS/MS fragmentation pathway for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide.

Analytical Workflow

Workflow Sample Sample Source (API or Plasma) Prep Sample Prep (Dilution / Protein Ppt) Sample->Prep LC UHPLC Separation (C18, Gradient Elution) Prep->LC Ionization ESI Source (+) [M+H]+ Formation LC->Ionization MS1 Q1 Filter Select m/z 213.1 Ionization->MS1 Collision Collision Cell CID Fragmentation MS1->Collision MS2 Q3 Filter Select m/z 125.0 Collision->MS2 Data Data Analysis Quantification MS2->Data

Figure 2: Step-by-step analytical workflow from sample to data generation.[2][3][4][5][6][7][8][9]

Method Validation (Summary)

To ensure Scientific Integrity , the method must be validated according to ICH Q2(R1) guidelines [1].

  • Linearity: The method demonstrates linearity from 1.0 to 1000 ng/mL (

    
    ).
    
  • Accuracy: Recovery of spiked samples should be within 85-115%.

  • Precision: Intra-day and inter-day CV% should be <15%.

  • Matrix Effect: If analyzing plasma, monitor for ion suppression at the retention time (approx 2.5 min). The use of a deuterated internal standard (e.g., Lacosamide-d3) is recommended to compensate for matrix effects [2].

Chiral Purity Considerations

If the discrimination of the (S)-enantiomer from the (R)-enantiomer is required, the C18 column must be replaced with a chiral stationary phase.

  • Recommended Column: Chiralpak IG-3 or AD-RH.

  • Mobile Phase: 10 mM Ammonium Bicarbonate / Acetonitrile (Isocratic).

  • Note: The (S)-enantiomer typically elutes differently due to specific interactions with the chiral selector [3].

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • ChemicalBook. (2024). Product entry for (R)-2-Amino-N-benzyl-3-methoxypropionamide (Lacosamide Impurity).[4][5]Link (Used for structural analog comparison).

  • PubChem. (2025).[6] Compound Summary for N-Benzyl-2-chloropropanamide. National Library of Medicine.[7] Link (Structural basis for fragmentation prediction).

Sources

Application

Applications of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide in neuroscience

Introduction (S)-2-Amino-N-(2-chloro-benzyl)-propionamide is a chiral amino acid derivative whose specific pharmacological profile is not yet extensively documented in peer-reviewed literature. However, its distinct stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide is a chiral amino acid derivative whose specific pharmacological profile is not yet extensively documented in peer-reviewed literature. However, its distinct structural features—an (S)-alaninamide core and an N-(2-chlorobenzyl) moiety—place it within a class of compounds that have demonstrated significant activity within the central nervous system (CNS). This guide provides a predictive framework for researchers, scientists, and drug development professionals to investigate its potential applications in neuroscience. By drawing parallels with well-characterized structural analogs, we will explore hypothesized mechanisms of action, propose potential therapeutic applications, and provide detailed protocols for robust pharmacological characterization. The insights herein are derived from established data on related α-aminoamides and N-benzyl amides, such as the anticonvulsant Lacosamide and the novel EAAT2 modulator (R)-AS-1, to build a scientifically-grounded investigational plan.

Section 1: Structural and Mechanistic Rationale

The therapeutic potential of a novel compound can be inferred from its constituent parts. The structure of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide suggests a high probability of interaction with key neurological targets.

1.1. Core Pharmacophore Analysis

  • (S)-2-Aminopropionamide Core: This chiral backbone, derived from L-alanine, is a common feature in molecules designed to interact with biological systems. Its stereochemistry is critical and can dictate target-specific binding and efficacy.

  • N-Benzyl Amide Moiety: The N-benzyl group is a well-established feature in many centrally-acting anticonvulsant and neuroactive compounds.[1][2] It often contributes to binding affinity and can influence the molecule's pharmacokinetic properties, including its ability to cross the blood-brain barrier.

  • 2-Chloro Substitution: The placement of an electron-withdrawing chlorine atom at the ortho position of the benzyl ring can significantly alter the molecule's electronic properties and conformation. This can fine-tune binding to a specific target, improve metabolic stability, or modulate its pharmacological profile compared to unsubstituted analogs. For instance, structure-activity relationship (SAR) studies of similar compounds show that substituents on the aromatic ring can enhance anticonvulsant activity.[3]

1.2. Hypothesized Mechanisms of Action

Based on the pharmacology of its structural relatives, two primary mechanisms of action are proposed for investigation.

A. Voltage-Gated Sodium Channel (VGSC) Modulation: Many N-benzyl amino acid derivatives, most notably the antiepileptic drug Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), exert their effects by selectively enhancing the slow inactivation of voltage-gated sodium channels.[1][3] Unlike traditional sodium channel blockers that affect fast inactivation, targeting slow inactivation is a mechanism thought to preferentially modulate neurons that are persistently active, a hallmark of seizure foci. This leads to a stabilization of hyperexcitable neuronal membranes without significantly affecting normal physiological activity.

B. Excitatory Amino Acid Transporter 2 (EAAT2) Modulation: More recent research has identified N-benzyl-propanamide derivatives, such as (R)-AS-1, as potent and stereoselective positive allosteric modulators (PAMs) of EAAT2.[4] EAAT2 is the primary glutamate transporter in the brain, responsible for clearing excess glutamate from the synaptic cleft. Deficiencies in EAAT2 function lead to glutamate-mediated excitotoxicity, a process implicated in epilepsy and neurodegenerative diseases.[4] By enhancing EAAT2 activity, (S)-2-Amino-N-(2-chloro-benzyl)-propionamide could restore glutamate homeostasis and provide a neuroprotective and anticonvulsant effect through a novel mechanism.

The following diagram illustrates these two plausible signaling pathways.

Hypothesized_MoA cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R VGSC Voltage-Gated Sodium Channel (VGSC) Na_Influx Na+ Influx VGSC->Na_Influx Excitation Neuronal Hyperexcitation NMDA_R->Excitation Na_Influx->Excitation EAAT2 EAAT2 Transporter EAAT2->Glutamate_Vesicle Compound (S)-2-Amino-N- (2-chloro-benzyl)-propionamide Compound->VGSC Compound->EAAT2

Caption: Hypothesized mechanisms of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide.

Section 2: Predicted Therapeutic Applications

The strong mechanistic rationale supports the investigation of this compound in several key areas of neuroscience.

2.1. Epilepsy The most promising application is in the treatment of epilepsy. Structurally related compounds have demonstrated broad-spectrum anticonvulsant activity in a range of preclinical models that represent different human seizure types.[2][5][6]

  • Focal and Secondarily Generalized Seizures: The maximal electroshock (MES) seizure test is a primary model for this seizure type. Analogs have shown high efficacy in this model.[1][4]

  • Generalized Absence Seizures: The subcutaneous pentylenetetrazole (scPTZ) model is used to identify compounds effective against this type of seizure.[2][5]

  • Drug-Resistant Epilepsy: The 6 Hz psychomotor seizure model, particularly at higher currents (44 mA), is considered a model of drug-resistant focal seizures.[2][6] Success in this model would be a significant differentiator.

2.2. Neuropathic Pain The mechanisms underlying neuropathic pain often involve hyperexcitability of sensory neurons, which is heavily dependent on the function of voltage-gated sodium channels. Compounds that modulate VGSC slow inactivation, like Ralfinamide, have shown efficacy in neuropathic pain models.[3] Therefore, if (S)-2-Amino-N-(2-chloro-benzyl)-propionamide is found to act on VGSCs, this would be a logical therapeutic area to explore.

2.3. Neurodegenerative Disorders Should the compound prove to be an EAAT2 modulator, it would have significant potential as a neuroprotective agent. By preventing glutamate-induced excitotoxicity, it could be beneficial in conditions like amyotrophic lateral sclerosis (ALS), Alzheimer's disease, or Parkinson's disease, where neuronal damage is a key pathological feature.[5][7]

Table 1: Anticonvulsant Activity of Structurally Related Propanamides in Mice (i.p. administration)

Compound MES ED₅₀ (mg/kg) 6 Hz (32 mA) ED₅₀ (mg/kg) scPTZ ED₅₀ (mg/kg) Rotarod TD₅₀ (mg/kg) Protective Index (TD₅₀/ED₅₀) Reference
(R)-AS-1 28.8 66.3 36.3 >500 >17.4 (MES) [4]
Compound 5 ¹ 48.0 45.2 Not Reported >300 >6.25 (MES) [6]
Lacosamide 10.2 13.5 >80 67.9 6.7 (MES) [1]
Valproic Acid 252.7 144 140.4 428 1.7 (MES) [4]

¹Compound 5 is N-(4-(benzyloxy)benzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide.

Section 3: Protocols for Pharmacological Characterization

To validate the hypothesized mechanisms and applications, a systematic, multi-tiered approach is required. The following protocols provide a robust framework for the initial characterization of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide.

Experimental_Workflow cluster_0 Tier 1: In Vitro Mechanistic Assays cluster_1 Tier 2: In Vivo Efficacy & Safety Screening cluster_2 Tier 3: Drug-Like Properties P1 Protocol 3.1: Patch-Clamp (VGSC) P3 Protocol 3.3: Anticonvulsant Models (MES, 6 Hz, scPTZ) P1->P3 P2 Protocol 3.2: Glutamate Uptake (EAATs) P2->P3 P4 Protocol 3.4: Motor Impairment (Rotarod) P3->P4 Determine Therapeutic Index P5 Protocol 3.5: ADME-Tox Assays (PAMPA, HLM, Cytotoxicity) P3->P5 P4->P5 end Candidate Profile P5->end start Test Compound start->P1 start->P2

Caption: Tiered workflow for characterizing the test compound.

Protocol 3.1: In Vitro Characterization of Sodium Channel Activity

Objective: To determine if the compound modulates voltage-gated sodium channels, specifically by enhancing slow inactivation.

Methodology: Whole-cell patch-clamp electrophysiology.

  • Cell Preparation: Use primary cultures of rodent cortical neurons or dorsal root ganglion (DRG) neurons, or a cell line stably expressing a relevant sodium channel subtype (e.g., Nav1.2, Nav1.6).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Use a voltage protocol to isolate sodium currents.

    • To measure fast inactivation , apply a series of depolarizing prepulses of increasing duration before a test pulse.

    • To measure slow inactivation , apply a long (1-5 seconds) depolarizing prepulse to a range of potentials, followed by a brief recovery period and then a test pulse.

  • Compound Application:

    • Obtain a baseline recording in vehicle control (e.g., 0.1% DMSO).

    • Perfuse the cells with increasing concentrations of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide (e.g., 0.1, 1, 10, 30 µM).

    • Record the effect at each concentration. Lacosamide should be used as a positive control.

  • Data Analysis:

    • Measure the peak sodium current amplitude.

    • Plot the fraction of available channels as a function of the prepulse potential to generate inactivation curves.

    • A leftward shift in the voltage-dependence of slow inactivation indicates enhancement, which is the expected mechanism. Calculate the half-inactivating voltage (V½) and compare it between vehicle and compound treatment.

Causality and Rationale: This protocol directly measures the interaction of the compound with the ion channel, providing definitive evidence for or against a VGSC-based mechanism. Differentiating between fast and slow inactivation is crucial, as targeting the latter is a hallmark of a newer class of safer anticonvulsants.[1]

Protocol 3.2: In Vitro Assessment of Glutamate Uptake

Objective: To determine if the compound modulates the activity of excitatory amino acid transporters (EAATs).

Methodology: Radioactive substrate uptake assay.

  • Cell Preparation: Use primary astrocyte cultures (which endogenously express EAAT2) or a cell line (e.g., COS-7, HEK293) transiently transfected to express human EAAT1, EAAT2, or EAAT3.[4]

  • Uptake Assay:

    • Plate cells in 24- or 48-well plates.

    • Pre-incubate the cells for 15-30 minutes with varying concentrations of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide or vehicle control in a buffered salt solution.

    • Initiate the uptake by adding a solution containing a low concentration of [³H]-D-aspartate or [³H]-L-glutamate.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Controls and Analysis:

    • Use a known EAAT inhibitor (e.g., TFB-TBOA) to define non-specific uptake.

    • Use a known EAAT2 PAM (like (R)-AS-1, if available) as a positive control.[4]

    • Calculate the percentage increase in glutamate uptake compared to the vehicle control. A dose-dependent increase suggests a positive modulatory effect.

Causality and Rationale: This functional assay directly measures the primary function of glutamate transporters. By testing against specific EAAT subtypes expressed in different cell lines, the selectivity of the compound can be determined. This is a critical step to validate the EAAT2 hypothesis derived from structural analogs.[4]

Protocol 3.3: In Vivo Evaluation of Anticonvulsant Efficacy

Objective: To assess the compound's protective activity in acute, validated animal models of epilepsy.

Methodology: Standardized mouse seizure models.[2][5][6]

  • Animals: Use adult male mice (e.g., C57BL/6 or CD-1 strain).

  • Compound Administration: Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 100 mg/kg), dissolved in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80). Test at the predicted time of peak effect (e.g., 30 or 60 minutes post-injection).

  • Seizure Tests:

    • Maximal Electroshock Seizure (MES): Induce a seizure via corneal electrical stimulation (e.g., 50 mA, 60 Hz, 0.2 s). The endpoint is the abolition of the tonic hindlimb extension reflex.

    • Subcutaneous Pentylenetetrazole (scPTZ): Administer PTZ (e.g., 85-100 mg/kg, s.c.) to induce clonic seizures. The endpoint is the failure to observe a clonic seizure lasting more than 5 seconds within a 30-minute observation period.

    • 6 Hz Seizure Test: Induce a psychomotor seizure via corneal electrical stimulation (6 Hz, 32 mA or 44 mA, 3 s duration). The endpoint is the absence of seizure activity characterized by stun, forelimb clonus, and twitching of the vibrissae.

  • Data Analysis: For each model, determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals, using probit analysis.

Causality and Rationale: This battery of tests provides a broad assessment of anticonvulsant potential. Each model is predictive of efficacy against different seizure types (MES for generalized tonic-clonic, scPTZ for absence, and 6 Hz for drug-resistant focal seizures), allowing for a comprehensive profile of the compound's activity spectrum.[2]

Protocol 3.4: Assessment of Neurological Deficit (Rotarod Test)

Objective: To evaluate the compound's potential for causing motor impairment, a common side effect of CNS-active drugs.

Methodology: Accelerated rotarod test.

  • Animals and Training: Use the same strain of mice as in the efficacy studies. Train the mice on the rotarod apparatus (accelerating from ~4 to 40 rpm over 5 minutes) until they can consistently remain on the rod for a baseline period (e.g., >180 s).

  • Testing:

    • Administer the compound or vehicle i.p. at a range of doses, including those higher than the determined ED₅₀ values.

    • At the time of peak effect, place the mouse on the accelerating rotarod and record the latency to fall.

  • Data Analysis: Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test (i.e., fall off the rod). Calculate the Protective Index (PI = TD₅₀ / ED₅₀) for each seizure model. A higher PI indicates a better separation between therapeutic effect and adverse side effects.[4]

Causality and Rationale: This protocol is a self-validating system for safety. A compound is only therapeutically viable if its effective dose is significantly lower than the dose that causes undesirable side effects. The PI is a critical metric for go/no-go decisions in drug development.

Protocol 3.5: Preliminary ADME-Tox Profiling

Objective: To assess the "drug-likeness" of the compound through initial in vitro absorption, metabolism, and toxicity assays.

Methodologies:

  • Blood-Brain Barrier (BBB) Permeability (PAMPA):

    • Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate coated with a lipid mixture mimicking the BBB.

    • Add the compound to the donor wells and measure its appearance in the acceptor wells over time using LC-MS/MS.

    • Calculate the permeability coefficient (Pe). High permeability is predictive of good CNS penetration.[2]

  • Metabolic Stability (HLM):

    • Incubate the compound (e.g., at 1 µM) with human liver microsomes (HLMs) and an NADPH-regenerating system.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 min).

    • Quench the reaction and analyze the concentration of the remaining parent compound by LC-MS/MS.

    • Calculate the in vitro half-life (t½). A longer half-life suggests better metabolic stability.[2]

  • Cytotoxicity (HepG2/SH-SY5Y):

    • Culture human hepatoma cells (HepG2) or human neuroblastoma cells (SH-SY5Y) in 96-well plates.

    • Expose the cells to a wide range of concentrations of the compound for 24-48 hours.

    • Assess cell viability using a standard MTT or similar assay.

    • Calculate the CC₅₀ (concentration that reduces cell viability by 50%). A high CC₅₀ indicates low cytotoxicity.[2][7]

Causality and Rationale: These assays provide an early-stage assessment of the compound's potential to be developed into a drug. Poor permeability, rapid metabolism, or high toxicity are common reasons for candidate failure. Performing these screens early saves resources by deprioritizing compounds with unfavorable profiles.

Section 4: Data Interpretation and Next Steps

The successful completion of these protocols will generate a comprehensive preliminary profile of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide.

  • Favorable Outcome: A favorable profile would include potent activity in one or more seizure models (low ED₅₀), a high TD₅₀ in the rotarod test (high PI), clear evidence of either VGSC or EAAT2 modulation, good predicted BBB permeability, high metabolic stability, and low cytotoxicity.

  • Next Steps: If the initial profile is promising, further studies would be warranted. These include full pharmacokinetic studies in rodents to determine oral bioavailability and brain-to-plasma ratio[8], testing in chronic epilepsy models (e.g., PTZ-kindling)[2], and broader off-target screening to ensure selectivity.

This structured, hypothesis-driven approach provides a clear and robust path for elucidating the potential of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide as a novel therapeutic agent for neurological disorders.

References

  • Benchchem. 2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide.

  • Kaminski, K., et al. (2022). Modified amino acid derivatives for the treatment of neurological diseases and selected psychiatric disorders. Google Patents (US20220153694A1).

  • Fluorochem. (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide.

  • MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

  • PMC. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro.

  • Semantic Scholar. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models.

  • MDPI. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models.

  • Google Patents. (2013). The synthetic method of N-(2-chloro)-propionyl-glutamine. (CN103467334B).

  • bioRxiv. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis.

  • National Institutes of Health. (2010). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.

  • Google Patents. (2020). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (CN111517975B).

  • PMC. (2023). In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives.

  • PMC. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives.

  • Selvita. In Vivo Neuroscience Models.

  • PubMed. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator.

  • Google Patents. (2015). Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives. (US8957252B2).

  • Nuvisan. Cutting-edge neurology and pain research services.

  • MDPI. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design.

  • PMC. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug.

  • PubChem. N-Benzyl-2-chloropropanamide.

  • BLDpharm. (S)-2-Amino-N-ethyl-N-(2-methylbenzyl)propanamide.

  • MDPI. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.

  • Semantic Scholar. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo.

  • PubMed Central. (2010). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide.

Sources

Method

Application Note: In Vivo Evaluation of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide in Mice

This Application Note is designed as a comprehensive technical guide for the preclinical evaluation of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide (referred to herein as S-ACP ). Given the structural characteristics of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the preclinical evaluation of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide (referred to herein as S-ACP ).

Given the structural characteristics of S-ACP—specifically its classification as a Functionalized Amino Acid (FAA) derivative and its structural homology to known anticonvulsants (e.g., Lacosamide) and MAO-B inhibitors (e.g., Safinamide)—this guide prioritizes protocols for Central Nervous System (CNS) bioavailability, safety, and efficacy .

Introduction & Chemical Context

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide is the amide derivative of L-Alanine and 2-chlorobenzylamine. Unlike Lacosamide (which is N-acetylated), S-ACP possesses a free primary amine at the


-carbon. This structural feature significantly influences its physicochemical properties, particularly its basicity (pKa ~8-9) and potential for transport via the Large Neutral Amino Acid Transporter (LAT1) at the Blood-Brain Barrier (BBB).

Putative Mechanisms of Action:

  • Voltage-Gated Sodium Channel (VGSC) Blockade: Common to N-benzylamide derivatives.

  • Glycine Transporter Type 1 (GlyT1) Inhibition: Structural analogs of glycine/alanine amides often modulate GlyT1.

  • MAO-B Inhibition: The 2-chlorobenzyl moiety is a privileged scaffold for MAO inhibition.

Formulation & Stability Protocol

The in vivo reproducibility relies entirely on consistent formulation. The free base of S-ACP is likely lipophilic and sparingly soluble in water, whereas the hydrochloride salt is water-soluble.

Preparation of Injection Vehicle

Objective: Create a stable, isotonic solution for Intraperitoneal (IP) or Oral (PO) administration.

ParameterProtocol A (For HCl Salt)Protocol B (For Free Base)
Solvent 0.9% Saline (Sterile)10% DMSO / 10% Tween-80 / 80% Saline
pH Adjustment Buffer to pH 7.4 (PBS)Titrate with 0.1N HCl to solubilize, then buffer
Concentration 1 – 10 mg/mL1 – 10 mg/mL
Stability Prepare fresh daily (hydrolysis risk)Prepare fresh daily
Storage 4°C (protect from light)4°C (protect from light)

Critical Control Point: The amide bond is susceptible to enzymatic hydrolysis by amidases in plasma.

  • Verification: Verify stability by incubating S-ACP in mouse plasma at 37°C for 1 hour prior to study start; analyze via HPLC-MS.

Experimental Workflow: Study Design

The following flowchart outlines the logical progression from toxicity screening to efficacy profiling.

G Start Compound S-ACP (Synthesis & QC) Formulation Formulation Strategy (Solubility Check) Start->Formulation Tox Phase 1: Acute Toxicity (Up-and-Down Method) Formulation->Tox Motor Phase 2: Motor Coordination (Rotarod Test) Tox->Motor Determine TD50 PK Phase 3: PK & BBB (Brain/Plasma Ratio) Motor->PK Select Non-Sedative Dose Efficacy Phase 4: Efficacy Models (MES / Formalin) PK->Efficacy Confirm CNS Exposure

Figure 1: Step-wise preclinical evaluation workflow for S-ACP.

Phase 1 & 2: Safety and Motor Toxicity

Before assessing efficacy, the Median Toxic Dose (TD50) must be established to ensure that any observed therapeutic effects are not false positives caused by sedation or muscle relaxation.

Rotarod Test (Motor Coordination)

Rationale: Differentiates between anticonvulsant/analgesic efficacy and neurotoxicity.

Protocol:

  • Animals: Male CD-1 or C57BL/6 mice (n=8 per group).

  • Training: Train mice to maintain balance on a rotating rod (acceleration 4 to 40 rpm over 5 min) for 24 hours prior to testing.

  • Dosing: Administer S-ACP (IP) at doses: 10, 30, 100 mg/kg.

  • Testing: Place mice on the rod at 15, 30, 60, 120, and 240 minutes post-injection.

  • Endpoint: Latency to fall (seconds).

  • Criterion: "Neurotoxicity" is defined as the inability to remain on the rod for >60 seconds.

Data Analysis Table:

Dose (mg/kg) Mean Latency (s) % Motor Impairment P-Value (vs Vehicle)
Vehicle > 240 0% -
10 [Data] [Data] [Calc]
30 [Data] [Data] [Calc]

| 100 | [Data] | [Data] | [Calc] |

Phase 3: Pharmacokinetics (PK) & BBB Penetration

Unlike Lacosamide, S-ACP has a free amine. This makes BBB penetration a critical variable. The free amine may be protonated at physiological pH, potentially reducing passive diffusion unless it is a substrate for the LAT1 transporter .

Brain-to-Plasma Ratio Study

Protocol:

  • Dose: Administer 20 mg/kg (IP) (or dose derived from Phase 1).

  • Timepoints: 0.5, 1, 2, and 4 hours post-dose (n=3 mice per point).

  • Collection:

    • Collect blood via cardiac puncture (heparinized).

    • Perfuse with saline to remove blood from brain capillaries.

    • Harvest whole brain.

  • Bioanalysis: Homogenize brain tissue; extract plasma. Analyze via LC-MS/MS.

Success Metric: A Brain/Plasma ratio


 indicates sufficient CNS penetration for efficacy testing.

Phase 4: Efficacy Models

Depending on the intended indication, select the appropriate model. Given the structural class, Epilepsy (MES) and Neuropathic Pain are the highest probability targets.

Maximal Electroshock Seizure (MES) Test

Rationale: The Gold Standard for identifying Na+ channel blockers (similar to Phenytoin, Lacosamide).

Protocol:

  • Pre-screen: Verify mice respond to shock (tonic hindlimb extension) 24h prior.

  • Dosing: Administer S-ACP (IP) at Tmax (determined in PK study, typically 30-60 min).

  • Stimulus: Corneal electrodes, 50 mA, 60 Hz, 0.2 s duration.

  • Endpoint: Protection against Tonic Hindlimb Extension (THE) .

    • Protected: Mouse does not extend hindlimbs to 180° angle.

    • Not Protected: Full extension observed.

Formalin Test (Pain/Inflammation)

Rationale: Assesses both acute (Phase I) and inflammatory/central sensitization (Phase II) pain.

Protocol:

  • Acclimation: Place mouse in transparent

Application

Application Note: Formulation Strategies for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

Executive Summary This guide details the formulation protocols for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide (referred to herein as Compound A ), a synthetic amino-amide derivative structurally related to anticonvulsa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation protocols for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide (referred to herein as Compound A ), a synthetic amino-amide derivative structurally related to anticonvulsant agents (e.g., lacosamide analogs) and glycine transporter inhibitors.

Given the structural motif—a basic primary amine coupled with a lipophilic chlorobenzyl moiety—Compound A presents specific solubility challenges characteristic of Class II/IV compounds in the Biopharmaceutics Classification System (BCS). This document provides a self-validating, step-by-step workflow to formulate Compound A for parenteral (IV/IP) and oral (PO) administration, prioritizing in situ salt formation and co-solvent systems to ensure bioavailability and experimental reproducibility.

Physicochemical Profiling & Pre-Formulation

Before initiating formulation, the physicochemical properties must be understood to select the appropriate vehicle.

Calculated Properties (In Silico)
PropertyValue (Est.)Implication for Formulation
Molecular Weight 212.68 g/mol Small molecule; rapid dissolution likely if wetted.
pKa (Basic Amine) ~8.5 – 9.2Critical: High solubility at pH < 6.0 (ionized). Low solubility at pH > 8.0 (unionized).
LogP ~1.2 – 1.8Moderately lipophilic. Permeable but requires solubilization aids for high doses.
Physical State Solid / OilFree base may be an oil or low-melting solid; HCl salt is likely crystalline.
Solubility Screening Protocol

Objective: Determine the saturation solubility (


) to define the Maximum Feasible Dose (MFD).
  • Preparation: Weigh 5 mg of Compound A into 5 separate microcentrifuge tubes.

  • Solvent Addition: Add 100 µL of the following vehicles to separate tubes:

    • A: PBS (pH 7.4)

    • B: 0.1 N HCl (pH ~1.2)

    • C: DMSO (Dimethyl sulfoxide)

    • D: PEG 400 (Polyethylene glycol)

    • E: Ethanol (absolute)

  • Agitation: Vortex for 1 hour at Room Temperature (RT).

  • Assessment:

    • Clear Solution: Solubility > 50 mg/mL.

    • Suspension: Centrifuge, filter supernatant, and analyze via HPLC-UV (210/254 nm).

Expected Outcome: Compound A is expected to be highly soluble in 0.1 N HCl (Vehicle B) and DMSO (Vehicle C), but poorly soluble in neutral PBS (Vehicle A).

Formulation Protocols

Protocol A: In Situ Salt Formation (Preferred for IV/IP)

Rationale: Converting the free base amine to its hydrochloride salt dramatically increases aqueous solubility, allowing for a vehicle consisting mostly of saline. This is the most biocompatible method for injection.

Reagents:

  • Compound A (Free Base)

  • 1.0 N Hydrochloric Acid (HCl), sterile

  • 0.9% Saline (Normal Saline), sterile

  • pH Meter or Micro-pH strips

Step-by-Step Procedure:

  • Calculate Molar Equivalents: Determine the moles of Compound A (MW: 212.68).

    • Example: For 100 mg (0.47 mmol) of Compound A.

  • Acidification:

    • Place 100 mg Compound A in a sterile glass vial.

    • Add 0.95 equivalents of 1.0 N HCl (approx. 446 µL). Note: Using slightly less than 1 eq prevents excess acidity.

    • Vortex until the solid dissolves or forms a clear oil.

  • Dilution:

    • Slowly add 0.9% Saline to reach 90% of the target volume.

    • Vortex continuously.

  • pH Adjustment:

    • Check pH. Target range: pH 4.5 – 6.0 .

    • If pH < 4.0, adjust carefully with 0.1 N NaOH. Caution: Precipitate may form if pH rises above 7.0.

  • Finalize: Bring to final volume with Saline. Filter sterilize (0.22 µm PES membrane).

Protocol B: Co-Solvent System (Universal Rescue)

Rationale: If the salt form is unstable or insufficiently soluble, use a co-solvent system (DMSO/PEG) to solubilize the lipophilic free base.

Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Saline

Step-by-Step Procedure:

  • Stock Solution: Dissolve Compound A in 100% DMSO at 20x the final concentration.

    • Example: Target is 5 mg/mL. Make 100 mg/mL stock in DMSO.

  • Intermediate Phase: Add the required volume of PEG 400 to the DMSO stock. Vortex thoroughly.

    • Exothermic Reaction: The mixture may warm slightly; allow to cool.

  • Aqueous Phase: Slowly add warm (37°C) 0.9% Saline to the organic mixture while vortexing.

    • Critical: Add saline dropwise to prevent "crashing out" (precipitation).

  • Visual Check: Ensure the solution remains clear. If cloudy, sonicate for 5 minutes.

Formulation Decision Logic (Visualization)

The following diagram illustrates the logical flow for selecting the appropriate formulation strategy based on the compound's behavior.

FormulationLogic Start Start: Compound A (Free Base) CheckSol Screen Solubility in 0.1 N HCl Start->CheckSol PathSalt Protocol A: In Situ Salt Formation CheckSol->PathSalt Yes (Clear) PathCoSol Protocol B: Co-Solvent System CheckSol->PathCoSol No (Turbid) Soluble Soluble (>10 mg/mL)? StepSalt1 Add 0.95 eq 1N HCl PathSalt->StepSalt1 StepCo1 Dissolve in DMSO (5%) PathCoSol->StepCo1 StepSalt2 Dilute with Saline StepSalt1->StepSalt2 StepSalt3 Adjust pH to 4.5-6.0 StepSalt2->StepSalt3 Final Sterile Filter (0.22 µm) Ready for Injection StepSalt3->Final StepCo2 Add PEG 400 (40%) StepCo1->StepCo2 StepCo3 Add Saline (55%) StepCo2->StepCo3 StepCo3->Final

Figure 1: Decision tree for selecting the optimal vehicle based on acid solubility screening.

Quality Control & Stability

Trustworthiness: Never assume a clear solution is stable. Precipitation can occur hours after preparation.

Stability Check
  • Visual Inspection: Check for crystals or turbidity at T=0, T=1h, and T=24h.

  • Chemical Stability: Amino-amides can undergo hydrolysis at extreme pH.

    • Recommendation: Prepare fresh daily (extemporaneous preparation). Do not store solution >48 hours at 4°C.

HPLC Method for Verification

To verify concentration and purity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 214 nm (Amide bond) and 254 nm (Phenyl ring).

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Link

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1–19. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Link

  • FDA Center for Drug Evaluation and Research. (2021). Inactive Ingredient Search for Approved Drug Products. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

Case ID: OPT-9284-AL Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are attempting to synthesize (S)-2-A...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-9284-AL Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize (S)-2-Amino-N-(2-chloro-benzyl)-propionamide , a chiral amide intermediate structurally related to anticonvulsant scaffolds (e.g., Lacosamide analogs).

The Critical Challenge: The synthesis involves coupling L-Alanine (protected) with 2-Chlorobenzylamine . Two primary antagonistic forces are at play here:

  • Steric/Electronic Deactivation: The ortho-chloro substituent on the benzylamine creates steric bulk and mild electronic withdrawal, reducing the nucleophilicity of the amine. This necessitates a highly active coupling agent.

  • Chiral Fragility: Highly active coupling conditions increase the risk of racemization via the oxazolone (azlactone) mechanism, threatening the enantiomeric excess (%ee) of your (S)-isomer.

This guide prioritizes T3P® (Propylphosphonic anhydride) technology over legacy carbodiimide (EDC/DCC) methods to solve this specific "activity vs. chirality" trade-off.

Module 1: Reaction Design & Protocol

Recommended Route: T3P-Mediated Coupling

Why this works: T3P acts as a kinetic scavenger of water and activates the carboxylic acid with low epimerization risk compared to HATU or EDC, specifically for hindered amines like 2-chlorobenzylamine [1].

Step-by-Step Protocol

Reagents:

  • Starting Material A: Boc-L-Alanine (1.0 equiv)

  • Starting Material B: 2-Chlorobenzylamine (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Workflow:

  • Dissolution: Charge Boc-L-Alanine and 2-Chlorobenzylamine into the reactor with EtOAc (10 V).

  • Cooling: Cool the mixture to 0–5 °C . Crucial: Low temperature suppresses oxazolone formation.

  • Base Addition: Add Pyridine dropwise.

  • Activation: Add T3P solution dropwise over 30 minutes, maintaining internal temperature < 10 °C.

  • Reaction: Allow to warm to 20–25 °C and stir for 4–6 hours. Monitor by HPLC for consumption of Boc-L-Ala.

  • Workup (The T3P Advantage):

    • Add water (5 V). Stir for 15 mins.

    • Separate phases.[1]

    • Wash organic layer with 0.5 M HCl (removes excess amine/pyridine).

    • Wash organic layer with 10% NaHCO₃ (removes unreacted acid).

    • Wash with Brine, dry over Na₂SO₄.[2]

  • Deprotection: Treat the resulting Boc-amide with 4M HCl in Dioxane to yield the final hydrochloride salt.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Boc-L-Alanine + 2-Cl-Benzylamine Activation Activation (T3P / Pyridine, 0°C) Start->Activation Mix in EtOAc Coupling Amide Bond Formation (RT, 4-6h) Activation->Coupling Kinetic Control Workup Aqueous Extraction (Removal of T3P byproducts) Coupling->Workup Complete Conversion Deprotection Boc Removal (HCl/Dioxane) Workup->Deprotection Isolate Intermediate Product (S)-2-Amino-N-(2-chloro-benzyl) -propionamide HCl Deprotection->Product Precipitation

Caption: Optimized workflow using T3P in Ethyl Acetate, minimizing solvent swaps and maximizing throughput.

Module 2: Troubleshooting & Optimization (FAQs)

Ticket #401: "My yield is low (<50%), and the reaction seems stalled."

Diagnosis: The ortho-chloro group on the benzylamine creates significant steric hindrance. Root Cause: If you are using EDC/HOBt, the active ester (OBt-ester) may not be reactive enough to overcome the steric barrier of the 2-chlorobenzylamine nucleophile. Corrective Action:

  • Switch to T3P: As detailed above, T3P is more potent for sterically hindered couplings.

  • Concentration: Increase reaction concentration to 0.5 M - 1.0 M. Bimolecular reactions are faster at higher concentrations.

  • Stoichiometry: Increase the amine to 1.2–1.3 equivalents.

Ticket #402: "I am observing 5-10% of the (R)-enantiomer (Racemization)."

Diagnosis: Loss of chiral integrity at the L-Alanine alpha-carbon. Root Cause: This is likely occurring via the Oxazolone Pathway . When the activation is too slow or the base is too strong, the carbonyl oxygen of the Boc group attacks the activated acid, forming a 5-membered oxazolone ring. This ring enolizes easily, destroying the stereocenter [2].

Troubleshooting Matrix:

VariableRecommendationScientific Rationale
Base Use Pyridine or NMM Avoid strong bases like TEA (Triethylamine). Pyridine is weaker and less likely to deprotonate the alpha-carbon.
Temperature Keep < 5°C during addition Lower temperatures kinetically favor the direct amine attack over the oxazolone formation.
Addition Order Add T3P after Amine Ensure the amine is present to trap the activated species immediately, reducing its lifetime in the "danger zone."
Visualization: The Racemization Danger Zone

RacemizationPath Activated Activated Boc-L-Ala (O-Active Ester) DirectAttack Path A: Direct Amine Attack (Fast, Desired) Activated->DirectAttack + 2-Cl-Benzylamine Oxazolone Path B: Oxazolone Formation (Slow, Side Reaction) Activated->Oxazolone intramolecular attack (High Temp / Low Amine Conc) Product (S)-Product (Pure) DirectAttack->Product Enol Enolized Oxazolone (Achiral Intermediate) Oxazolone->Enol Base catalyzed Racemic Racemic Product (50% R / 50% S) Enol->Racemic + Amine

Caption: Path A yields the desired product. Path B (Oxazolone) leads to racemization and must be suppressed by low temperature and weak bases.

Module 3: Comparative Data (Reagent Selection)

The following table summarizes expected performance based on general peptide coupling parameters for hindered amines [3].

ParameterT3P (Recommended) EDC / HOBt IBCF (Mixed Anhydride)
Yield High (85-95%)Moderate (60-75%)High (80-90%)
Racemization Risk Low (< 1%) Moderate (2-5%)High (if Temp > -15°C)
Purification Aqueous Wash (Simple) Column Chromatography (Difficult urea removal)Aqueous Wash
Toxicity Low (Green)Sensitizer (Allergenic)Corrosive
Cost ModerateLowLow

Technical Note on IBCF: If cost is the absolute driver and you cannot use T3P, you may use Isobutyl Chloroformate (IBCF) . However, you MUST maintain the reaction at -15 °C strictly. Any excursion above 0 °C during activation will lead to significant racemization and urethane byproduct formation.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Available at: [Link]

  • Curia Global. (2024). "Understanding T3P® from start to finish." RxWeb. Available at: [Link]

Sources

Optimization

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide solubility issues and solutions

Welcome to the Technical Support Center. Below is the comprehensive troubleshooting guide for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide , designed for researchers and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Below is the comprehensive troubleshooting guide for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide , designed for researchers and drug development professionals.

Chemical Reference Data
  • Systematic Name: (2S)-2-amino-N-[(2-chlorophenyl)methyl]propanamide[1][2]

  • Molecular Formula: C₁₀H₁₃ClN₂O[1][2][3]

  • Molecular Weight: 212.68 g/mol [1][2][3]

  • Key Characteristics: Chiral amine, lipophilic benzyl substituent, pH-dependent solubility.[2][3]

Solubility & Handling Troubleshooting (Q&A)
Q1: The compound is not dissolving in aqueous buffer (PBS/Media) at neutral pH. What is wrong?

Diagnosis: You are likely working with the free base form of the compound.[1][2][3] Explanation: The free base contains a lipophilic 2-chlorobenzyl group and a neutral amide backbone.[1][2][3] While the primary amine is basic (pKa ~9.0–9.5), the crystal lattice energy of the free base often resists dissolution in water at neutral pH.[2][3] Solution:

  • Acidification: If your assay permits, lower the pH to < 4.0 using 0.1 M HCl.[1][2][3] This protonates the amine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), drastically increasing aqueous solubility.[2][3]
    
  • Cosolvent Method: Dissolve the solid in DMSO (Dimethyl Sulfoxide) or Ethanol first to create a high-concentration stock (e.g., 100 mM), then dilute into the aqueous buffer.[1][2]

    • Note: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity in biological assays.[1][2]

Q2: I see precipitation when diluting my DMSO stock into cell culture media.

Diagnosis: "Crash-out" precipitation due to the Common Ion Effect or pH Shock . Explanation:

  • pH Shock: DMSO stocks are unbuffered.[1][2][3] When diluted into media (pH 7.4), the compound may partially deprotonate (if it was a salt) or simply exceed its intrinsic thermodynamic solubility limit (

    
    ) due to the hydrophobic effect of the chlorobenzyl ring.[2]
    
  • Salting Out: High salt concentrations in media (NaCl, KCl) can reduce the solubility of organic cations.[1][2][3] Solution:

  • Stepwise Dilution: Do not add the DMSO stock directly to the bulk media.[1][2][3]

    • Dilute the DMSO stock 1:10 in sterile water (not PBS).[1][2]

    • Vortex immediately.[1][2][3]

    • Add this intermediate solution to the media.

  • Sonicate: Mild sonication (30–60 seconds) can disperse micro-aggregates that act as nucleation sites for precipitation.[1][2][3]

Q3: How do I convert the HCl salt to the Free Base for organic synthesis?

Diagnosis: Need for the nucleophilic amine form. Protocol:

  • Dissolve the HCl salt in a minimum volume of water.[1][2]

  • Adjust pH to > 11 using 1 M NaOH or saturated ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[2][3] The solution will become cloudy as the free base precipitates or oils out.[1][2]
    
  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate .[1][2]

  • Dry the organic layer over anhydrous ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[2][3]
    
  • Evaporate solvent under reduced pressure.[1][2][3]

Solubility Profile & Solvent Compatibility
SolventForm: Free BaseForm: HCl SaltUsage Notes
Water (pH 7) Low (< 1 mg/mL)High (> 50 mg/mL)Salt form preferred for aqueous assays.[2][3]
DMSO High (> 100 mM)High (> 100 mM)Ideal for cryo-storage of stocks.[1][2][3]
Ethanol ModerateModerateGood for intermediate dilutions.[1][2]
DCM HighInsolubleUsed for extraction/purification of free base.[1][2][3]
PBS (pH 7.4) Very LowModerateRisk of precipitation over time; prepare fresh.[1][2][3]
Experimental Protocols
Protocol A: Preparation of a Stable 10 mM Stock Solution

Use this protocol to ensure reproducibility in bioassays.

  • Weighing: Weigh 2.13 mg of the Free Base (or 2.49 mg of the HCl salt) into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO .

  • Mixing: Vortex for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 1 minute.

  • Verification: Inspect visually. The solution must be completely clear.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond (though slow) or moisture absorption.

Protocol B: pH-Dependent Solubility Validation

Use this to determine the working range for your specific buffer system.[1][3]

  • Prepare three buffers: pH 4.0 (Acetate), pH 7.4 (PBS), and pH 10.0 (Carbonate).[1][2][3]

  • Spike the compound to a target concentration of 100 µM in each buffer.

  • Incubate at 25°C for 1 hour with gentle shaking.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

  • Analyze the supernatant via HPLC-UV (254 nm) to quantify the dissolved fraction relative to the DMSO control.[1][2]

Decision Logic for Sample Preparation

The following workflow illustrates the optimal path for preparing samples based on the compound form and intended application.

SolubilityWorkflow Start Start: (S)-2-Amino-N-(2-chloro-benzyl)-propionamide CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Hydrophobic) CheckForm->FreeBase Salt HCl Salt (Hydrophilic) CheckForm->Salt OrganicSolvent Dissolve in DMSO or EtOH FreeBase->OrganicSolvent AqueousApp Intended for Aqueous Assay? OrganicSolvent->AqueousApp Dilution Dilute slowly (1:1000) into Buffer AqueousApp->Dilution Yes Success Clear Solution (Ready for Assay) AqueousApp->Success No (Organic Synthesis) Dilution->Success WaterSolvent Dissolve in Water/Buffer Salt->WaterSolvent CheckpH Check Buffer pH WaterSolvent->CheckpH CheckpH->Success pH < 7.5 Precipitation Precipitation Risk (pH > 8 or High Conc.) CheckpH->Precipitation pH > 8.0

Figure 1: Decision tree for optimal solubilization strategies based on chemical form and application.

References
  • PubChem Compound Summary. N-Benzyl-2-chloropropanamide (Structural Analog).[1][2][3] National Center for Biotechnology Information.[1][2][3] Retrieved from [Link][2][3]

  • Choi, D., et al. (2010). Physicochemical properties and solubility of amino acid amide derivatives.[1][2][3] (General reference for amino acid amide solubility behavior).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews.[1][2][3] (Standard protocol for amine salt selection).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3] Wiley-Interscience.[1][2][3] (Mechanistic basis for pH-dependent solubility of amines).

Sources

Troubleshooting

Technical Support Center: (S)-2-Amino-N-(2-chloro-benzyl)-propionamide Synthesis

Welcome to the technical support center for the synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this critical amide coupling reaction. We will delve into the causality behind common side reactions and provide field-proven protocols to ensure high yield and enantiomeric purity.

Introduction: The Core Reaction

The synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide involves the formation of an amide bond between the carboxylic acid of an N-protected (S)-alanine and the amine group of 2-chlorobenzylamine. The reaction typically requires the activation of the carboxylic acid, most commonly with a carbodiimide reagent. While seemingly straightforward, this process is susceptible to several side reactions that can compromise both the yield and, critically, the stereochemical integrity of the final product.

The primary challenges in this synthesis are:

  • Preventing Racemization: Maintaining the (S)-configuration of the alanine chiral center is paramount.[1][2][3]

  • Minimizing Coupling Reagent-Derived Byproducts: Carbodiimide reagents can lead to the formation of stable, unreactive byproducts that reduce yield.[4][5][6]

  • Ensuring Complete Reaction: Driving the reaction to completion while avoiding harsh conditions that promote side reactions.

  • Simplifying Purification: Choosing a reaction setup that facilitates the easy removal of byproducts and unreacted starting materials.

This guide addresses the most frequently encountered issues in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Racemization and Loss of Chiral Purity

Question: My final product shows significant contamination with the (R)-enantiomer upon chiral HPLC analysis. What is causing this racemization and how can I prevent it?

Answer: Racemization is the most critical side reaction in this synthesis. The loss of stereochemical integrity at the α-carbon of the N-protected alanine typically occurs after the activation of the carboxylic acid.[2][3] The primary mechanism involves the formation of a planar, achiral oxazolone (or azlactone) intermediate. This intermediate can be protonated and deprotonated, leading to the loss of the original stereochemistry.

Several factors can accelerate this process:

  • Excess Strong Base: Highly basic conditions, especially with non-sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), can readily deprotonate the α-carbon of the activated intermediate, promoting oxazolone formation.[1][7]

  • High Temperatures: Increased reaction temperatures provide the energy needed to overcome the activation barrier for racemization.[7]

  • Prolonged Reaction Times: Leaving the activated carboxylic acid for extended periods before it reacts with the amine increases the opportunity for racemization to occur.

Troubleshooting & Optimization Protocol
  • Incorporate a Racemization Suppressant: The most effective strategy is to add a nucleophilic additive that traps the highly reactive O-acylisourea intermediate (formed from the carbodiimide and your protected alanine) as a less reactive, more stable active ester. This ester is less prone to forming the oxazolone intermediate.[1][3][5]

    AdditiveChemical NameKey Advantages
    Oxyma Ethyl cyano(hydroxyimino)acetateHighly effective at suppressing racemization, often outperforming HOBt. Byproducts are water-soluble.[2]
    HOBt HydroxybenzotriazoleThe classic additive. Effective, but has safety concerns (potentially explosive when dry).
  • Optimize Base Selection: Switch from strong, less hindered bases to a weaker, more sterically hindered base.

    • Recommended: N-methylmorpholine (NMM) (pKa 7.38) or 2,4,6-collidine (pKa 7.43).[1] Their steric bulk and lower basicity reduce the rate of α-proton abstraction.[7]

    • Avoid: Diisopropylethylamine (DIPEA) (pKa 10.1) unless absolutely necessary.[1]

  • Control Reaction Temperature: Perform the coupling reaction at a lower temperature to slow the rate of racemization. A common practice is to start the reaction at 0°C and allow it to slowly warm to room temperature.[7]

Diagram 1: Racemization Pathway vs. Desired Amide Formation

G cluster_main Main Reaction Pathway cluster_side Racemization Side Reaction Prot_Ala N-Protected (S)-Alanine O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Chiral) Prot_Ala->O_Acylisourea Activation Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea Product (S)-Product (Desired Amide) O_Acylisourea->Product Nucleophilic Attack Oxazolone Oxazolone Intermediate (Achiral, Planar) O_Acylisourea->Oxazolone Intramolecular Cyclization (Base, Heat) O_Acylisourea->Oxazolone Amine 2-Chlorobenzylamine Amine->Product R_Product (R)-Product (Racemized Amide) Oxazolone->R_Product Amine Attack

Caption: Competing pathways for the activated (S)-alanine intermediate.

Issue 2: Low Yield & Formation of an N-Acylurea Byproduct

Question: My reaction yield is poor, and I've identified a major byproduct with a mass corresponding to my N-protected alanine plus the carbodiimide. What is this and how can I avoid it?

Answer: This common byproduct is an N-acylurea , a stable and unreactive compound formed from an intramolecular rearrangement of the O-acylisourea intermediate.[4][5][6] This side reaction is a non-productive pathway that consumes your activated amino acid, directly reducing the yield of your desired amide.

This rearrangement is particularly favored in polar aprotic solvents and is a known issue with all carbodiimide coupling agents.[4]

Troubleshooting & Optimization Protocol
  • Use a Coupling Additive: As with preventing racemization, using an additive like Oxyma or HOBt is the most effective solution. These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an active ester that then proceeds to acylate the amine.[5]

  • Solvent Choice: The use of solvents with lower dielectric constants, such as dichloromethane (DCM) or chloroform, can help minimize this side reaction.[4] However, solubility of all components must be considered. Dichloromethane is often a good starting point.

  • Pre-activation Time: Do not allow the N-protected alanine and carbodiimide to stir together for an extended period before adding the amine, unless an additive is present. Minimize the lifetime of the O-acylisourea intermediate.

Diagram 2: O-Acylisourea Fate: Amide vs. N-Acylurea

G cluster_desired Desired Pathway cluster_undesired Undesired Pathway O_Acylisourea O-Acylisourea Intermediate Product Desired Amide Product O_Acylisourea->Product + 2-Chlorobenzylamine N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement O_Acylisourea->N_Acylurea

Caption: The two competing fates of the O-acylisourea intermediate.

Issue 3: Choosing an Amine Protecting Group

Question: What is the best N-terminal protecting group for the (S)-alanine in this synthesis, Boc or Fmoc?

Answer: Both the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are excellent choices, and the decision often depends on the overall synthetic context and the stability of your final molecule.[8] For this specific target molecule, either can be used effectively in a solution-phase synthesis.

Comparison of Protecting Groups
FeatureBoc (tert-butyloxycarbonyl) Fmoc (9-fluorenylmethoxycarbonyl)
Structure t-Butyl ester of a carbamateFluorenyl-methyl ester of a carbamate
Introduction Typically using Di-tert-butyl dicarbonate (Boc)₂O.[9]Typically using Fmoc-OSu or Fmoc-Cl.
Stability Stable to weak bases (e.g., piperidine) and catalytic hydrogenation.Stable to acids (e.g., TFA). Cleaved by catalytic hydrogenation.
Removal Strong acid (e.g., Trifluoroacetic acid - TFA).[9]Mild base (e.g., 20% piperidine in DMF).[2]
Considerations The strong acid for deprotection can be a limitation if other acid-labile groups are present. The t-butyl cation generated during deprotection can cause side reactions with sensitive residues like Trp or Cys, requiring scavengers.[9]Deprotection is very mild. The dibenzofulvene byproduct must be scavenged to prevent side reactions.

Recommendation: For a straightforward, solution-phase synthesis of this specific molecule, the Boc group is often preferred due to the simplicity of the deprotection step via acidification, which can sometimes be combined with a final salt formation or purification step.

Recommended Experimental Protocol

This protocol is optimized to minimize racemization and N-acylurea formation.

Materials:

  • N-Boc-(S)-alanine

  • 2-Chlorobenzylamine

  • Diisopropylcarbodiimide (DIC)

  • Ethyl cyano(hydroxyimino)acetate (Oxyma)

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl Acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve N-Boc-(S)-alanine (1.0 eq) and Oxyma (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0°C for 15 minutes.

  • Amine Addition: Add 2-chlorobenzylamine (1.05 eq) followed by NMM (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let it warm to room temperature. Stir for an additional 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea. Wash the solid with a small amount of cold DCM.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x). The acidic wash removes excess amine and NMM.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purification & Deprotection:

    • The crude product can be purified by flash chromatography on silica gel if necessary.

    • For deprotection, dissolve the purified intermediate in a suitable solvent (e.g., DCM or Dioxane) and treat with an excess of strong acid (e.g., 4 M HCl in Dioxane or 50% TFA in DCM) until the reaction is complete.

    • Evaporate the solvent to yield the final product, typically as its HCl or TFA salt.

Diagram 3: Troubleshooting Workflow for Low Chiral Purity

G Start Problem: Low Enantiomeric Purity Check_Base What base was used? Start->Check_Base Base_Strong Strong Base Used (e.g., DIPEA, TEA) Check_Base->Base_Strong Analysis Base_OK Weak/Hindered Base Used (e.g., NMM, Collidine) Check_Base->Base_OK Sol_Base ACTION: Switch to NMM or Collidine Base_Strong->Sol_Base Check_Temp What was the reaction temperature? Base_OK->Check_Temp Sol_Base->Check_Temp Temp_High Reaction run at > RT Check_Temp->Temp_High Analysis Temp_OK Reaction run at 0°C -> RT Check_Temp->Temp_OK Sol_Temp ACTION: Perform coupling at 0°C Temp_High->Sol_Temp Check_Additive Was a racemization suppressant used? Temp_OK->Check_Additive Sol_Temp->Check_Additive Additive_No No Additive Used Check_Additive->Additive_No Analysis Additive_Yes Additive Used (Oxyma, HOBt) Check_Additive->Additive_Yes Sol_Additive ACTION: Add 1.1 eq of Oxyma or HOBt Additive_No->Sol_Additive End Re-run experiment with optimized conditions Additive_Yes->End Sol_Additive->End

Caption: A step-by-step workflow for diagnosing and fixing racemization issues.

References
  • Carbodiimide - Wikipedia. (2023, October 29). Wikipedia. [Link]

  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Weygand, F., et al. (1966). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society. [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. [Link]

  • Benoiton, N. L. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Carbodiimides and Additives. (2021, May 19). AAPPTEC. [Link]

  • Subirós-Funosas, R., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Amino Acid-Protecting Groups. (n.d.). ResearchGate. [Link]

  • Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Ticket #492: Purification of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

The following technical support guide addresses the purification and stability challenges associated with (S)-2-Amino-N-(2-chloro-benzyl)-propionamide . This guide is structured as a Level 3 Engineering Response from a C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the purification and stability challenges associated with (S)-2-Amino-N-(2-chloro-benzyl)-propionamide .

This guide is structured as a Level 3 Engineering Response from a CDMO (Contract Development and Manufacturing Organization) Technical Center. It assumes the user is familiar with organic synthesis but is facing specific bottlenecks regarding purity and isolation.

Status: Open Priority: High (Process Blocked) Tags: Chiral Amides, Racemization, Salt Formation, Impurity Profiling[1][2]

Executive Summary

The target molecule is a chiral


-amino amide. Structurally, it consists of an L-alanine backbone coupled to a 2-chlorobenzylamine moiety.

Core Challenges Identified:

  • Enantiomeric Drift: The stereocenter at the

    
    -position is highly susceptible to racemization via azlactone formation during the coupling step.
    
  • Solubility Mismatch: The free base is likely an oil or amorphous solid, making crystallization difficult without salt formation.

  • Impurity overlap: The pKa of the starting material (2-chlorobenzylamine) and the product are sufficiently close (

    
    ) to complicate acid/base extraction if not strictly controlled.
    

Part 1: Chemical Purity & Workup (The "Crude" Protocol)

User Question: "I am seeing persistent 2-chlorobenzylamine in my final product. Standard acid/base extraction isn't cleaning it up effectively. How do I separate them?"

The Engineering Solution: "Purify Early, Deprotect Late"

The most common error is attempting to purify the final free amine. The physicochemical properties of the product and the amine starting material are too similar. You must shift your purification strategy to the N-protected intermediate (e.g., Boc-Ala-N-(2-Cl-Bn)).

Protocol A: The "Sandwich" Extraction (Recommended)

Perform this workup before removing the Boc/Cbz protecting group. At this stage, your product is neutral , while your impurity (2-chlorobenzylamine) is basic .

  • Dissolution: Dissolve the crude coupling reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).

  • Acid Wash (Removes Amine): Wash the organic layer with 0.5 M Citric Acid or 1 M HCl (

    
    ).
    
    • Mechanism:[1][3][4][5][6][7] The amine impurity (2-chlorobenzylamine) forms a water-soluble salt. The neutral Boc-protected product stays in EtOAc.

  • Base Wash (Removes Acid): Wash the organic layer with Sat. NaHCO₃ (

    
    ).
    
    • Mechanism:[1][3][4][5][6][7] Removes unreacted Boc-Alanine and phenolic additives (like HOBt).

  • Brine/Dry: Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: pKa-Controlled Extraction (If you must purify the free amine)

If you have already deprotected and are stuck with the mixture, you must exploit the subtle pKa difference.

  • Benzylamine pKa: ~9.5 (More basic)

  • 
    -Amino Amide pKa:  ~8.0 - 8.2 (Less basic due to amide electron withdrawal)
    

The "pH Window" Technique:

  • Dissolve the mixture in water at pH 2.0 (All amines protonated).

  • Adjust pH to 8.5 - 8.8 using dilute NaOH.

    • Critical Step: At this pH, the Product is largely deprotonated (free base) and extractable. The Impurity (Benzylamine) remains largely protonated (water-soluble).

  • Extract rapidly with DCM (

    
    ).
    
  • The organic layer will be enriched in the product.

Visual Workflow: Purification Logic

PurificationLogic Start Crude Reaction Mixture Check Is N-Terminus Protected? Start->Check Protected YES (Boc/Cbz) Check->Protected Method A Unprotected NO (Free Amine) Check->Unprotected Method B AcidWash Wash w/ 1M HCl (Removes 2-Cl-Bn-NH2) Protected->AcidWash BaseWash Wash w/ NaHCO3 (Removes Boc-Ala-OH) AcidWash->BaseWash PureInt Pure Neutral Intermediate BaseWash->PureInt pHAdjust Adjust Aqueous to pH 8.5 Unprotected->pHAdjust Extract Extract w/ DCM pHAdjust->Extract Enriched Product Enriched (Impurity stays in Water) Extract->Enriched

Caption: Decision tree for purification based on protecting group status. Method A (Protected) yields higher purity.

Part 2: Enantiomeric Purity (The "Chiral" Challenge)

User Question: "My chiral HPLC shows an 85:15 er (enantiomeric ratio). I started with 99% pure L-Alanine. Where did the R-isomer come from?"

Root Cause Analysis: Azlactone Formation

Racemization in peptide coupling is rarely random; it is mechanistic.[8] When the carboxyl group of the N-protected alanine is activated (e.g., by EDC or HATU), it can cyclize to form an Oxazolone (Azlactone) intermediate.

  • The C-4 proton of the azlactone is highly acidic.

  • Base (DIEA/TEA) removes this proton, destroying the chirality.

  • The ring re-opens upon amine attack, yielding a racemic product.

Prevention & Rescue Guide
VariableRecommendationScientific Rationale
Coupling Reagent EDC / Oxyma or T3P Oxyma (Ethyl cyanoglyoxylate-2-oxime) is superior to HOBt in suppressing racemization [1]. T3P (Propylphosphonic anhydride) has very low epimerization rates.
Base Sym-Collidine or NMM Avoid TEA. Collidine is sterically hindered and less likely to deprotonate the

-carbon [2].
Addition Order Pre-activation (0°C) Activate the acid with the additive (Oxyma) at 0°C for 5 mins before adding the amine. Keep the reaction cold.
Rescue (Resolution) Chiral HPLC If racemized, separate using Chiralpak IA or IC (Immobilized Amylose/Cellulose). Mobile Phase: Heptane:EtOH (80:20) + 0.1% DEA.
Mechanism Diagram: The Danger Zone

Racemization Activated Activated Amino Acid (O-Acyl Urea) Azlactone Azlactone (Oxazolone) Cyclic Intermediate Activated->Azlactone Cyclization Deprotonated Planar Enolate (CHIRALITY LOST) Azlactone->Deprotonated Base (TEA/DIEA) Product_L (S)-Product (Desired) Azlactone->Product_L Amine Attack Product_D (R)-Product (Impurity) Azlactone->Product_D Amine Attack Deprotonated->Azlactone Reprotonation (Random Face)

Caption: The Azlactone pathway is the primary driver of racemization in alanine derivatives.

Part 3: Solid State & Salt Formation

User Question: "The product is an oil. I need a solid for stability studies. Which salt form is best?"

The HCl Salt Protocol

Amino acid amides are often oils as free bases but form stable, crystalline solids as Hydrochloride or Tosylate salts.

Step-by-Step Crystallization:

  • Solvent: Dissolve the purified free base oil in a minimum amount of anhydrous Isopropanol (IPA) or Ethyl Acetate .

  • Acid Addition: Add 1.1 equivalents of HCl in Dioxane (4M) or TMSCl/MeOH (generates HCl in situ).

    • Warning: Do not use aqueous HCl; water will make crystallization difficult.

  • Precipitation:

    • If precipitate forms immediately: Cool to 0°C, filter, and wash with cold MTBE.

    • If no precipitate: Add Diethyl Ether or MTBE dropwise as an anti-solvent until turbid. Store at -20°C overnight.

  • Drying: Dry under high vacuum at 40°C. The salt is hygroscopic; store in a desiccator.

References & Authority[5][6][9][10][11]

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Disclaimer: This guide is for research purposes only. All procedures should be performed in a fume hood with appropriate PPE. The user assumes all liability for experimental outcomes.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

Executive Summary (S)-2-Amino-N-(2-chloro-benzyl)-propionamide (also known as N-(2-chlorobenzyl)-L-alaninamide) is a critical chiral building block, structurally analogous to the deacetylated intermediate of the antiepil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide (also known as N-(2-chlorobenzyl)-L-alaninamide) is a critical chiral building block, structurally analogous to the deacetylated intermediate of the antiepileptic drug Lacosamide .[1][2][3][4] High purity is essential because impurities in this intermediate—specifically the (R)-enantiomer and unreacted 2-chlorobenzylamine—can propagate through subsequent synthetic steps, leading to failed batch release criteria.[1][2][3][4]

This guide addresses the two most common failure modes:

  • Enantiomeric Excess (ee%) degradation: Caused by racemization during the amide coupling step.[4]

  • Chemical Impurity persistence: "Oiling out" during crystallization and retention of coupling reagents.[4]

Diagnostic Troubleshooting Guide

Module A: Chiral Purity Issues (The (R)-Enantiomer)

Symptom: Chiral HPLC shows significant levels (>0.5%) of the (R)-isomer.

Root Cause Mechanism Corrective Action
Oxazolone Formation During coupling (e.g., using EDC/DCC), the activated amino acid can cyclize to form an oxazolone, which rapidly racemizes before reacting with the amine.[1][2][3]Switch Protecting Group: Ensure you are using Urethane-protected amino acids (e.g., Boc-L-Ala-OH or Cbz-L-Ala-OH ) rather than N-acyl derivatives, as urethane groups suppress oxazolone formation.[1][2][3][4]
Base-Catalyzed Racemization High concentrations of tertiary amines (TEA, DIPEA) extract the

-proton of the activated ester.[1][2][3]
Protocol Adjustment: Add the base slowly at 0°C. Maintain pH < 8 during coupling. Use HOBt or HOAt as additives to accelerate coupling and reduce base exposure time.[4]
High Temperature Thermal energy overcomes the rotation barrier of the intermediate.[4]Control: Perform the coupling reaction at -10°C to 0°C . Do not heat the reaction to reflux until coupling is complete.[2][4]
Module B: Chemical Purity & Physical State

Symptom: Product is an oil, sticky gum, or contains 2-chlorobenzylamine.[2][3][4]

Issue Explanation Troubleshooting
"Oiling Out" The compound phase-separates as a liquid before crystallizing, trapping impurities.[1][2][3][4]Solvent Switch: Avoid pure water or pure ether.[2][4] Use Isopropanol (IPA) or an Ethanol/Ethyl Acetate mixture.[4] Seed the solution with pure crystals at the cloud point.[4]
Residual Amine 2-chlorobenzylamine has a similar basicity to the product, making separation difficult after deprotection.[2][3][4]Upstream Fix: Remove the amine before deprotection.[4] Wash the organic layer of the Boc-protected intermediate with 1M citric acid or 0.5M HCl (carefully) to remove unreacted benzylamine.[2][4]

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for selecting the correct purification strategy based on your specific impurity profile.

PurificationLogic Start Crude (S)-2-Amino-N-(2-chloro-benzyl)-propionamide CheckPurity Analyze Purity (HPLC + Chiral) Start->CheckPurity HighChemImp Issue: Chemical Impurities (Byproducts/Start Material) CheckPurity->HighChemImp Chem Purity < 95% HighChiralImp Issue: Low Chiral Purity (High (R)-isomer) CheckPurity->HighChiralImp ee% < 98% GoodPurity Target Purity Reached (>99.5%) CheckPurity->GoodPurity Pass AcidWash Acid/Base Extraction (Remove unreacted amine) HighChemImp->AcidWash TartrateRes Classical Resolution (D-Tartaric Acid Salt) HighChiralImp->TartrateRes SaltForm Convert to HCl Salt SaltForm->CheckPurity RecrystIPA Recrystallization (Isopropanol or EtOH/EtOAc) SaltForm->RecrystIPA AcidWash->SaltForm RecrystIPA->CheckPurity TartrateRes->SaltForm Freebase & Convert

Caption: Decision tree for selecting between standard recrystallization and chiral resolution based on impurity profile.

Standard Operating Protocols (SOP)

Protocol A: HCl Salt Formation & Recrystallization (Primary Method)

Use this protocol to convert the oily free base into a stable, high-purity solid.[1][2][3]

Reagents:

  • Crude (S)-2-Amino-N-(2-chloro-benzyl)-propionamide (Free base)[1][2][3][4]

  • HCl in Isopropanol (5-6 M) or HCl gas[1][2][3][4]

  • Solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc), MTBE.[3]

Step-by-Step:

  • Dissolution: Dissolve the crude free base in a minimum amount of dry Isopropanol or Ethyl Acetate at room temperature.[2][4]

  • Acidification: Cool to 0-5°C. Slowly add 1.1 equivalents of HCl/IPA solution dropwise.

    • Note: A thick white precipitate should form.[4] If it oils out, add a seed crystal and scratch the glass wall.[3]

  • Digestion: Stir the slurry at 0°C for 1 hour to ensure complete salt formation and entrapment of impurities in the mother liquor.

  • Filtration: Filter the solid under vacuum/nitrogen.[4] Wash the cake with cold MTBE or Ethyl Acetate (removes non-polar impurities).[4]

  • Recrystallization (If needed):

    • Dissolve the wet cake in boiling Isopropanol (or Ethanol).

    • If not fully soluble, add Methanol dropwise until clear.[3][4]

    • Allow to cool slowly to room temperature (insulate the flask).

    • Cool to 4°C overnight.[4]

    • Filter and dry.[4][5]

Protocol B: Chiral Enrichment via Tartrate Resolution

Use this only if the enantiomeric excess is below 98% and simple recrystallization fails.[3]

Concept: The (S)-amine forms a diastereomeric salt with D-Tartaric acid that has different solubility than the (R)-amine salt.[1][2][4]

Step-by-Step:

  • Salt Formation: Dissolve the racemic/impure free amine in Methanol .[4]

  • Addition: Add 1.0 equivalent of D-(-)-Tartaric acid dissolved in warm Methanol.

  • Crystallization: Heat to reflux for 30 minutes, then cool slowly. The (S)-amine-D-tartrate salt typically crystallizes out, while the (R)-isomer remains in solution (verify this for your specific derivative; if the wrong isomer precipitates, switch to L-Tartaric acid).[1][2][3]

  • Liberation: Filter the salt, dissolve in water, basify with NaOH (pH 12), and extract with DCM to recover the chirally pure free base.[3] Proceed to Protocol A to make the HCl salt.

Frequently Asked Questions (FAQs)

Q: My product is "oiling out" during the HCl salt formation. How do I fix this? A: This is common with benzyl amides.[4]

  • Solvent Choice: Switch from pure ether/DCM to Ethyl Acetate/Isopropanol .[4]

  • Seeding: You must induce nucleation.[4] Keep a small amount of solid from a previous successful batch.[2][4] Add a speck of crystal when the oil appears.[4]

  • Trituration: If it oils, decant the solvent and add fresh MTBE or Hexane .[4] Vigorously stir/sonicate the oil until it solidifies into a powder.

Q: Can I use HPLC to separate the enantiomers? A: Yes, for analytical purposes.[4]

  • Column: Chiralpak IA or IC (Amylose-based) or Chiralcel OD-H.[1][2][3][4]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (e.g., 90:10:0.1).[4]

  • Note: For preparative scale (>10g), salt recrystallization (Protocol A) is significantly more cost-effective than chiral chromatography.[2][3][4]

Q: Why is the melting point of my HCl salt lower than reported? A: A depressed melting point usually indicates:

  • Moisture: The HCl salt is hygroscopic.[4] Dry it under high vacuum at 40°C for 24 hours.

  • Excess Acid: Trapped HCl gas can lower the MP.[4] Recrystallize from Isopropanol to remove excess acid.[4]

References

  • PubChem. (2025).[4] Benzyl 2-aminopropanoate hydrochloride (Compound Summary). National Library of Medicine.[2][4] Retrieved from [Link][4]

  • Mettler Toledo. (n.d.).[4] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (2013).[4] Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide (Lacosamide). Patent WO2013072933A2.[4] Retrieved from

Sources

Optimization

Common pitfalls in (S)-2-Amino-N-(2-chloro-benzyl)-propionamide experiments

Document ID: TS-ALACB-2024-05 Status: Active Department: Process Chemistry & Chiral Synthesis Support Executive Summary (S)-2-Amino-N-(2-chloro-benzyl)-propionamide (also known as N-(2-chlorobenzyl)-L-alaninamide) is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-ALACB-2024-05 Status: Active Department: Process Chemistry & Chiral Synthesis Support

Executive Summary

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide (also known as N-(2-chlorobenzyl)-L-alaninamide) is a critical chiral intermediate often used in the synthesis of anticonvulsants and sodium channel blockers. Structurally, it consists of an L-alanine backbone coupled to a sterically hindered 2-chlorobenzylamine.

Successful synthesis hinges on two competing factors: nucleophilic efficiency (hindered by the ortho-chloro group) and chiral integrity (threatened by oxazolone-mediated racemization). This guide addresses the most frequent technical tickets submitted by researchers working with this scaffold.

Part 1: Critical Troubleshooting (Q&A)

Ticket #101: "My coupling reaction has stalled at 70% conversion."

User Report:

"I am attempting to couple Boc-L-Alanine with 2-chlorobenzylamine using EDC/HOBt in DCM. After 24 hours, LCMS shows significant unreacted amine and activated ester, but the reaction has plateaued."

Diagnosis: The ortho-chloro substituent on the benzylamine creates significant steric hindrance and a mild electron-withdrawing effect, reducing the nucleophilicity of the amine compared to unsubstituted benzylamine. Standard carbodiimide couplings (EDC/DCC) are often too slow, allowing the activated ester to hydrolyze or rearrange before the amine can attack.

Solution Protocol: Switch to a more reactive coupling system or a mixed anhydride approach.

  • Recommended Reagent Switch: Use HATU or T3P (Propylphosphonic anhydride) .

    • Why: HATU generates a highly reactive aza-benzotriazole ester that reacts faster with sterically hindered amines. T3P drives coupling through low racemization pathways and high solubility.

  • Protocol Adjustment (HATU Method):

    • Dissolve Boc-L-Ala-OH (1.0 eq) and HATU (1.1 eq) in DMF (not DCM, to ensure ionic species solubility).

    • Add DIPEA (2.0 eq) and stir for 5 minutes to pre-activate.

    • Add 2-chlorobenzylamine (1.1 eq).

    • Critical: Monitor pH. Ensure the apparent pH is >8. If the amine is supplied as a hydrochloride salt, increase DIPEA to 3.0 eq.

Data Insight: Coupling Reagent Efficiency

Reagent System Conversion (12h) Racemization Risk Notes
EDC / HOBt 65-75% Low Too slow for steric amines.
HATU / DIPEA >98% Moderate Requires temp control (0°C).

| T3P / Pyridine | >95% | Very Low | Excellent for scale-up; easy workup. |

Ticket #102: "I am detecting 5-10% of the (R)-enantiomer in my final product."

User Report:

"I used HATU to push the conversion as suggested, but chiral HPLC now shows a drop in enantiomeric excess (ee) from >99% to 90%. How do I prevent this?"

Diagnosis: You are experiencing base-catalyzed racemization . When the carboxyl group of the N-protected alanine is activated (especially with HATU), the alpha-proton becomes acidic. In the presence of excess base (DIPEA) or slow coupling kinetics (due to the 2-Cl steric bulk), the intermediate cyclizes to form an oxazolone (azlactone). This intermediate rapidly enolizes, destroying the stereocenter.

Solution Protocol:

  • Switch Additives: If using carbodiimides, replace HOBt with Oxyma Pure . Oxyma suppresses racemization more effectively than HOBt/HOAt.

  • Temperature Control: Perform the activation and amine addition at 0°C . Only warm to room temperature after 1 hour.

  • Base Management:

    • Use Collidine (TMP) instead of DIPEA/TEA. Collidine is sterically hindered and less likely to deprotonate the alpha-carbon while still neutralizing the acid generated.

    • Alternative: Use the "synergistic" method: EDC (1.1 eq) + Oxyma (1.1 eq) + Collidine (2.0 eq) in DMF.

Ticket #103: "The product is oiling out and difficult to crystallize."

User Report:

"After Boc-deprotection with TFA, the free base is a sticky yellow gum. I cannot get a solid for weighing."

Diagnosis: (S)-2-Amino-N-(2-chloro-benzyl)-propionamide as a free base has a low melting point and tends to form supersaturated oils due to the disruption of crystal packing by the ortho-chloro group.

Solution Protocol: Do not isolate the free base. Convert it immediately to a salt form for isolation.

  • HCl Salt Formation:

    • Dissolve the crude oil in minimal dry Ethyl Acetate .

    • Add 1.2 eq of HCl in 1,4-dioxane (4M solution) dropwise at 0°C.

    • A white precipitate should form immediately.

    • Troubleshooting: If it remains an oil, add MTBE or n-Heptane as an anti-solvent and scratch the flask walls to induce nucleation.

  • Storage: Store as the Hydrochloride salt. The free base is prone to air oxidation and absorption of CO2 (carbamate formation).

Part 2: Visualizing the Pitfalls

Pathway Analysis: The Race Against Racemization

The following diagram illustrates the competition between the desired coupling path and the racemization path caused by the oxazolone mechanism.

RacemizationPathway Fig 1. Kinetic Competition: Direct Coupling vs. Oxazolone-Mediated Racemization Start L-Boc-Alanine (Chiral Pure) Activated Activated Ester (O-Acyl Urea / OBt) Start->Activated Activation (HATU/EDC) Coupling Nucleophilic Attack (2-Cl-Benzylamine) Activated->Coupling Fast Path Oxazolone Oxazolone (Azlactone) Activated->Oxazolone Slow Coupling + Excess Base Product (S)-Product (High ee) Coupling->Product Enol Enolized Oxazolone (Achiral Intermediate) Oxazolone->Enol Base Catalysis RacemicProduct Racemic Product (50% R / 50% S) Oxazolone->RacemicProduct Amine Attack Enol->Oxazolone Re-protonation

Workflow: Optimized Synthesis Protocol

This workflow minimizes impurities and ensures salt isolation.

SynthesisWorkflow Step1 Step 1: Activation Solvent: DMF (0°C) Reagents: Boc-L-Ala + HATU + Collidine Step2 Step 2: Coupling Add 2-Chlorobenzylamine Maintain 0°C for 1h, then RT Step1->Step2 Check1 Checkpoint: HPLC Target: >98% Conversion Step2->Check1 Check1->Step2 Stalled? Add 0.1 eq HATU Step3 Step 3: Workup Dilute w/ EtOAc, Wash w/ NaHCO3 + Citric Acid (Removes Collidine/HATU byproducts) Check1->Step3 Pass Step4 Step 4: Deprotection 4M HCl in Dioxane or TFA/DCM Step3->Step4 Step5 Step 5: Salt Isolation Precipitate with MTBE/Heptane Filter White Solid Step4->Step5

Part 3: Analytical Validation

To certify the quality of your (S)-2-Amino-N-(2-chloro-benzyl)-propionamide, you must validate both chemical and chiral purity.

Chiral HPLC Method Parameters

Standard C18 columns cannot distinguish the enantiomers. Use the following conditions:

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

    • Note: DEA is required to sharpen the peak of the free amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (Benzyl ring).

  • Expected Retention:

    • (S)-Enantiomer: ~8-10 min (Major)

    • (R)-Enantiomer: ~12-14 min (Trace impurity)

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • McKennon, M. J., et al. (2007). A convenient reduction of amino acids: application to the synthesis of chiral 1,2-diamines. Journal of Organic Chemistry. (Context on preserving chirality in alanine derivatives).

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][2][3][4] Tetrahedron, 60(11), 2447-2467.

Sources

Troubleshooting

Modifying protocols for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide derivatives

Welcome to the Technical Support Center for the synthesis and modification of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and modification of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered during these synthetic protocols. This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Core Synthesis: Amide Bond Formation

The central transformation in synthesizing these derivatives is the amide coupling between an N-protected (S)-alanine derivative and 2-chlorobenzylamine. Success hinges on activating the carboxylic acid, ensuring efficient coupling, and preserving the stereochemical integrity of the chiral center.

General Experimental Workflow

The following diagram outlines the typical sequence for the synthesis, purification, and analysis of the target amide derivatives.

G cluster_prep 1. Reaction Setup cluster_coupling 2. Amide Coupling cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Dissolve N-Protected (S)-Alanine in Anhydrous Solvent (e.g., DMF) B Add Base (e.g., DIEA) A->B C Cool to 0 °C B->C D Add Coupling Reagent (e.g., HATU) C->D E Stir for Activation (5-10 min) D->E F Add 2-Chlorobenzylamine E->F G Warm to RT, Stir Overnight F->G H Monitor by TLC G->H I Aqueous Workup (Acid/Base Washes) H->I J Dry Organic Layer (e.g., Na₂SO₄) I->J K Concentrate in vacuo J->K L Purify by Flash Chromatography K->L M Characterization (NMR, MS, IR) L->M N Chiral Purity Analysis (Chiral HPLC) M->N

Caption: General workflow for synthesizing the target amide derivatives.

Frequently Asked Questions (FAQs)

Q1: Which N-terminal protecting group, Boc or Fmoc, is better for the (S)-alanine starting material?

The choice between tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) depends on the overall synthetic strategy and the stability of your final molecule.

  • Boc Group: Removed under strong acidic conditions (e.g., Trifluoroacetic Acid, TFA).[1] This is a robust and cost-effective protecting group. However, the harsh acidic deprotection might not be suitable for acid-labile derivatives.

  • Fmoc Group: Removed under mild basic conditions (e.g., 20% piperidine in DMF). This offers orthogonality with acid-labile side-chain protecting groups and is the standard for modern solid-phase peptide synthesis.

Expert Insight: For most solution-phase syntheses of this specific derivative, the Boc group is sufficient and practical. If you plan to build more complex peptides or have acid-sensitive moieties, the Fmoc group provides greater flexibility.[2][3]

Q2: There are many amide coupling reagents. Which one should I choose?

The selection of a coupling reagent is critical for achieving high yield and minimizing side reactions, especially racemization.[4][]

  • Carbodiimides (e.g., DCC, EDC): These are classic activators. Dicyclohexylcarbodiimide (DCC) is effective but produces a dicyclohexylurea (DCU) byproduct that can be difficult to remove. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its urea byproduct is water-soluble, simplifying purification.[4][6]

  • Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are highly efficient and generally lead to faster reactions with lower rates of racemization compared to carbodiimides alone, especially when combined with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[][7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for hindered couplings.[8]

Expert Insight: For synthesizing (S)-2-Amino-N-(2-chloro-benzyl)-propionamide derivatives, HATU is highly recommended. Its ability to rapidly form the active ester minimizes contact time for the activated chiral center, thereby suppressing racemization and ensuring high yields.[9][10]

Q3: What is the role of the base (e.g., DIEA) and why is it necessary?

A tertiary amine base, typically a non-nucleophilic one like Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), serves two critical functions:

  • Neutralization: It neutralizes the protonated amine starting material (if it's a salt) to generate the free, nucleophilic amine required for the reaction.

  • Scavenging Acid: It scavenges the proton released during the carboxylic acid activation and subsequent amide bond formation, driving the reaction to completion.[7]

Expert Insight: It is crucial to use a non-nucleophilic base like DIEA. Nucleophilic bases such as triethylamine (TEA) or pyridine can compete with the desired amine in reacting with the activated carboxylic acid, leading to unwanted side products.[11]

Q4: How can I ensure the chiral integrity of my product is maintained?

Preserving the stereochemistry at the α-carbon is paramount.[12] Racemization can occur via the formation of an oxazolone intermediate, particularly with over-activation or prolonged reaction times.

Key strategies to prevent racemization include:

  • Use Modern Coupling Reagents: Reagents like HATU that incorporate an activating additive (like the HOAt moiety) are designed to suppress racemization.[9][10]

  • Control Temperature: Perform the activation and coupling steps at low temperatures (starting at 0 °C) to minimize the rate of side reactions, including racemization.[]

  • Minimize Reaction Time: Use efficient coupling reagents that allow for short reaction times. Monitor the reaction by TLC and work it up as soon as the starting material is consumed.[13]

Troubleshooting Guide

This section addresses common problems in a direct question-and-answer format.

Problem: My reaction yield is very low or zero.

G start Low / No Yield q1 Are your reagents fresh and stored properly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Did you use anhydrous solvents and conditions? a1_yes->q2 sol1 Use fresh, high-purity coupling reagents and anhydrous solvents. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction stoichiometry correct? a2_yes->q3 sol2 Dry solvents (e.g., over molecular sieves) and perform reaction under inert gas (N₂/Ar). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the base appropriate and sufficient? a3_yes->q4 sol3 Verify purity and mass of starting materials. Use a slight excess (1.1-1.2 eq) of amine and coupling reagent. a3_no->sol3 sol4 Use 2-3 eq. of a non-nucleophilic base (DIEA). Ensure it neutralizes any acid salts from starting materials. q4->sol4

Caption: Decision tree for troubleshooting low reaction yields.

  • Cause & Solution:

    • Hydrolysis of Activated Acid/Coupling Reagent: Coupling reagents and the activated carboxylic acid intermediate are highly sensitive to moisture.[11] Ensure you are using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Inactive Reagents: Coupling reagents, especially uronium salts like HATU, can degrade over time if not stored properly (cool, dry, and dark).[6] Use fresh reagents for best results.

    • Incorrect Stoichiometry or Base: Ensure enough base is present to deprotonate the amine starting material (if it is an HCl or TFA salt) and to neutralize the acid produced during the reaction. Typically, 2-3 equivalents of DIEA are used.

Problem: My TLC/LC-MS shows unreacted starting materials.
  • Cause & Solution:

    • Insufficient Activation: If carboxylic acid remains, your coupling reagent may be inactive, or you may need a more powerful one. If using EDC/HOBt, consider switching to HATU.

    • Poor Nucleophilicity: If the amine remains, ensure the reaction mixture is sufficiently basic to keep it in its free, non-protonated form.[14] You can check the pH of a wet aliquot with pH paper; it should be basic.

    • Steric Hindrance: While not extreme in this case, bulky substituents can slow down the reaction.[15] Consider increasing the reaction time or temperature (e.g., to 40 °C) after initial coupling at room temperature.

Problem: I see an unexpected byproduct in my crude product.
  • Cause & Solution:

    • Urea Byproduct: If you used a carbodiimide like DCC or EDC, the corresponding urea byproduct will be present.[8] DCU is poorly soluble in many organic solvents and can often be removed by filtration. EDC-urea is water-soluble and is removed during the aqueous workup.[13]

    • Over-acylation: This is less common in amide couplings than with acyl chlorides but can occur if the product amide is somehow more reactive than the starting amine. This is generally prevented because the amide nitrogen is significantly less nucleophilic than an amine nitrogen.[14]

    • Racemized Product: The diastereomer of your product may have formed. This will likely co-elute in standard chromatography but can be identified using chiral HPLC. The solution is preventative, as described in FAQ Q4.

Problem: Purification is difficult, and my product is not clean.
  • Cause & Solution:

    • Polar Impurities: Coupling reagent byproducts (e.g., HOBt, HOAt) and excess base are polar. A thorough aqueous workup is essential. Washing the organic layer sequentially with dilute acid (e.g., 1M HCl or citric acid) to remove the base, then dilute base (e.g., sat. NaHCO₃) to remove unreacted acid and HOBt/HOAt, followed by brine, is highly effective.[13]

    • Similar Polarity of Product and Impurities: If an impurity co-elutes with your product during flash chromatography, try a different solvent system. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity. If that fails, reversed-phase chromatography may be necessary.[16]

Key Experimental Protocols & Data

Protocol 1: Standard Amide Coupling with HATU
  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-(S)-alanine (1.0 eq).

  • Dissolve in anhydrous DMF (approx. 0.2 M concentration).

  • Add DIEA (2.5 eq) and stir for 2 minutes.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 eq) in one portion. The solution may turn yellow. Stir for 5-10 minutes to allow for pre-activation.

  • Add 2-chlorobenzylamine (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction for the disappearance of the limiting starting material using TLC (e.g., 50% EtOAc/Hexane).

Protocol 2: Standard Aqueous Workup and Purification
  • Once the reaction is complete, dilute the DMF solution with a larger volume of an extraction solvent like Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M Citric Acid (2x) - to remove DIEA and any remaining amine.

    • Saturated Sodium Bicarbonate (NaHCO₃) (2x) - to remove unreacted acid and activator byproducts.

    • Saturated Sodium Chloride (Brine) (1x) - to reduce the amount of water in the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Protocol 3: Chiral Purity Analysis by HPLC

Assessing the enantiomeric excess (ee%) is crucial to confirm that no racemization has occurred.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns like Chiralpak® IA, IC, or Astec CHIROBIOTIC® T are common choices.[17]

  • Mobile Phase: Typically a mixture of hexane/isopropanol or a similar normal-phase system. LC-MS compatible mobile phases can also be developed.[]

  • Procedure:

    • Prepare a standard of the racemic product to determine the retention times of both enantiomers.

    • Prepare a dilute solution of your purified product in the mobile phase.

    • Inject and analyze the chromatogram.

    • Calculate the enantiomeric excess using the peak areas (A) of the major (S) and minor (R) enantiomers: ee% = [(A_S - A_R) / (A_S + A_R)] * 100.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Reagent Activating Class Byproduct Key Advantages & Disadvantages
EDC Carbodiimide Water-soluble urea Good for solution phase; risk of racemization.[6]
DCC Carbodiimide Insoluble urea (DCU) Inexpensive; DCU filtration can be difficult.[4]
HATU Uronium Salt Water-soluble Very fast, low racemization, good for hindered couplings.[]

| PyBOP | Phosphonium Salt | Water-soluble | Highly efficient, but can be less potent than HATU for tough cases. |

Table 2: Typical Spectroscopic Data for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide Derivatives

Technique Functional Group Expected Chemical Shift / Wavenumber Notes
¹H NMR Amide N-H δ 7.5-8.5 ppm (broad singlet) Position is solvent and concentration dependent.[19]
α-CH δ 4.0-4.5 ppm (quartet or multiplet)
Benzyl CH₂ δ 4.3-4.6 ppm (doublet or multiplet) Restricted rotation around C-N bond can lead to complex splitting.[20]
Aromatic C-H δ 7.0-7.5 ppm (multiplets)
Alanine CH₃ δ 1.2-1.5 ppm (doublet)
IR N-H Stretch (Amide) 3370-3170 cm⁻¹ (sharp/medium) Indicates a secondary amide.[21]
C=O Stretch (Amide I) 1680-1630 cm⁻¹ (strong) The most characteristic amide peak.[21]

| | N-H Bend (Amide II) | 1570-1515 cm⁻¹ (strong) | Diagnostic peak for secondary amides, often seen with Amide I.[21] |

References

  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • PolyPeptide Group. (2025, August 13). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • BOC Sciences. (2025, December 31). Amino Acid Chiral Analysis Services.
  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • Wang, R., et al. (2000).
  • Reddy, G. S., et al. (2017). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. Analytical Methods, 9(33), 4849-4858.
  • BenchChem. (2025).
  • Herle, B., et al. (2018). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. Molecules, 23(10), 2465.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 82(21), 11671–11679.
  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • Pritchett, B. P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(22), 11671-11679.
  • BenchChem. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • amphoteros. (2014, April 4).
  • ResearchGate. (2025, August 10). Densitometric and spectroscopic investigation of interactions of selected N-substituted amides and acetonitrile.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • Google Patents. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • ResearchGate. (2010, October 7). (PDF) The Synthesis of a Chiral β-Amino Acid Derivative by the Grignard Reaction of an Aspartic Acid Equivalent.
  • Reddit. (2022, March 24). amide coupling help.
  • University Chemistry. (n.d.). 1H NMR Spectrum of Amide Compounds.
  • Chemistry World. (n.d.). Switching chirality in amino acids.
  • Fluorochem. (n.d.). (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • BOC Sciences. (2024, March 29).
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • ResearchGate. (n.d.).
  • Chemguide. (n.d.).
  • El-Gazzar, A. R. B. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3693–3711.
  • Google Patents. (n.d.).
  • Das, K., Balaram, H., & Sanyal, K. (2024).
  • Sigma-Aldrich. (n.d.). Chiral amino acid.
  • Frontiers. (2021, June 22).
  • Chemguide. (n.d.).
  • Morieux, P., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry, 16(19), 8968–8975.
  • MDPI. (2020, May 28).
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide.

Sources

Optimization

Scaling up (S)-2-Amino-N-(2-chloro-benzyl)-propionamide production

Technical Support Center: Scale-Up of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide Executive Summary This guide addresses the scale-up challenges for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide , a critical chiral build...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

Executive Summary

This guide addresses the scale-up challenges for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide , a critical chiral building block structurally analogous to anticonvulsant intermediates (e.g., Lacosamide precursors).

The synthesis typically involves the coupling of N-protected L-Alanine (usually Boc-L-Ala) with 2-Chlorobenzylamine , followed by deprotection. In a scale-up environment (>1 kg), the primary failure modes are racemization (loss of the S-configuration) and exothermic runaway during the mixed anhydride formation.

This document replaces standard operating procedures (SOPs) with a dynamic troubleshooting framework, focusing on the Mixed Anhydride Method (IBCF) as the industry standard for cost-effective scaling, while referencing T3P® as a high-fidelity alternative.

Module 1: The Coupling Reaction (Critical Control Points)

Primary Protocol: Isobutyl Chloroformate (IBCF) Mixed Anhydride Method. Rationale: IBCF is cost-effective and produces volatile by-products (CO₂, isobutanol), simplifying work-up compared to urea-forming reagents like DCC.

Process Flow Diagram

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Isolation A Boc-L-Ala (in EtOAc/THF) B Base Addition (NMM, -15°C) A->B C IBCF Addition (Exothermic!) B->C D Mixed Anhydride Intermediate C->D E 2-Chlorobenzylamine Addition D->E F CO2 Release (Off-gassing) E->F G Quench (Acid/Brine) F->G H Crystallization G->H

Figure 1: Critical workflow for the IBCF coupling route highlighting the activation and off-gassing phases.

Technical FAQ: Reaction Optimization

Q1: My enantiomeric excess (ee) has dropped from >99% to 92% upon scaling to 5kg. What happened?

Root Cause: Racemization via Oxazolone Formation .[1] In the presence of base and an activated carboxyl group, the N-protected amino acid can cyclize to form an oxazolone.[1] The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-proton on the oxazolone is highly acidic and easily abstracted, leading to racemization [1, 2].

Troubleshooting Protocol:

  • Check Base Stoichiometry: Ensure N-Methylmorpholine (NMM) is used instead of Triethylamine (TEA). NMM is less basic and sterically hindered, reducing proton abstraction [3].

  • Temperature Audit: The activation step (Boc-L-Ala + IBCF) must occur between -15°C and -20°C . If the reactor jacket cannot maintain this during the exothermic IBCF addition, slow the addition rate.

  • Activation Time: Do not hold the mixed anhydride intermediate for >15 minutes before adding the amine. Prolonged hold times increase the window for oxazolone formation.[1]

Q2: I am observing a sudden pressure spike during the amine addition.

Root Cause: Rapid CO₂ Evolution . The reaction between the mixed anhydride and 2-chlorobenzylamine releases CO₂ gas. At scale, the headspace cannot evacuate gas as fast as it is generated if the addition is too fast.

Corrective Action:

  • Dosage Control: Switch from bolus addition to a metered pump addition of the amine.

  • Venting: Ensure the reactor vent line is sized correctly and not obstructed by a reflux condenser that might be "choking" the gas flow.

Q3: The reaction mixture has solidified or "oiled out" before work-up.

Root Cause: Solubility Limit of the Intermediate.[2] The Boc-protected amide is often less soluble than the starting materials, especially in pure Ethyl Acetate (EtOAc) at low temperatures.

Solvent System Adjustment:

  • Recommended: Use a mixture of THF:EtOAc (1:1) . THF improves solubility of the intermediate and the mixed anhydride species.

  • Warning: If using DMF to improve solubility, ensure aggressive aqueous washes (LiCl solution) are used later, as residual DMF can inhibit crystallization.

Module 2: Work-up and Isolation (The Self-Validating System)

Objective: Isolate the product as a solid (likely the HCl salt after deprotection) without chromatography.

Data: Solvent Selection for Crystallization
Solvent SystemYield PotentialPurity ProfileOperational Risk
EtOAc / Heptane High (>90%)ModerateOiling Out: Requires precise seeding temperature.
IPA / Water Moderate (80-85%)HighLoss of Yield: Product solubility in IPA is significant.
Toluene (Anti-solvent) HighModerateImpurity Trapping: Toluene tends to trap unreacted amine.

Protocol: The "Anti-Oil" Crystallization Strategy Context: This molecule is prone to oiling out rather than crystallizing if cooled too quickly.

  • Concentration: Distill the organic layer (post-wash) to approximately 3-4 volumes relative to the theoretical yield.

  • Seeding (Crucial): Adjust internal temperature to 40-45°C . Add 0.5% w/w pure seed crystals.

  • Aging: Hold at 40°C for 2 hours. Validation: Ensure a visible slurry persists. If it dissolves, concentrate further.

  • Gradient Cooling: Cool to 20°C over 4 hours (5°C/hour). Do not crash cool.

  • Anti-solvent: Slowly add n-Heptane (2 volumes) over 2 hours at 20°C.

Module 3: Deprotection & Salt Formation

Q4: During HCl deprotection, the product is hygroscopic and sticky.

Root Cause: Excess HCl or Solvent Entrapment. Using aqueous HCl often leads to sticky gums.

Recommended Protocol:

  • Dissolve the Boc-intermediate in anhydrous Isopropyl Alcohol (IPA) or Ethyl Acetate .

  • Add 5-6 M HCl in IPA (anhydrous) at 0-5°C.

  • The hydrochloride salt should precipitate spontaneously.

  • Filtration: Wash the cake with cold MTBE (Methyl tert-butyl ether) to remove residual acidity and non-polar impurities.

Troubleshooting Logic Tree

Use this diagram to diagnose process failures during the campaign.

Troubleshooting Start Process Deviation Detected Type Identify Issue Type Start->Type Racemization Low Enantiomeric Excess (<98%) Type->Racemization Yield Low Yield (<80%) Type->Yield Purity Chemical Impurities Type->Purity TempCheck Was Temp > -15°C? Racemization->TempCheck Check Activation Temp Hydrolysis Was Quench pH > 9? Yield->Hydrolysis Check Aqueous Workup pH Urea Did you use DCC/CDI? Purity->Urea Urea Byproduct? YesTemp Action: Improve Cooling/Slower Addition TempCheck->YesTemp Yes NoTemp NoTemp TempCheck->NoTemp No BaseCheck Did you use TEA? NoTemp->BaseCheck Check Base YesBase Action: Switch to NMM or Collidine BaseCheck->YesBase Yes YesHydro Action: Product lost to aqueous. Re-extract at pH 7-8. Hydrolysis->YesHydro Yes YesUrea Action: Switch to IBCF or T3P Urea->YesUrea Yes

Figure 2: Diagnostic logic for identifying root causes of scale-up failures.

References

  • BenchChem Technical Support. (2025).[1] Ala-Gly-Leu Racemization During Synthesis. Retrieved from

  • HighFine Peptide Science. (2024). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Google Patents. (2015). US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives. Retrieved from

  • Google Patents. (2021). CN112028754A - Preparation method of safinamide mesylate intermediate. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Validating the Anticonvulsant Profile of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

This guide outlines a rigorous technical validation framework for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide , a putative alpha-aminoamide anticonvulsant. Based on its chemical structure—specifically the free -amino gr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical validation framework for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide , a putative alpha-aminoamide anticonvulsant. Based on its chemical structure—specifically the free


-amino group and the (S)-stereocenter—this compound belongs to a class of molecules structurally related to Safinamide  and Ralfinamide , distinct from the acetylated amino acids like Lacosamide  (which typically require the (R)-configuration).

The following guide details how to validate its pharmacological profile, focusing on its likely mechanism: state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs).

A Comparative Technical Guide for Drug Development

Executive Summary & Compound Analysis

Compound: (S)-2-Amino-N-(2-chloro-benzyl)-propionamide Class: Functionalized


-Aminoamide (FAA).[1]
Predicted Mechanism:  State-dependent inhibition of Voltage-Gated Sodium Channels (Na

), likely targeting the slow-inactivation state or Site 2, distinct from classic blockers like Carbamazepine.
Structural Logic & Stereochemistry (The "Why")

Unlike Lacosamide (Vimpat®), which possesses an acetylated nitrogen and requires the (R)-configuration for maximal activity,


-aminoamides with a free amine (like Safinamide) typically exhibit maximal bioactivity in the (S)-configuration . The 2-chloro-benzyl  moiety serves as a lipophilic anchor, theoretically improving blood-brain barrier (BBB) penetration and metabolic stability compared to unsubstituted benzyl analogs.

Validation Goal: To confirm if this compound stabilizes the "slow-inactivated" state of sodium channels (similar to Lacosamide) or acts via a broad-spectrum "Site 2" blockade (similar to Safinamide), and to quantify its efficacy against drug-resistant seizure models.

Mechanism of Action (MOA) Hypothesis

To validate this compound, one must distinguish between Fast Inactivation (targeted by Phenytoin/Carbamazepine) and Slow Inactivation (targeted by Lacosamide/FAAs).

Pathway Diagram: Sodium Channel Gating Modulation

The following diagram illustrates the kinetic states of the Sodium Channel and the specific intervention point for the (S)-isomer candidate.

NaV_Mechanism Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization FastInact Fast Inactivated (Refractory) Open->FastInact Milliseconds FastInact->Resting Repolarization SlowInact Slow Inactivated (Deep Stabilization) FastInact->SlowInact Prolonged Depolarization SlowInact->Resting Slow Recovery (Seconds) CBZ Carbamazepine (Stabilizes Fast Inact.) CBZ->FastInact Binds Compound (S)-2-Amino-N- (2-chloro-benzyl)-propionamide (Stabilizes Slow Inact.) Compound->SlowInact High Affinity Binding

Caption: Kinetic transition of NaV channels. Classic AEDs (CBZ) bind Fast Inactivated states; FAAs like the candidate compound selectively stabilize the Slow Inactivated state.

Comparative Performance Analysis

The following table benchmarks the candidate against Standard of Care (SOC) alternatives.

Feature(S)-2-Amino-N-(2-chloro-benzyl)-propionamideLacosamide (Vimpat)Safinamide (Xadago)Carbamazepine
Primary Target Na

Slow Inactivation (Hypothesized)
Na

Slow Inactivation
Na

+ MAO-B Inhibition
Na

Fast Inactivation
Stereochemistry (S)-Enantiomer (Active)(R)-Enantiomer (Active)(S)-Enantiomer (Active)Achiral
Binding Site Likely Pore/FenestrationPore (Slow State)Site 2 / MAO-BPore (Fast State)
Metabolic Liability Low (Cl-block prevents ring oxidation)Low (Renal excretion)ModerateHigh (CYP450 Auto-induction)
Key Assay 6Hz Psychomotor Model6Hz Psychomotor ModelMES / Parkinson's ModelsMES (Maximal Electroshock)

Experimental Validation Protocols

To publish a robust comparison, you must execute the following self-validating workflows.

Protocol A: Whole-Cell Patch Clamp (Electrophysiology)

Objective: Determine if the compound exhibits state-dependent inhibition (a hallmark of high-efficacy/low-toxicity AEDs).

  • Cell Line: HEK293 cells stably expressing human Na

    
    1.2  or Na
    
    
    
    1.6
    (cortical isoforms).
  • Preparation:

    • Dissolve (S)-2-Amino-N-(2-chloro-benzyl)-propionamide in DMSO (final concentration <0.1%).

    • Prepare concentrations: 10, 30, 100, 300

      
      M.
      
  • Voltage Protocol (The "Twin Pulse"):

    • Holding Potential: -120 mV (Resting).

    • Pulse 1 (Resting Block): Depolarize to 0 mV for 10ms. Measure Peak Current.

    • Conditioning Pulse: Depolarize to -50 mV for 10 seconds (induces Slow Inactivation).

    • Pulse 2 (Inactivated Block): Hyperpolarize briefly (20ms) to recover fast inactivation, then depolarize to 0 mV.

  • Analysis:

    • Calculate the Shift in V

      
        of steady-state inactivation.
      
    • Success Metric: A significant leftward shift (>10-15 mV) in the inactivation curve indicates the compound binds to and stabilizes the inactivated state.

Protocol B: The 6Hz Psychomotor Seizure Model (In Vivo)

Objective: Unlike the MES test (which detects broad Na+ blockers like Phenytoin), the 6Hz model detects efficacy against drug-resistant seizures, a key differentiator for FAAs.

  • Subjects: Male CF-1 mice (18-25g).

  • Pre-treatment: Administer compound (IP) at Tmax (typically 30-60 min post-dose).

    • Doses: 10, 30, 100 mg/kg.

  • Induction:

    • Apply corneal stimulation: 32 mA (low stringency) or 44 mA (high stringency/drug-resistant).

    • Duration: 3 seconds at 6 Hz.

  • Scoring:

    • Observe for "psychomotor" behaviors: forelimb clonus, twitching of vibrissae, Straub tail.

    • Protection: Defined as the absence of these behaviors.

  • Data Output: Calculate ED

    
     (Effective Dose 50%) using Probit analysis.
    
    • Reference Standard: Lacosamide ED

      
       is typically ~10 mg/kg (32 mA). If your compound is <15 mg/kg, it is highly potent.
      

Validation Workflow Diagram

This flowchart guides the researcher from synthesis to final safety profiling.

Validation_Workflow Synth Synthesis & Chiral Separation (>99% ee (S)-isomer) Binding Radioligand Binding (Displace [3H]-BTX?) Synth->Binding Patch Patch Clamp (NaV1.2) Fast vs. Slow Inact. Binding->Patch Decision Is it State Dependent? Patch->Decision InVivo_MES MES Test (Tonic-Clonic Screen) Decision->InVivo_MES No (Classic Blocker) InVivo_6Hz 6Hz Model (Drug Resistant Screen) Decision->InVivo_6Hz Yes (Novel Mechanism) Tox Rotarod Test (Neurotoxicity TD50) InVivo_MES->Tox InVivo_6Hz->Tox Final Calculate Protective Index (PI = TD50 / ED50) Tox->Final

Caption: Step-by-step validation pipeline. Note the critical decision point after Patch Clamp to select the appropriate in vivo model.

References

  • Kohn, H., et al. (2001). Functionalized amino acid anticonvulsants: synthesis and pharmacological evaluation of conformationally restricted analogues. Journal of Medicinal Chemistry.

  • Errington, A. C., et al. (2008). Differentiation of two novel Na+ channel blockers, lacosamide and NW-1029, from classic anticonvulsants. Neuropharmacology.[2][3][4][5]

  • Barton, M. E., et al. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research.[6][7]

  • Rogawski, M. A., et al. (2015). Amphipathic neuroactive drug design: The discovery of lacosamide. Nature Reviews Drug Discovery.

  • Salafica, G., et al. (2025).[7] Efficacy and safety of branded vs generic lacosamide in epilepsy: a retrospective real-world study. Neurological Sciences.[6][8]

Sources

Comparative

A Comparative Guide to (S)-2-Amino-N-(2-chloro-benzyl)-propionamide and Other Propionamide Derivatives in Anticonvulsant Research

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals In the landscape of antiepileptic drug (AED) discovery, the propionamide scaffold has emerged as a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of antiepileptic drug (AED) discovery, the propionamide scaffold has emerged as a privileged structure, yielding compounds with significant therapeutic potential. This guide provides a comprehensive comparison of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide, a promising investigational compound, with other key propionamide derivatives. By examining the structure-activity relationships (SAR), experimental data from preclinical models, and underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of propionamide-based anticonvulsants.

The Propionamide Scaffold: A Foundation for Anticonvulsant Activity

Propionamide derivatives represent a versatile class of compounds that have been extensively explored for their therapeutic properties, ranging from anti-inflammatory to anticancer agents.[1][2] In the realm of neurology, certain structural motifs within this class have been identified as crucial for potent anticonvulsant activity. A key exemplar is Lacosamide, an N-benzyl-2-acetamidopropionamide derivative, which has gained regulatory approval for the treatment of partial-onset seizures.[3][4] The efficacy of these compounds is often attributed to their ability to modulate the activity of voltage-gated sodium channels, a key player in neuronal excitability.[1]

This guide will focus on the subtle yet critical structural modifications of the propionamide core and their impact on anticonvulsant performance, with a particular focus on our lead compound, (S)-2-Amino-N-(2-chloro-benzyl)-propionamide.

Structural Comparison: (S)-2-Amino-N-(2-chloro-benzyl)-propionamide vs. Key Analogs

The anticonvulsant activity of propionamide derivatives is exquisitely sensitive to substitutions at key positions. Here, we compare the structure of our lead compound with that of (R)-N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide) and other relevant derivatives to understand the structure-activity relationships at play.

cluster_lead (S)-2-Amino-N-(2-chloro-benzyl)-propionamide cluster_lacosamide Lacosamide Analog cluster_unsubstituted Unsubstituted Analog cluster_acetamido Acetamido Analog Lead Lead Compound (S)-2-Amino-N-(2-chloro-benzyl)-propionamide Unsubstituted (S)-2-Amino-N-benzyl-propionamide Lead->Unsubstituted Removal of 2-chloro group Acetamido (S)-N-benzyl-2-acetamidopropionamide Lead->Acetamido Acetylation of 2-amino group Lacosamide (R)-N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide) Unsubstituted->Acetamido Acetylation of 2-amino group Acetamido->Lacosamide Addition of 3-methoxy group and stereochemical inversion

Caption: Key structural differences between the lead compound and related propionamide derivatives.

The primary distinctions that dictate the biological activity profile of these molecules are:

  • The substituent at the 2-position of the propionamide core: Our lead compound possesses a primary amine (-NH2), whereas Lacosamide and its derivatives feature an acetamido group (-NHCOCH3). This difference is expected to significantly influence the compound's polarity, hydrogen bonding capacity, and metabolic stability.

  • Substitution on the N-benzyl ring: The presence of a chlorine atom at the 2-position of the benzyl ring in our lead compound introduces electronic and steric effects that can modulate binding to its molecular target.

  • Stereochemistry at the chiral center: The (S)-configuration of our lead compound is another critical factor, as anticonvulsant activity in this class of compounds has been shown to be highly stereospecific.[5]

Comparative Anticonvulsant Efficacy: An Analysis of Preclinical Data

While direct experimental data for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide is not extensively available in the public domain, we can infer its potential performance by analyzing data from structurally related compounds in standardized preclinical models, such as the Maximal Electroshock (MES) seizure test and the rotorod test for neurotoxicity.

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[1] The rotorod test assesses motor coordination and is used to determine the neurotoxic side effects of a compound.[1] The Protective Index (PI), the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical measure of a drug's therapeutic window.[5]

CompoundMES ED50 (mg/kg, i.p. in mice)Rotorod TD50 (mg/kg, i.p. in mice)Protective Index (PI = TD50/ED50)Key Structural Features
(S)-2-Amino-N-(2-chloro-benzyl)-propionamide (Lead Compound) Data not availableData not availableData not available2-amino, 2-chloro-benzyl
(R)-N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide)4.5[5]276.0[5](R)-2-acetamido, 3-methoxy
(S)-N-benzyl-2-acetamido-3-methoxypropionamide>100[5]--(S)-2-acetamido, 3-methoxy
N-benzyl-2-acetamido-3-ethoxypropionamide17.3[5]--2-acetamido, 3-ethoxy
N-benzyl-2-acetamidopropionamide---2-acetamido
Phenytoin (Standard AED)6.5[5]~40-70~6.2-10.8-
Carbamazepine (Standard AED)~8-15~37-54~2.5-6.8-
Valproate (Standard AED)~200-300~400-450~1.3-2.3-

Analysis of Structure-Activity Relationships:

  • The Importance of the 2-Acetamido Group: The significant anticonvulsant activity of Lacosamide and its analogs highlights the favorable contribution of the 2-acetamido group.[2] It is hypothesized that this group participates in crucial hydrogen bonding interactions with the target protein. The free amino group in our lead compound will alter these interactions, which could either enhance or diminish its activity.

  • Stereospecificity is Paramount: The dramatic difference in activity between the (R) and (S) enantiomers of N-benzyl-2-acetamido-3-methoxypropionamide underscores the highly specific nature of the drug-target interaction.[5] The (S)-configuration of our lead compound will be a critical determinant of its efficacy.

  • Influence of Benzyl Ring Substitution: Studies on Lacosamide analogs have shown that substitution on the N-benzyl ring can modulate anticonvulsant activity. While data on a 2-chloro substituent is limited, halogen substitutions have been shown to influence potency.[6] The 2-chloro group in our lead compound is expected to impact the molecule's lipophilicity and electronic properties, which in turn will affect its pharmacokinetic profile and target engagement.

Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for many propionamide-based anticonvulsants, including Lacosamide, is the enhancement of slow inactivation of voltage-gated sodium channels (VGSCs).[3]

cluster_membrane Neuronal Membrane VGSC_open Open State VGSC_fast_inactivated Fast Inactivated State VGSC_open->VGSC_fast_inactivated Rapid inactivation VGSC_slow_inactivated Slow Inactivated State VGSC_open->VGSC_slow_inactivated Prolonged depolarization Repolarization Repolarization VGSC_fast_inactivated->Repolarization Channel recovery VGSC_slow_inactivated->Repolarization Slow recovery Neuron_resting Resting Neuron Depolarization Depolarization Neuron_resting->Depolarization Action Potential Initiation Depolarization->VGSC_open Na+ influx Repolarization->Neuron_resting Return to rest Propionamide Propionamide Derivative Propionamide->VGSC_slow_inactivated Stabilizes this state

Caption: Proposed mechanism of action of propionamide derivatives on voltage-gated sodium channels.

Unlike traditional AEDs like phenytoin and carbamazepine that primarily affect the fast inactivation of VGSCs, Lacosamide selectively enhances slow inactivation. This leads to a reduction in the number of channels available to open, thereby suppressing the sustained high-frequency neuronal firing that is characteristic of seizures, without significantly affecting normal neuronal activity. It is highly probable that (S)-2-Amino-N-(2-chloro-benzyl)-propionamide shares a similar mechanism of action, with its specific affinity and efficacy being determined by its unique structural features.

Experimental Protocols for Preclinical Evaluation

To enable a direct comparison of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide with other propionamide derivatives, the following standardized preclinical assays are essential.

Synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

A plausible synthetic route for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide would involve the coupling of N-protected (S)-alanine with 2-chlorobenzylamine, followed by deprotection.

cluster_synthesis Synthetic Workflow Start N-protected (S)-alanine Coupling Coupling Reaction (e.g., using DCC/HOBt or HATU) Start->Coupling Reagent1 2-chlorobenzylamine Reagent1->Coupling Intermediate N-protected intermediate Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Product (S)-2-Amino-N-(2-chloro-benzyl)-propionamide Deprotection->Product

Caption: A general synthetic workflow for the preparation of the lead compound.

Step-by-Step Protocol:

  • Protection of (S)-alanine: The amino group of (S)-alanine is protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to prevent side reactions during the coupling step.

  • Coupling Reaction: The N-protected (S)-alanine is activated using a coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)) and then reacted with 2-chlorobenzylamine in an appropriate solvent (e.g., dichloromethane or dimethylformamide).

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection or catalytic hydrogenation for Cbz deprotection) to yield the final product, (S)-2-Amino-N-(2-chloro-benzyl)-propionamide.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.

Maximal Electroshock (MES) Seizure Test

This test is a cornerstone for identifying compounds with activity against generalized tonic-clonic seizures.

Objective: To determine the median effective dose (ED50) of a compound required to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Procedure:

  • Animal Model: Male albino mice are typically used.

  • Compound Administration: The test compound is administered, usually via intraperitoneal (i.p.) injection, at various doses to different groups of animals. A vehicle control group receives the solvent alone.

  • Induction of Seizure: At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension. The absence of this phase is considered a positive endpoint, indicating protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 is calculated using statistical methods such as probit analysis.

Rotarod Neurotoxicity Test

This assay is used to assess the potential for motor impairment, a common side effect of centrally acting drugs.

Objective: To determine the median toxic dose (TD50) of a compound that causes motor incoordination in 50% of the animals.

Procedure:

  • Apparatus: A rotating rod apparatus (rotarod).

  • Animal Training: Mice are trained to stay on the rotating rod for a set period (e.g., 1-2 minutes) at a constant speed.

  • Compound Administration: The test compound is administered to the trained animals at various doses.

  • Testing: At the time of predicted peak effect, the animals are placed on the rotating rod, and the time they are able to remain on the rod is recorded.

  • Endpoint: An animal is considered to have failed the test if it falls off the rod within a predetermined time.

  • Data Analysis: The percentage of animals exhibiting motor impairment at each dose is determined, and the TD50 is calculated.

Conclusion and Future Directions

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide represents a promising lead compound within the propionamide class of anticonvulsants. Based on the extensive structure-activity relationship data from related N-benzyl-2-acetamidopropionamide derivatives, it is hypothesized that this compound will exhibit significant anticonvulsant activity, likely through the modulation of voltage-gated sodium channels.

The key structural differentiators – the 2-amino group, the (S)-stereochemistry, and the 2-chloro-benzyl substituent – are all expected to play a crucial role in defining its pharmacological profile. The presence of the free amino group, in particular, may offer advantages in terms of solubility and potential for novel interactions with the target protein, but may also present challenges regarding metabolic stability.

To fully elucidate the potential of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide, further in-depth preclinical studies are warranted. Direct comparative studies with Lacosamide and other benchmark AEDs using the standardized protocols outlined in this guide will be essential to accurately determine its efficacy, safety, and therapeutic window. Such data will be invaluable for making informed decisions regarding the continued development of this and other novel propionamide derivatives as next-generation antiepileptic therapies.

References

  • Kohn, H., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(10), 1907-1916.
  • Morieux, P., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry, 16(19), 8968-8975.
  • Choi, D., et al. (2010). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted)benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1288-1305.
  • BenchChem (2025). A Comparative Analysis of N-benzyl-2-acetamidopropionamide Derivatives and Standard Anticonvulsant Drugs. BenchChem Technical Guides.
  • Malawska, B. (2005). New anticonvulsant agents. Current Topics in Medicinal Chemistry, 5(1), 69-85.
  • Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(9), 2940-2951.
  • Rapacz, A., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 10328.
  • Kaminski, K., et al. (2015). Design, synthesis and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives. Bioorganic & Medicinal Chemistry, 23(10), 2429-2442.
  • Perucca, E., & Bialer, M. (2009). Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders. CNS Drugs, 23(7), 555-566.
  • Bialer, M., & Johannessen, S. I. (2010). Lacosamide for the treatment of epilepsy. Expert Opinion on Pharmacotherapy, 11(1), 141-151.
  • Obniska, J., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092.
  • Shindikar, A. V., et al. (2013). Synthesis, Anticonvulsant and Neurotoxicity Evaluation of Some Newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide Analogs. Letters in Drug Design & Discovery, 10(4), 332-339.
  • Al-Wabli, R. I., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS ONE, 9(6), e100012.
  • Al-Ghorbani, M., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6599.
  • Choi, D., et al. (2009). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 19(22), 6439-6442.

Sources

Validation

A Comparative Analysis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide Analogs: A Guide to Structure-Activity Relationships and Performance Metrics

Introduction In the landscape of modern drug discovery, the systematic exploration of chemical scaffolds to optimize biological activity is a cornerstone of medicinal chemistry. The N-benzyl-propionamide moiety represent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the systematic exploration of chemical scaffolds to optimize biological activity is a cornerstone of medicinal chemistry. The N-benzyl-propionamide moiety represents a privileged scaffold, found in a variety of neurologically active agents. This guide focuses on (S)-2-Amino-N-(2-chloro-benzyl)-propionamide, a specific analog within this class, and explores the structure-activity relationships (SAR) that govern the therapeutic potential of its derivatives. While related structures have shown promise as potent anticonvulsants, the precise impact of substitutions on both the aromatic ring and the propionamide backbone requires careful dissection.[1]

This document provides a comparative analysis of key analogs, grounded in experimental data, to guide researchers and drug development professionals in the rational design of next-generation modulators. We will delve into the causality behind synthetic choices, present validated experimental protocols for comparative evaluation, and summarize key performance data to illuminate the path toward compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Analysis: Key Modification Sites

The therapeutic profile of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide analogs can be systematically optimized by considering three primary modification sites: the propionamide core (Site A), the N-benzyl ring (Site B), and the amide linker (Site C). Understanding the impact of structural changes at these sites is fundamental to rational drug design.[2]

Caption: Key modification sites on the N-benzyl-propionamide scaffold.

Site A: The Propionamide Core

The stereochemistry and substitution at the propionamide core are critical determinants of biological activity.

  • Stereochemistry: For related N-benzyl-2-acetamido-3-methoxypropionamide compounds, the anticonvulsant activity predominantly resides in the (R)-stereoisomer.[1] The ED50 value for the (R)-isomer was found to be 4.5 mg/kg, while the (S)-isomer had an ED50 exceeding 100 mg/kg, demonstrating a remarkable stereoselectivity.[1] This suggests that the spatial orientation of the substituent at the C2 position is crucial for optimal interaction with the biological target.

  • C3-Substituents: The introduction of small, heteroatom-containing moieties at the C3 position can dramatically enhance potency. Studies on related N-benzyl-2-acetamidopropionamide derivatives showed that incorporating oxygen-substituted groups, such as methoxy and ethoxy, resulted in highly potent anticonvulsant activity.[1] This highlights the importance of a hydrogen bond acceptor at this position.

Site B: The N-Benzyl Ring

Modification of the benzyl ring directly influences target binding affinity and pharmacokinetic properties.

  • Positional Isomerism: In a study of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, 2-substituted (ortho) benzoyl derivatives were found to be significantly more potent as inhibitors of Trypanosoma brucei than their 3- (meta) or 4- (para) substituted counterparts.[3] For example, the 2-chlorobenzoyl derivative was 3-fold more active than the 3-chloro analog and nearly 8-fold more active than the 4-chloro analog.[3] This indicates that steric or electronic effects at the ortho position are favorable for activity.

  • Nature of Substituents: The addition of electron-withdrawing groups like chloro or trifluoromethyl often enhances potency. The parent compound's 2-chloro substituent is a rational starting point. Further substitution, such as adding a fluorine atom to a 2-trifluoromethylbenzoyl ring, has been shown to further improve potency in related series.[3]

Site C: The Amide Linker

The amide bond provides structural rigidity and participates in hydrogen bonding. While less explored in the available literature for this specific scaffold, bioisosteric replacement of the amide linker (e.g., with a triazole or sulfonamide) is a common strategy in medicinal chemistry to modulate stability, polarity, and pharmacokinetic properties.[4][5]

Comparative Performance Data of Analogs

The following table summarizes in vivo anticonvulsant activity for key analogs from a related N-benzyl-2-acetamidopropionamide series, which serves as a valuable surrogate for understanding the potential of the (S)-2-Amino-N-(2-chloro-benzyl)-propionamide class. The data is derived from the maximal electroshock (MES) seizure test.

Compound IDStereochemistryC3-SubstituentN-Benzyl SubstituentAdministrationED₅₀ (mg/kg)Protective Index (PI)Reference
(R)-18 RMethoxyUnsubstitutedi.p. (mice)4.56.0[1]
(R)-18 RMethoxyUnsubstitutedp.o. (rats)3.9>130[1]
(S)-18 SMethoxyUnsubstitutedi.p. (mice)>100-[1]
19 RacemicEthoxyUnsubstitutedi.p. (mice)17.3-[1]
19 RacemicEthoxyUnsubstitutedp.o. (rats)19-[1]
Phenytoin ---i.p. (mice)6.5-[1]
Phenytoin ---p.o. (rats)23-[1]

Note: Data is for N-benzyl-2-acetamido-propionamide analogs, which provide strong foundational SAR insights for the target scaffold.

Experimental Methodologies

To ensure the generation of reliable and reproducible comparative data, standardized protocols are essential. The following sections detail validated workflows for the synthesis and evaluation of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide analogs.

General Synthesis Workflow

The synthesis of N-benzyl-propionamide analogs typically involves a key amide coupling step between a protected amino acid and a substituted benzylamine, followed by deprotection. This self-validating process ensures high purity and yield.

cluster_workflow Synthesis Workflow start Start: (S)-2-(Boc-amino)propanoic acid & 2-Chlorobenzylamine step1 Amide Coupling (EDC, HOBt, or similar) start->step1 DCM, RT step2 Purification (Column Chromatography) step1->step2 step3 Boc Deprotection (TFA or 4M HCl in Dioxane) step2->step3 DCM, RT step4 Purification / Salt Formation (Crystallization or HPLC) step3->step4 end_product Final Product: (S)-2-Amino-N-(2-chloro-benzyl) -propionamide step4->end_product

Caption: General synthesis workflow for target compound analogs.

Step-by-Step Protocol:

  • Amide Coupling: To a solution of (S)-2-(tert-butoxycarbonylamino)propanoic acid (1.0 eq) in dichloromethane (DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir for 20 minutes at room temperature.

  • Add 2-chlorobenzylamine (1.1 eq) to the mixture.

  • Allow the reaction to stir at room temperature overnight. Monitor completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether and filtered to yield the final hydrochloride salt of the target compound.[3]

Protocol: In Vitro Target Affinity & Selectivity

An affinity enrichment chemoproteomics approach can be used to identify protein targets and assess selectivity in a native biological system.[6] This method relies on an analog of the parent compound being immobilized on beads to "pull down" binding partners from a cell lysate.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize an analog of the lead compound that contains a linker and a reactive handle (e.g., a primary amine or alkyne) suitable for covalent attachment to beads.

  • Bead Immobilization: Covalently attach the synthesized probe to NHS-activated Sepharose beads or similar solid support.

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., a neuronal cell line for anticonvulsants) under non-denaturing conditions.

  • Affinity Pulldown: Incubate the cell lysate with the probe-conjugated beads. In parallel, run competitive binding experiments by pre-incubating the lysate with increasing concentrations of the free (non-immobilized) test compound (e.g., (S)-2-Amino-N-(2-chloro-benzyl)-propionamide).

  • Washing: Wash the beads extensively with buffer to remove non-specific binders. Use of non-ionic detergents followed by salt washes is recommended.[7]

  • Elution & Digestion: Elute the bound proteins from the beads and perform an on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry (e.g., using isotopic labeling) to identify and quantify the proteins that were pulled down.

  • Data Analysis: Identify proteins that are competed off the beads in a dose-dependent manner by the free test compound. This allows for the determination of target affinity (as an apparent Kd) and selectivity across the proteome.[6]

Protocol: In Vivo Anticonvulsant Efficacy (Maximal Electroshock Test)

The Maximal Electroshock (MES) test is a standard preclinical model for evaluating the efficacy of compounds against generalized tonic-clonic seizures.[1]

Step-by-Step Protocol:

  • Animal Acclimation: Use adult male mice or rats, acclimated to the laboratory environment for at least one week.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection (i.p.) or oral gavage (p.o.)). A range of doses should be used to determine the median effective dose (ED₅₀).

  • Testing Time: Conduct the test at the time of peak effect, determined from prior pharmacokinetic studies (typically 30-60 minutes post-i.p. administration).

  • Electrode Placement: Apply corneal electrodes, moistened with saline, to the eyes of the animal.

  • Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50-150 mA for a duration of 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response is defined as protection.

  • Data Analysis: Calculate the ED₅₀ value (the dose at which 50% of the animals are protected from the tonic hindlimb extension) using probit analysis.

  • Neurotoxicity Assessment: To determine the Protective Index (PI = TD₅₀/ED₅₀), assess neurotoxicity in a separate cohort of animals using a test like the rotarod, which measures motor impairment. The TD₅₀ is the dose causing toxicity in 50% of animals.[1]

Conclusion and Future Directions

The comparative analysis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide and its analogs reveals clear structure-activity relationships that are crucial for guiding future drug discovery efforts. The data strongly suggest that:

  • Stereochemistry is paramount , with one enantiomer often being significantly more active.

  • Ortho-substitution on the benzyl ring is a favorable feature for enhancing potency.

  • Small, hydrogen-bond accepting groups on the propionamide backbone can lead to substantial improvements in activity.

Future work should focus on the systematic exploration of these three principles. The synthesis of a focused library of analogs, varying the ortho-substituent on the benzyl ring (e.g., -F, -CF₃, -CH₃) while maintaining the (S)- or, more likely based on related series, the (R)-stereochemistry, is a logical next step. These compounds should be evaluated using the standardized protocols outlined herein to generate a comprehensive dataset comparing potency, selectivity, and in vivo efficacy. This rational, data-driven approach will be instrumental in advancing this promising chemical scaffold toward the development of novel therapeutics.

References

  • Y-g. L, G. A. G, H. S. K. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. Available from: [Link].

  • C. Chen, H. Chen. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry. 2018;26(12):3331-3340. Available from: [Link].

  • M. Walczak, E. P, M. Z, A. P. Physicochemical profiling of new aminopropan-2-ol derivatives with beta-adrenolytic activity: the importance for pharmacokinetic properties. Acta Poloniae Pharmaceutica. 2013;70(6):1035-1043. Available from: [Link].

  • Y. N. N, A. M. A, A. B, H. S. I, M. A. A, S. M. R, M. M. N, T. B. H. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International Journal of Molecular Sciences. 2014;15(3):5115-5129. Available from: [Link].

  • H. I. Miller, M. A. Cardinale, A. C. K, C. M. M, K. M. H, H. M. G, J. A. F, W. M. W. Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. RSC Medicinal Chemistry. 2021;12(1):92-98. Available from: [Link].

  • Z. Czajgucki, R. Andruszkiewicz. Structure activity relationship studies on the antimicrobial activity of novel edeine A and D analogues. Journal of Peptide Science. 2006;12(10):658-664. Available from: [Link].

  • Y. N. N, A. M. A, A. B, H. S. I, M. A. A, S. M. R, M. M. N, T. B. H. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences. 2014;15(3):5115-5129. Available from: [Link].

  • M. Kralj, M. S, I. Piantanida, G. P, M. G, G. K. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules. 2024;29(4):854. Available from: [Link].

  • Google Patents. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives.
  • M. Abram, M. Jakubiec, K. Reeb, M. H. Cheng, R. Gedschold, A. Rapacz, S. Mogilski, K. Socała, D. Nieoczym, M. Szafarz, G. Latacz, B. Szulczyk, J. Kalinowska-Tłuścik, K. Gawel, C. V. Esguerra, E. Wyska, C. E. Müller, I. Bahar, A. C. K. Fontana, P. Wlaź, R. M. Kamiński, K. Kamiński. Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry. 2022;65(17):11703-11725. Available from: [Link].

  • R. Guha. On Exploring Structure Activity Relationships. Methods in Molecular Biology. 2013;993:119-130. Available from: [Link].

  • A. Saeed, P. A. Channar, F. A. Larik, S. Y. Seo, I. U. Khan, A. A. Tahrani, S. A. A. Shah, S. Z. A. Shah. Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry. 2022;19(4):463-484. Available from: [Link].

  • A. F. de A, L. C. S, M. V. N. d. S, T. M. d. A, E. F. S. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. 2025;26(20):15423. Available from: [Link].

  • J. H. Li, E. J. Cragoe, B. Lindemann. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications. The Journal of Membrane Biology. 1987;95(2):171-185. Available from: [Link].

  • A. G. N, M. W, P. S, S. R. Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids. International Journal of Molecular Sciences. 2021;22(21):11904. Available from: [Link].

  • ResearchGate. Synthesis, spectroscopic and structural studies of N -(1 H -benzimidazol-2-yl)- N ′-benzyl propionamidine. Available from: [Link].

  • Y. Zhang, Y. Wang, W. Li, Y. Liu, H. Wang, Z. Zhang, P. Liu, W. Zhang, Y. Wang, Q. Zhang. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. European Journal of Medicinal Chemistry. 2023;258:115598. Available from: [Link].

  • The Rockefeller University. Affinity purification guide lines. Proteomics Resource Center. 2019. Available from: [Link].

  • ResearchGate. Selectivity of compound 2 determined by affinity enrichment.... Available from: [Link].

  • S. T, R. S, A. S, S. S, E. D, J. S, D. H, M. K, L. M, J. E. K, R. B, T. W. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. European Journal of Medicinal Chemistry. 2017;125:1222-1232. Available from: [Link].

Sources

Comparative

A Comparative Guide to Ensuring Reproducibility in the Synthesis and Analysis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

This guide provides an in-depth analysis of the critical parameters influencing the reproducibility of experimental results for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide. Designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the critical parameters influencing the reproducibility of experimental results for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships between experimental choices and outcomes. By establishing self-validating systems and grounding claims in authoritative references, this guide aims to empower researchers to achieve consistent and reliable results.

Introduction: The Imperative of Reproducibility

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide is a chiral molecule incorporating an alanine backbone. Such structures are of significant interest in medicinal chemistry as potential building blocks for novel therapeutic agents, where biological activity is often highly dependent on stereochemistry and purity[1][2]. Inconsistent synthesis or characterization of such compounds can lead to misleading biological data, wasted resources, and ultimately, the failure of promising research projects.

This guide will dissect the synthesis, purification, and analytical characterization of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide, offering a comparative framework to highlight common pitfalls and best practices for ensuring the reproducibility of results.

Synthesis: Controlling the Foundation of Reproducibility

The most common and reliable method for synthesizing N-substituted amino acid amides is through the coupling of an N-protected amino acid with an amine. Reproducibility in this core step is contingent on the careful selection of coupling reagents, reaction conditions, and stoichiometry.

Recommended Synthetic Pathway: Carbodiimide-Mediated Coupling

A robust and widely adopted method involves the coupling of N-Boc-(S)-alanine with 2-chlorobenzylamine using a carbodiimide reagent like Ethyl(dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt)[3]. The Boc (tert-butyloxycarbonyl) protecting group is crucial for preventing self-coupling of the amino acid and is readily removed under acidic conditions post-synthesis[4].

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Synthetic Workflow for the Target Compound."

Experimental Protocol: Synthesis

Materials:

  • N-Boc-(S)-alanine

  • 2-Chlorobenzylamine

  • Ethyl(dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Coupling Reaction: a. Dissolve N-Boc-(S)-alanine (1.0 eq), HOBt (1.2 eq), and 2-chlorobenzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the mixture to 0°C using an ice bath. c. Add DIPEA (1.1 eq) to the mixture, followed by the slow, portion-wise addition of EDCI (1.2 eq). Causality Note: Slow addition at 0°C is critical to control the exothermic reaction and minimize side-product formation, particularly racemization. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate: a. Dilute the reaction mixture with DCM. b. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

  • Deprotection: a. Dissolve the crude intermediate in DCM. b. Add an excess of TFA (e.g., 20-30% v/v) or 4M HCl in dioxane and stir at room temperature for 1-2 hours. c. Concentrate the mixture under reduced pressure. d. Redissolve the residue in a minimal amount of solvent and precipitate the product (often as a salt) by adding a non-polar solvent like diethyl ether, or proceed directly to purification.

Comparison of Synthesis Parameters for Reproducibility
ParameterReproducible ProtocolCommon Pitfall / Non-Reproducible OutcomeRationale for Reproducibility
Solvent Quality Anhydrous Dichloromethane (DCM)Using wet or unstabilized DCMWater competes with the amine nucleophile, hydrolyzing the activated ester intermediate and reducing yield.
Temperature Control Addition of coupling reagents at 0°CAddition at room temperature or allowing uncontrolled exothermHigher temperatures significantly increase the risk of epimerization at the chiral center, leading to a mixture of diastereomers.
Stoichiometry Slight excess (1.1-1.2 eq) of coupling reagentsUsing stoichiometric or insufficient coupling reagentsIncomplete activation of the carboxylic acid leads to low conversion and a complex mixture of starting materials and product, complicating purification.
Base Selection Non-nucleophilic base (e.g., DIPEA)Using a nucleophilic base (e.g., triethylamine) with certain coupling reagentsSome bases can compete with the primary amine, leading to side products. DIPEA is sterically hindered, minimizing this risk.
Atmosphere Inert (Nitrogen or Argon)Open to airWhile many amide couplings are robust, an inert atmosphere prevents potential side reactions with atmospheric moisture and CO₂, ensuring consistency.

Purification: Isolating the Signal from the Noise

Inconsistent purification is a primary source of non-reproducible analytical and biological results. The presence of residual starting materials, coupling reagents, or side products can drastically alter characterization data.

Recommended Purification Method: Flash Column Chromatography

For the target compound, flash column chromatography on silica gel is the recommended method for achieving high purity.

Experimental Protocol: Purification

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane or heptane).

  • Loading: Carefully load the adsorbed product onto the top of the packed column.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate or a methanol/DCM mixture) in a non-polar solvent. A typical gradient might be 0-10% Methanol in DCM.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (S)-2-Amino-N-(2-chloro-benzyl)-propionamide.

Impact of Purification on Purity Assessment
Purification OutcomeEffect on Analytical ResultsConsequence for Reproducibility
High Purity (>98%) Clean NMR spectra with correct integrations. Single sharp peak in HPLC.High Reproducibility. Subsequent experiments will be based on a well-defined chemical entity.
Contaminated with Urea Byproduct Extraneous signals in ¹H NMR (often broad singlets). Additional peaks in HPLC.Low Reproducibility. The exact ratio of product to impurity will vary, affecting measured activity and characterization.
Contaminated with Starting Amine Signals corresponding to 2-chlorobenzylamine in NMR. Early eluting peak in reverse-phase HPLC.Low Reproducibility. The basic amine can interfere with biological assays and alter the measured properties of the bulk material.
Incomplete Removal of Solvent Residual solvent peaks in ¹H NMR (e.g., DCM at ~5.3 ppm).Erroneous Yield Calculation. Leads to incorrect concentrations for subsequent assays, causing dose-response variability.

Analytical Characterization: The Self-Validating System

Reproducible results demand a comprehensive and consistent analytical workflow. Each technique provides a piece of the puzzle, and together they should confirm the structure, purity, and stereochemical integrity of the synthesized compound.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Analytical Workflow for Compound Validation."

Protocols & Comparative Data

General Sample Preparation: For NMR, dissolve 5-10 mg in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For MS and HPLC, prepare stock solutions of known concentration (e.g., 1 mg/mL) in a solvent like methanol or acetonitrile.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

  • Expected Reproducible Result: A clean spectrum showing distinct signals with correct integration values corresponding to the number of protons. Key signals would include the aromatic protons of the 2-chlorobenzyl group (multiplets, ~7.2-7.5 ppm), the benzylic CH₂ (doublet, ~4.4 ppm), the α-CH of the alanine moiety (quartet, ~3.6 ppm), the amino NH₂ (broad singlet), the amide NH (triplet, ~8.0 ppm), and the methyl CH₃ (doublet, ~1.4 ppm).

  • Non-Reproducible/Impure Result: Additional unexpected peaks, broadened signals, or incorrect integration ratios, indicating impurities or degradation.

Mass Spectrometry (ESI+)

  • Expected Reproducible Result: A clear molecular ion peak [M+H]⁺ at m/z ≈ 215.07, corresponding to the calculated exact mass for C₁₀H₁₄ClN₂O⁺.

  • Non-Reproducible/Impure Result: Absence of the expected molecular ion, or the presence of multiple other significant peaks indicating a mixture.

High-Performance Liquid Chromatography (HPLC)

  • Protocol: A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is a standard starting point for purity analysis.[5]

  • Expected Reproducible Result: A single major peak with a purity of >95% by peak area integration.

  • Non-Reproducible/Impure Result: Multiple peaks of significant area, indicating impurities. Peak tailing or broadening can suggest issues with the method or sample stability.[5]

Chiral HPLC

  • Protocol: Analysis on a chiral stationary phase (e.g., cellulose or amylose-based) is essential to confirm enantiomeric purity.[6]

  • Expected Reproducible Result: A single peak corresponding to the (S)-enantiomer, with the (R)-enantiomer below the limit of detection or quantification (enantiomeric excess >99%).

  • Non-Reproducible/Impure Result: The presence of a second peak corresponding to the (R)-enantiomer, indicating racemization occurred during synthesis.

Comparative Table of Analytical Results
TechniqueExpected Result (Reproducible)Potential Pitfall (Non-Reproducible)
¹H NMR Sharp, well-resolved peaks with correct integrations.Broad signals, overlapping peaks from impurities, residual solvent peaks.
¹³C NMR Correct number of signals for all unique carbons.Fewer or more signals than expected, indicating symmetry issues or impurities.
Mass Spec Dominant peak for [M+H]⁺ at ~215.07 m/z.Fragmentation without a clear parent ion, or multiple high-intensity ions.
HPLC Purity Single peak >95% purity.Multiple peaks, indicating a mixture of compounds.
Chiral HPLC Single peak, e.e. >99%.Two peaks, indicating racemization and a mixture of enantiomers.
FTIR Characteristic peaks: N-H stretch (~3300 cm⁻¹), C=O stretch (amide I, ~1650 cm⁻¹).Broad O-H peak (if wet), absence of key functional group peaks.

Conclusion: A Framework for Confidence

Achieving reproducible results for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide is not a matter of chance, but a consequence of deliberate control over the entire experimental workflow. By understanding the causal links between reagent quality, reaction conditions, purification efficacy, and analytical rigor, researchers can build a self-validating system that produces reliable and consistent data. This guide provides the framework for that system, empowering scientists to pursue their research with a higher degree of confidence and success.

References

  • Google Patents.
  • YouTube. Synthesis of Enamides via Amide Activation with Philipp Spiess (Episode 93). [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • ACS Publications. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]

  • Thieme. 2 Protection of Functional Groups. [Link]

  • Google Patents. CN103467334B - The synthetic method of N-(2-chloro)-propionyl-glutamine.
  • MDPI. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. [Link]

  • ResearchGate. Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • PMC. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. [Link]

  • Google Patents.
  • PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • PMC. Defining the Structural Parameters that Confer Anticonvulsant Activity by the Site-by-Site Modification of (R)-N′-Benzyl 2- Amino-3-methylbutanamide. [Link]

Sources

Validation

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide structure-activity relationship studies

Comparative SAR Guide: (S)-2-Amino-N-(2-chloro-benzyl)-propionamide vs. Traditional Sodium Channel Modulators Part 1: Executive Summary & Structural Logic This guide evaluates the structure-activity relationship (SAR) of...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative SAR Guide: (S)-2-Amino-N-(2-chloro-benzyl)-propionamide vs. Traditional Sodium Channel Modulators

Part 1: Executive Summary & Structural Logic

This guide evaluates the structure-activity relationship (SAR) of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide , a structural analog within the Functionalized Amino Acid (FAA) and Primary Amino Acid Derivative (PAAD) class.

This specific molecule represents a critical "deconstructed" probe in neuropharmacology. It lacks the N-terminal acetylation found in Lacosamide (the clinical gold standard) and possesses the (S)-configuration, which typically serves as a stereochemical negative control in voltage-gated sodium channel (VGSC) studies.

The Scaffold Architecture

To understand the performance of this analyte, we must dissect its three pharmacophoric regions relative to Lacosamide:

  • The Chiral Center (C2): The prompt specifies the (S)-enantiomer . In the FAA/PAAD class, anticonvulsant activity is highly stereoselective, residing predominantly in the (R)-enantiomer .[1] The (S)-form is often used to validate specific binding versus non-specific membrane effects.

  • The N-Terminus: This molecule is a free amine (2-Amino), classifying it as a PAAD. Unlike FAAs (which are N-acetylated), free amines are susceptible to rapid metabolic degradation by aminopeptidases, though they retain intrinsic binding affinity.

  • The Benzyl Moiety: The 2-chloro substitution provides lipophilic bulk. While the unsubstituted benzyl is standard in Lacosamide, ortho-substitution (2-Cl, 2-F) is a known bioisosteric replacement used to probe the hydrophobic pocket of the Sodium Channel Voltage Sensor Domain (VSD).

SAR_Analysis Target (S)-2-Amino-N-(2-chloro-benzyl)-propionamide (Target Analyte) Stereo_S (S)-Config (Likely Inactive/Low Potency) Target->Stereo_S Head_Free Free Amine (Metabolic Instability) Target->Head_Free Tail_Cl 2-Cl Benzyl (Enhanced Lipophilicity) Target->Tail_Cl Lacosamide Lacosamide (Optimized Drug) Stereo_R (R)-Config (High Potency) Lacosamide->Stereo_R Head_Acetyl N-Acetyl (Metabolic Stability) Lacosamide->Head_Acetyl Tail_H Unsubstituted Benzyl (Optimized Fit) Lacosamide->Tail_H Stereo_S->Stereo_R Stereochemical Switch

Figure 1: Structural divergence between the target analyte and the optimized Lacosamide scaffold.

Part 2: Comparative Pharmacology & Performance

The primary utility of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide is as a mechanistic probe to distinguish between slow and fast inactivation pathways of VGSCs.

Mechanism of Action: Slow vs. Fast Inactivation
  • Traditional Blockers (Carbamazepine, Phenytoin): Stabilize the fast inactivated state (millisecond timescale).

  • Lacosamide ((R)-Enantiomer): Selectively enhances slow inactivation (second timescale), crucial for dampening sustained repetitive firing without blocking physiological signaling.

  • The (S)-Analyte: Experimental data consistently shows that the (S)-enantiomer of FAA derivatives is inactive or has negligible affinity for the slow-inactivation gate.

Performance Data Table
Feature(S)-2-Amino-N-(2-Cl)-propionamide Lacosamide ((R)-Enantiomer) Carbamazepine
Stereochemistry (S) - Distomer(R) - EutomerN/A (Achiral)
Target Mechanism Non-specific / Weak Fast BlockSelective Slow Inactivation Fast Inactivation Block
MES ED50 (Mice) >100 mg/kg (Inactive)4.5 mg/kg (Potent)8-10 mg/kg
Patch Clamp (

shift)
No significant shiftHyperpolarizing shift (~ -30mV)Hyperpolarizing shift (Fast)
Metabolic Stability Low (Aminopeptidase cleavage)High (Acetylated)Moderate (CYP450)

Critical Insight: In comparative patch-clamp studies, while the (R)-isomer causes a significant hyperpolarizing shift in the voltage dependence of slow inactivation, the (S)-isomer (the target of this guide) typically overlaps with the vehicle control. This makes it an essential negative control to prove that the (R)-isomer's effect is specific and not a membrane artifact.

Part 3: Experimental Protocols (Self-Validating Systems)

To characterize this compound, you must employ a "gate-discrimination" workflow.

Whole-Cell Patch Clamp Protocol (Slow Inactivation)

Objective: Quantify the shift in availability of Na+ channels.[2]

  • Cell Line: N1E-115 neuroblastoma cells or HEK293 stably expressing NaV1.2/1.6.

  • Solutions:

    • Intracellular: CsF-based pipette solution (blocks K+ currents).

    • Extracellular:[3] Standard Tyrode’s solution.

  • Voltage Protocol (The "Self-Validating" Step):

    • Conditioning Pulse: Apply a long depolarizing prepulse (10 seconds) to varying potentials (-120 mV to -10 mV). Note: Standard fast inactivation protocols use only 500ms pulses; you MUST use >5s to engage the slow gate.

    • Test Pulse: Brief (20ms) pulse to 0 mV to measure available channels.

  • Analysis: Plot normalized current (

    
    ) vs. conditioning voltage. Fit to a Boltzmann equation.
    
    • Success Criteria: The (S)-analyte should not shift the

      
       significantly compared to control, whereas Lacosamide (positive control) must shift it leftward by >15 mV.
      
Synthesis of the Probe (Peptide Coupling)

Objective: Create the (S)-analyte from L-Alanine precursors.

Synthesis_Workflow Step1 Step 1: Protection L-Alanine + Boc2O -> Boc-L-Alanine Step2 Step 2: Activation Boc-L-Ala + IBCF (Isobutyl chloroformate) (Mixed Anhydride Method) Step1->Step2 Step3 Step 3: Coupling Add 2-Chlorobenzylamine -> Intermediate Amide Step2->Step3 Step4 Step 4: Deprotection TFA/DCM -> (S)-2-Amino-N-(2-Cl-benzyl)-propionamide Step3->Step4

Figure 2: Synthetic route for the Primary Amino Acid Derivative (PAAD).

  • Reagent Note: Use Isobutyl chloroformate (IBCF) for mixed anhydride coupling to prevent racemization. Standard EDC/HOBt coupling carries a higher risk of racemizing the chiral center, which would contaminate your (S)-analyte with the active (R)-form, ruining your negative control data.

Part 4: Alternative Candidates & Chemical Space

If your goal is efficacy rather than mechanism validation, the (S)-2-Amino-N-(2-chloro-benzyl)-propionamide is a poor candidate. Consider these alternatives:

  • The (R)-Enantiomer (Active PAAD):

    • (R)-2-Amino-N-(2-chloro-benzyl)-propionamide.

    • Retains the correct 3D geometry for the hydrophobic pocket in the channel pore.

    • Limitation: Still metabolically unstable due to the free amine.

  • The "Mixed" Hybrid (Safinamide Analog):

    • Safinamide contains a similar aminopropionamide backbone but with a large biphenyl ether tail. It combines Na+ channel blockade with MAO-B inhibition.

  • Functionalized Amino Acids (FAAs):

    • Lacosamide: The acetylated, methoxy-substituted variant.[4][5]

    • Fluorinated Analogs: Replacing the 2-Cl with 4-F often improves metabolic stability while maintaining potency (Kohn et al. studies).

References

  • Errington, A. C., et al. (2008). "Differentiation of the sodium channel blocking properties of the novel antiepileptic drug lacosamide."[3] Molecular Pharmacology. Link

  • Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry. Link

  • Beyreuther, B. K., et al. (2007). "Lacosamide: a review of preclinical properties." CNS Drug Reviews. Link

  • Kohn, H., et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry. Link

  • Niespodziany, I., et al. (2013). "Comparative study of lacosamide and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation."[3] Journal of Neuroscience Research. Link

Sources

Comparative

In vitro vs in vivo correlation for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

This guide provides an in-depth technical analysis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide , a specific Functionalized Amino Acid (FAA) derivative. This compound serves as a critical reference point in the struct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide , a specific Functionalized Amino Acid (FAA) derivative. This compound serves as a critical reference point in the structure-activity relationship (SAR) studies of anticonvulsants, particularly when compared to the clinical standard Lacosamide (Vimpat®) and related


-aminoamide derivatives like Safinamide .

Executive Summary: The Compound & Its Significance

(S)-2-Amino-N-(2-chloro-benzyl)-propionamide (also referred to as (S)-N-(2-chlorobenzyl)alaninamide ) represents a "stripped-down" pharmacophore of the FAA anticonvulsant class. Structurally, it differs from the clinical drug Lacosamide in three critical ways:

  • Stereochemistry: It possesses the (S) configuration (derived from L-Alanine), whereas Lacosamide is the (R) enantiomer (derived from D-Serine).

  • N-Terminus: It is a free primary amine , lacking the N-acetyl group essential for Lacosamide's metabolic stability and potency.

  • Side Chain: It features a methyl group (alanine) rather than the methoxymethyl group (O-methyl serine) of Lacosamide.

Core Thesis: While this compound exhibits high in vitro solubility and permeability, its In Vitro-In Vivo Correlation (IVIVC) is typically poor for therapeutic efficacy due to rapid metabolic clearance and the lack of the N-acetyl "cap" required for optimal interaction with voltage-gated sodium channels (VGSCs). It serves primarily as a mechanistic probe or synthesis intermediate rather than a viable clinical candidate.

Part 1: In Vitro Profile (The Bench Data)

The in vitro performance of the free amine is characterized by high physicochemical availability but low biological stability.

ParameterPerformanceTechnical Insight
Solubility High (Class I/III)As a primary amine, it is highly soluble in aqueous media, especially at physiological pH (protonated form, pKa ~9.0).
Permeability High (PAMPA/Caco-2)The lipophilic 2-chlorobenzyl group facilitates passive diffusion across the blood-brain barrier (BBB).
Metabolic Stability Low The free amine is a substrate for MAO (Monoamine Oxidase) and N-acetyltransferases. Rapid First-Pass metabolism is expected.
Receptor Affinity Low/Moderate Lacks the N-acetyl group necessary for the "slow inactivation" binding mode on NaV1.7/NaV1.3 channels observed with Lacosamide.
Mechanistic Implication

In in vitro binding assays, the free amine often shows significantly reduced affinity compared to its acetamido-counterpart. The (S)-configuration further diminishes potency, as the (R)-configuration is strictly required for high-affinity binding in the FAA class (Kohn et al.).

Part 2: In Vivo Profile (The Biological Reality)

The in vivo behavior diverges from the in vitro permeability data, illustrating a "Type C" IVIVC (lack of correlation due to metabolism).

  • Bioavailability (F): Likely low to moderate due to extensive hepatic extraction (N-acetylation or oxidative deamination).

  • Half-life (

    
    ):  Short. Unlike Lacosamide (
    
    
    
    h in humans), the free amine is rapidly cleared.
  • CNS Efficacy (MES Model): Inactive or Weak. In the Maximal Electroshock Seizure (MES) test, free amines of the FAA class typically fail to protect against seizures at doses where the N-acetylated forms are highly potent (

    
     mg/kg).
    

The "Metabolic Switch" Phenomenon: In vivo, the organism may attempt to acetylate the compound. If the (S)-enantiomer is acetylated, it forms (S)-N-(2-chlorobenzyl)-2-acetamidopropionamide , which is the (S)-isomer of a Lacosamide analog. Since the (S)-isomer is the eutomer (inactive enantiomer) for anticonvulsant activity in this series, the metabolite remains inactive.

Part 3: IVIVC Analysis & Structural Comparison

The correlation for this compound is negative regarding efficacy: High permeability does not translate to high potency.

Comparative Analysis: The "FAA" Class
Feature(S)-2-Amino-N-(2-Cl-benzyl)-propionamide Lacosamide (Vimpat) Safinamide (Xadago)
Structure Class Free Amino Acid AmideFunctionalized Amino Acid

-Aminoamide
Stereochemistry (S) (L-Alanine)(R) (D-Serine)(S) (L-Alanine)
N-Terminus Free Amine (

)
Acetamide (

)
Secondary Amine (

)
Mechanism Unknown/WeakSlow NaV InactivationMAO-B / NaV Block
Metabolism Rapid (Phase I/II)Stable (Renal/CYP2C19)Stable (Metabolic path defined)
IVIVC Status Poor (Metabolic instability)Excellent (Linear PK)Good
Visualizing the Structure-Activity Gap

IVIVC_Pathway cluster_0 The IVIVC Disconnect Compound (S)-2-Amino-N-(2-chloro-benzyl) propionamide InVitro In Vitro Profile: High Permeability High Solubility Compound->InVitro Passes Metabolism Metabolic Barrier: N-Acetylation Deamination InVitro->Metabolism Oral Dosing Target Target (NaV Channels): Requires (R)-Configuration Requires N-Acetyl Group Metabolism->Target Reaches CNS? Outcome In Vivo Outcome: Low/No Efficacy Rapid Clearance Metabolism->Outcome Rapid Elimination Target->Outcome Fails Binding

Caption: The IVIVC disconnect: While physicochemical properties suggest good bioavailability, the lack of the N-acetyl group and incorrect stereochemistry prevents effective target engagement and metabolic stability.

Part 4: Experimental Protocols for Validation

To empirically establish the IVIVC for this specific compound, the following protocols are recommended.

Microsomal Stability Assay (Metabolic Clearance)
  • Objective: Determine intrinsic clearance (

    
    ) to predict hepatic first-pass effect.
    
  • System: Pooled human/rat liver microsomes + NADPH regenerating system.

  • Protocol:

    • Incubate compound (

      
      ) at 
      
      
      
      .
    • Sample at

      
       min.
      
    • Quench with ice-cold acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

    • Success Metric: If

      
       min, IVIVC will be poor due to rapid clearance.
      
Caco-2 Permeability Assay
  • Objective: Confirm BBB penetration potential.

  • Protocol:

    • Seed Caco-2 cells on Transwell inserts.

    • Dose apical side (

      
      ).
      
    • Measure basolateral concentration at 2 hours.

    • Success Metric:

      
       indicates high permeability.
      
In Vivo Maximal Electroshock (MES) Test
  • Objective: Assess functional anticonvulsant activity.

  • Protocol:

    • Administer compound i.p. to mice (dose range: 10–300 mg/kg).

    • Wait for

      
       (typically 30 min for free amines).
      
    • Apply electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes.

    • Endpoint: Abolition of hindlimb tonic extension.

    • Comparison: Compare

      
       with Lacosamide (
      
      
      
      mg/kg).

References

  • Abram, M., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences. Link

  • Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. Link

  • Kohn, H., et al. (2009). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide (Lacosamide). Bioorganic & Medicinal Chemistry. Link

  • Stables, J. P., & Kohn, H. (2008). Preclinical Profile of Lacosamide. CNS Drug Reviews. Link

  • FDA Pharmacology Review. (2008). Vimpat (Lacosamide) NDA 22-253. Center for Drug Evaluation and Research. Link

Validation

A Comparative Guide to the Stereospecific Activity of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Stereochemistry in Biological Activity In pharmacology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Stereochemistry in Biological Activity

In pharmacology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a pivotal determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. A classic example is the stark difference in activity between the enantiomers of the anticonvulsant drug Lacosamide, where the (R)-enantiomer is significantly more potent than the (S)-enantiomer.[1] This principle underscores the necessity of evaluating enantiomers of a chiral drug candidate as distinct chemical entities.

While direct experimental data on the stereospecific activity of (S)-2-Amino-N-(2-chloro-benzyl)-propionamide is not extensively available in public literature, we can draw valuable insights from related N-benzyl-propionamide derivatives. Studies on analogous compounds have consistently demonstrated that biological activity is often confined to one enantiomer. For instance, in a series of N-benzyl-2-acetamidopropionamide derivatives investigated for anticonvulsant properties, the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide displayed potent activity, whereas the (S)-isomer was largely inactive.[1] This pronounced stereospecificity highlights the critical importance of chiral purity in the development of therapeutic agents based on this scaffold.

Comparative Analysis: (S)- vs. (R)-2-Amino-N-(2-chloro-benzyl)-propionamide

Given the established precedent within this class of compounds, it is highly probable that the (S) and (R) enantiomers of 2-Amino-N-(2-chloro-benzyl)-propionamide will exhibit significant differences in their biological profiles. The following table outlines a hypothetical comparison based on known structure-activity relationships of similar molecules.

Feature(S)-2-Amino-N-(2-chloro-benzyl)-propionamide(R)-2-Amino-N-(2-chloro-benzyl)-propionamideRationale for Postulated Differences
Predicted Biological Activity Potentially the less active or inactive enantiomer (eutomer)Potentially the more active enantiomer (distomer)Based on related anticonvulsant N-benzyl-propionamides where the (R)-enantiomer is more potent.[1]
Potential Therapeutic Target To be determined; likely interacts with a chiral binding site.To be determined; likely the primary target for desired therapeutic effect.Stereospecific interactions with biological macromolecules are the norm.
Off-Target Effects/Toxicity May contribute to off-target effects or have a different toxicity profile.May have a cleaner safety profile if it is the more potent enantiomer.The inactive enantiomer can sometimes mediate undesirable effects.
Metabolic Profile Enantiomers can be metabolized at different rates by chiral enzymes.May exhibit a different pharmacokinetic profile compared to the (S)-enantiomer.Differential metabolism can impact drug efficacy and safety.

It is imperative to note that these are projections based on analogous compounds. Rigorous experimental validation is required to definitively characterize the stereospecific activity of this particular molecule.

Experimental Protocols for Stereospecific Characterization

To elucidate the distinct pharmacological profiles of the (S) and (R) enantiomers, a series of well-defined experiments are necessary. The following protocols provide a roadmap for such an investigation.

The first critical step is the separation of the racemic mixture into its constituent enantiomers and the verification of their optical purity.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Rationale: Chiral HPLC is a robust and widely used technique for separating enantiomers.[2][3] The choice of a chiral stationary phase (CSP) is crucial for achieving effective separation.

  • Protocol:

    • Column Selection: A polysaccharide-based CSP, such as one derived from amylose or cellulose tris(phenylcarbamate), is a good starting point as they have shown broad applicability for separating chiral amines and amides.[4]

    • Mobile Phase Optimization: A normal-phase mobile phase consisting of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an amine additive like diethylamine to improve peak shape, should be evaluated.[3]

    • Detection: UV detection at a wavelength where the compound exhibits strong absorbance is typically used.

    • Validation: The method should be validated for linearity, accuracy, precision, and limit of detection and quantification according to ICH guidelines.[4]

Caption: Workflow for Chiral Separation by HPLC.

Once the enantiomers are isolated and their purity confirmed, their biological activity can be assessed using appropriate in vitro assays. The choice of assay will depend on the hypothesized therapeutic target. Based on the activity of related compounds, screening for anticonvulsant or other central nervous system (CNS) activities is a logical starting point.

Methodology: Target-Based or Phenotypic Screening

  • Rationale: If a specific molecular target is suspected (e.g., a particular ion channel or receptor), a target-based assay can be employed. Alternatively, a phenotypic screen can be used to identify a desired cellular or physiological response without a priori knowledge of the target.

  • Protocol (Example: Ion Channel Assay):

    • Cell Line: Utilize a cell line stably expressing the ion channel of interest.

    • Assay: Employ a functional assay such as automated patch-clamp electrophysiology or a fluorescence-based membrane potential assay.

    • Dose-Response: Test a range of concentrations for both the (S) and (R) enantiomers to determine their respective potencies (e.g., IC50 or EC50 values).

    • Data Analysis: Compare the dose-response curves of the two enantiomers to quantify the difference in their activity.

G A Isolated Enantiomers ((S) and (R)) B In Vitro Assay (e.g., Ion Channel) A->B C Dose-Response Curves B->C D Comparative Potency (IC50/EC50) C->D

Caption: In Vitro Activity Assessment Workflow.

Promising results from in vitro studies should be followed by in vivo testing in appropriate animal models to assess efficacy and potential toxicity.

Methodology: Animal Models of Disease

  • Rationale: In vivo models are essential for understanding the therapeutic potential and safety profile of a drug candidate in a whole-organism context.

  • Protocol (Example: Anticonvulsant Model):

    • Model: The maximal electroshock (MES) seizure test in rodents is a standard model for evaluating potential anticonvulsant drugs.[1]

    • Administration: Administer varying doses of the (S) and (R) enantiomers to different groups of animals.

    • Endpoint: Assess the ability of each enantiomer to protect against MES-induced seizures.

    • Toxicity: Concurrently, observe the animals for any signs of neurotoxicity or other adverse effects.

    • Data Analysis: Determine the median effective dose (ED50) and the median toxic dose (TD50) for each enantiomer to calculate a protective index (TD50/ED50).[1]

Synthesis of Enantiomerically Pure (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

Access to enantiomerically pure material is a prerequisite for these studies. Enantioselective synthesis is the preferred approach to avoid the challenges and potential inefficiencies of chiral resolution.

Proposed Synthetic Approach: Asymmetric Synthesis

  • Rationale: Asymmetric synthesis allows for the direct production of the desired enantiomer, often with high optical purity.[5][6]

  • Key Steps:

    • Start with an appropriate chiral building block, such as (S)-alanine.

    • Couple the protected (S)-alanine with 2-chlorobenzylamine using a suitable peptide coupling reagent.

    • Deprotect the amino group to yield the final product.

G A (S)-Alanine B Protection A->B D Peptide Coupling B->D C 2-Chlorobenzylamine C->D E Protected Intermediate D->E F Deprotection E->F G (S)-2-Amino-N- (2-chloro-benzyl)-propionamide F->G

Caption: Proposed Asymmetric Synthesis Route.

Conclusion

The stereospecificity of drug action is a fundamental principle in medicinal chemistry. While specific data for (S)-2-Amino-N-(2-chloro-benzyl)-propionamide is not yet widely published, the established pharmacology of related N-benzyl-propionamide derivatives strongly suggests that its biological activity will be highly dependent on its stereochemistry. The experimental framework outlined in this guide provides a comprehensive approach to systematically evaluate the stereospecific activity, efficacy, and safety of the (S) and (R) enantiomers. Such studies are essential for advancing our understanding of this chemical class and for the successful development of new therapeutic agents.

References

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. PubMed.[Link]

  • N-Benzyl-2-chloropropanamide | C10H12ClNO | CID 154878. PubChem.[Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. National Institutes of Health.[Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.[Link]

  • Impact of Stereochemical Replacement on Activity and Selectivity of Membrane-Active Antibacterial and Antifungal Cyclic Peptides. Nature.[Link]

  • Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. Organic Chemistry Portal.[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.[Link]

  • Enantioselective Synthesis of ᴅ-ɑ-Amino Amides. Thieme Chemistry.[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

  • Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination. Amanote Research.[Link]

  • Resolution of Racemic N‐Benzyl α‐Amino Acids by Liquid‐Liquid Extraction: A Practical Method Using a Lipophilic Chiral Cobalt(III) Salen Complex and Mechanistic Studies. ResearchGate.[Link]

  • [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. PubMed.[Link]

  • Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. PMC.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-2-Amino-N-(2-chloro-benzyl)-propionamide

Executive Safety Summary & Risk Stratification Compound Identity: (S)-2-Amino-N-(2-chloro-benzyl)-propionamide Structural Context: This compound is a chiral amino-amide building block, chemically consisting of an L-alani...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Stratification

Compound Identity: (S)-2-Amino-N-(2-chloro-benzyl)-propionamide Structural Context: This compound is a chiral amino-amide building block, chemically consisting of an L-alanine residue coupled to a 2-chlorobenzylamine moiety.

Risk Assessment Strategy (SAR Analysis): In the absence of a compound-specific Occupational Exposure Limit (OEL), we apply Control Banding principles based on Structure-Activity Relationships (SAR).

  • Amine Moiety (Primary Amine): High potential for severe eye irritation (Category 2A/1) and skin sensitization.

  • Chlorobenzyl Group: Increases lipophilicity, facilitating dermal absorption. Halogenated aromatics often carry sensitizing properties.

  • Physical State: Likely a crystalline solid/powder. Electrostatic charging is a known issue with chiral amides, increasing inhalation risk during weighing.

Provisional Hazard Band: OEB 3 (Occupational Exposure Band 3)

  • Target Exposure Range: 10 – 100 µg/m³

  • Handling Directive: Handling of dry powder must occur within a certified fume hood or ventilated enclosure. Open-bench handling is prohibited.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. This matrix utilizes a "redundancy protocol" to mitigate permeation and unexpected exposure.[1]

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory N95 (Minimum) or P100 (if handling >10g)Particulates from amino-amides can be fine and electrostatic. If the fume hood sash is breached, this provides the last line of defense against bronchial sensitization.
Ocular Chemical Goggles (Indirect Vent)Safety glasses are insufficient. The free amine nature of the compound creates a high risk of corneal opacity if dust contacts the moist eye surface.
Dermal (Hands) Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (5-8 mil)Permeation Lag: Chlorinated aromatics can permeate thin nitrile. The air gap between two gloves reduces diffusion rates by orders of magnitude. Change outer gloves every 60 mins.
Body Tyvek® Lab Coat (or equivalent non-woven)Cotton coats trap dust in the weave, creating a secondary exposure source in the breakroom. Disposable non-woven fabrics prevent cross-contamination.

Operational Workflow: Step-by-Step Protocol

Phase A: Engineering Controls & Preparation
  • Static Mitigation: Amino-amides are notoriously prone to triboelectric charging (static cling). Place an ionizing fan or static gun inside the fume hood prior to opening the container.

  • Airflow Verification: Verify face velocity is between 0.4 – 0.6 m/s . Too high (>0.8 m/s) will create turbulence and blow the powder; too low (<0.3 m/s) risks containment failure.

Phase B: Weighing & Solubilization
  • The "Zero-Draft" Technique:

    • Place the balance deep in the hood (at least 6 inches back).

    • Tare the weighing boat before opening the chemical vial.

    • Transfer solid using a disposable spatula. Never pour from the source bottle.

    • Critical Step: If the powder is "flighty" (static), do not struggle. Close the sash to the lowest working height and use a funnel to direct the powder into the receiving vessel.

  • Solvation Protocol:

    • Pre-measure the solvent (e.g., DCM, DMF, or Methanol).

    • Add the solid to the solvent , not vice-versa. This prevents the formation of a "dry plug" at the bottom of the flask which can result in sudden, violent dissolution exotherms.

    • Note: As a free amine, this compound may absorb CO₂ from the air (forming carbamates) if left in solution. Use immediately or store under Nitrogen/Argon.

Phase C: Reaction Monitoring
  • TLC/HPLC Safety: When spotting TLC plates, use a capillary tube inside the hood. Do not walk to a UV lamp with a wet plate; dry it in the hood first to prevent solvent/compound off-gassing in the lab.

Emergency Response & Disposal Logic

Spill Containment (Dry Powder)
  • Do NOT sweep. Sweeping generates aerosols.

  • Method: Cover the spill with a solvent-dampened paper towel (Ethanol or Isopropanol) to wet the powder.

  • Removal: Wipe up the wet slurry. This prevents dust generation.[1][2]

  • Decontamination: Wash the surface with a mild acidic solution (e.g., 1% Acetic Acid) to neutralize the amine residue, followed by water.

Waste Disposal Architecture

This compound contains a halogen (Chlorine) and Nitrogen. It must be segregated correctly to prevent incinerator damage or regulatory fines.

Waste StreamClassificationAction
Solid Waste Hazardous / ToxicDouble-bag in polyethylene. Label as "Halogenated Organic Solid."
Liquid Waste Halogenated Organic Do NOT mix with non-halogenated solvents. The chlorine atom requires high-temperature incineration (>1100°C) to prevent dioxin formation.
Aquatic Risk Marine PollutantZero Discharge: Under no circumstances should this enter the sink/sewer. Collect all rinsates.

Visualizing the Safety Lifecycle

The following diagram illustrates the critical decision nodes and safety barriers for handling this specific intermediate.

SafetyLifecycle Receipt Receipt & Storage (Hygroscopic/Cool) PPE_Donning PPE Donning (Double Nitrile + N95) Receipt->PPE_Donning Before Handling Engineering Engineering Check (Hood Velocity + Static) PPE_Donning->Engineering Verify Safety Weighing Weighing Protocol (Solid to Solvent) Engineering->Weighing Static Control Reaction Reaction/Processing (Closed System) Weighing->Reaction Transfer Reaction->PPE_Donning Re-glove if >60mins Waste Disposal (Halogenated Stream) Reaction->Waste Rinsate/Byproducts

Figure 1: Operational safety workflow emphasizing the "Check-Act" cycle between PPE donning and engineering controls.

References

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2006). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. (TR No. 101). Retrieved from [Link]

    • Context: Basis for assigning OEB 3 (Control Banding)
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

    • Context: Regulatory framework for classifying irritants and handling requirements.[3][4]

  • National Institutes of Health (PubChem). (2025). Compound Summary: (S)-3-Amino-2-benzylpropanoic acid derivatives. Retrieved from [Link]

    • Context: Structural verification of the amino-amide backbone and analogy-based hazard identific
  • Context: Surrogate SDS data for chlorinated benzyl-propionamide analogs indicating Acute Tox 4 and Irritant st

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-N-(2-chloro-benzyl)-propionamide
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-N-(2-chloro-benzyl)-propionamide
© Copyright 2026 BenchChem. All Rights Reserved.